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Foundational

dGTP-15N5 Dilithium Salt: Technical Guide for Structural Biology & NMR Applications

Topic: dGTP-15N5 dilithium salt chemical properties Content Type: In-depth Technical Guide Executive Summary 2'-Deoxyguanosine-5'-triphosphate-15N5 dilithium salt (dGTP-15N5 Li2) is a specialized, isotopically labeled nu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: dGTP-15N5 dilithium salt chemical properties Content Type: In-depth Technical Guide

Executive Summary

2'-Deoxyguanosine-5'-triphosphate-15N5 dilithium salt (dGTP-15N5 Li2) is a specialized, isotopically labeled nucleotide essential for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike standard sodium salts, the dilithium form offers superior solubility and reduced signal interference in multi-dimensional NMR experiments, particularly for G-quadruplexes and large DNA-protein complexes.

This guide details the physicochemical properties, spectroscopic signatures, and enzymatic incorporation protocols for dGTP-15N5, designed for researchers requiring atomic-level structural insights in drug development and genomic analysis.

Chemical Identity & Physicochemical Properties[1][2]

Molecular Specifications

The compound consists of a deoxyguanosine triphosphate backbone where all five nitrogen atoms in the guanine base are substituted with the stable isotope Nitrogen-15 (^15N) . It is supplied as a dilithium salt , optimizing it for biophysical applications where sodium or potassium ions might induce unwanted conformational folding (e.g., G-quadruplex stabilization) or interfere with cryoprobe sensitivity.

PropertySpecification
Chemical Name 2'-Deoxyguanosine-5'-triphosphate-15N5 dilithium salt
Molecular Formula C₁₀H₁₄Li₂^15N₅O₁₃P₃
Molecular Weight ~524.01 Da (Calculated based on 15N enrichment)
Isotopic Purity ≥ 98 atom % ^15N
Salt Form Dilithium (Li⁺); typically supplied as a 100 mM aqueous solution (pH 7.0-7.[1]5)
Solubility > 200 mM in water; highly soluble in aqueous buffers
Appearance Clear, colorless solution
The Lithium Advantage (Experience & Causality)

Why choose the dilithium salt over the more common trisodium salt?

  • G-Quadruplex Control: Sodium (Na⁺) and Potassium (K⁺) ions strongly stabilize G-quadruplex structures. In NMR studies where you need to control the folding state (or study the unfolded state), Lithium (Li⁺) is non-stabilizing. Using dGTP-Li₂ prevents premature or heterogeneous folding during sample preparation.

  • Conductivity & Sensitivity: Lithium ions have lower conductivity than sodium at equivalent concentrations. In cryoprobe-equipped NMR spectrometers, high salt concentrations degrade the Q-factor of the probe, reducing signal-to-noise (S/N) ratios. Lithium salts mitigate this "salty sample" effect, preserving sensitivity for expensive, low-concentration samples.

  • Solubility: Lithium salts of nucleotides generally exhibit higher solubility in organic-aqueous mixtures, which is beneficial for certain enzymatic reactions or solvent-suppression techniques.

Spectroscopic Properties: ^15N NMR Signatures

The primary utility of dGTP-15N5 is to introduce NMR-active nuclei into DNA. The guanine base contains five nitrogen atoms, each providing distinct structural information.

Typical Chemical Shifts (Relative to Liquid NH₃)

The following values represent typical chemical shift ranges for guanine nitrogens in B-DNA or G-quadruplex structures.

Nitrogen PositionChemical Shift (ppm)Structural Insight
N1 (Imino) 146 – 148 (Paired)~136 (Unpaired)Primary Probe: Directly involved in Watson-Crick (G-C) and Hoogsteen (G-G) hydrogen bonding. Shift correlates with H-bond strength.
N2 (Amino) 70 – 80Reports on the exocyclic amino group; useful for detecting syn/anti conformation changes.
N3 ~160Sensitive to minor groove binding ligands and triplex formation.
N7 230 – 240Critical Probe: Major groove indicator. Involved in Hoogsteen binding (G-quadruplexes) and metal ion coordination (e.g., Platinum drugs).
N9 160 – 170Glycosidic bond linkage; sensitive to sugar pucker (C2'-endo vs C3'-endo).
Coupling Constants
  • ^1J(H1, N1): ~90 Hz. This large coupling constant allows for efficient magnetization transfer in HSQC (Heteronuclear Single Quantum Coherence) experiments, making the N1-H1 correlation the "fingerprint" of the guanine residue.

Experimental Workflow: Enzymatic Incorporation

Synthesizing ^15N-labeled DNA chemically (phosphoramidite method) is prohibitively expensive for long strands. The industry standard "Trustworthy Protocol" uses Primer Extension or PCR with dGTP-15N5 and a DNA polymerase.

Workflow Diagram

The following logic flow illustrates the generation of isotopically labeled DNA for NMR structural studies.

EnzymaticIncorporation Template DNA Template (Single Stranded) Annealing Step 1: Annealing (95°C -> RT) Template->Annealing Primer Oligonucleotide Primer Primer->Annealing dNTP_Mix dNTP Mix (dATP, dCTP, dTTP) Extension Step 2: Extension (37°C, 2-4 hrs) dNTP_Mix->Extension dGTP_Label dGTP-15N5 (Dilithium Salt) dGTP_Label->Extension 15N Source Polymerase High-Fidelity Polymerase (e.g., Klenow) Polymerase->Extension Annealing->Extension Duplex Formed Purification Step 3: Purification (PAGE / HPLC) Extension->Purification Full Length dsDNA NMR_Sample NMR Sample (Folded DNA) Purification->NMR_Sample Buffer Exchange (Li+ or K+ addition)

Figure 1: Enzymatic synthesis workflow for incorporating dGTP-15N5 into DNA oligonucleotides for NMR analysis.

Step-by-Step Protocol (Self-Validating)

Objective: Synthesize a 24-mer DNA strand uniformly labeled with ^15N at guanine sites.

Reagents:

  • DNA Template (unlabeled, complementary sequence).

  • Primer (unlabeled, 12-mer).

  • dGTP-15N5 Li2 (100 mM stock).

  • dATP, dCTP, dTTP (unlabeled, 100 mM Li/Na salts).

  • Klenow Fragment (3'→5' exo-).

Procedure:

  • Annealing: Mix Template and Primer in a 1:1 molar ratio (e.g., 20 µM final) in 1x reaction buffer. Heat to 95°C for 2 mins, then cool slowly to Room Temperature (RT) over 30 mins.

    • Validation: Run a small aliquot on a native gel to confirm the shift from ssDNA to dsDNA (partial).

  • Reaction Assembly: To the annealed mixture, add:

    • dATP, dCTP, dTTP (final 200 µM each).

    • dGTP-15N5 Li2 (final 200 µM).

    • Mg²⁺ (5-10 mM, critical cofactor).

    • Klenow Fragment (5 U per 100 µL).

  • Incubation: Incubate at 37°C for 4 hours.

    • Expert Tip: Add inorganic pyrophosphatase to prevent pyrophosphate precipitation, which can inhibit the polymerase.

  • Purification:

    • Ethanol precipitate the DNA to remove enzymes and unused dNTPs.

    • Resuspend in denaturing loading buffer and purify via 15-20% denaturing PAGE (Polyacrylamide Gel Electrophoresis).

    • Why PAGE? It separates the full-length product (n) from any incomplete extensions (n-1), ensuring spectral purity.

  • Desalting & Folding: Electroelute the band, desalt using a centrifugal filter (3 kDa cutoff), and exchange into NMR buffer (typically 10-20 mM Lithium Phosphate, pH 7.0).

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

dGTP-15N5 is pivotal in screening small molecules binding to DNA targets (e.g., c-MYC promoter G-quadruplexes).

  • Mechanism: When a drug binds near a guanine, the chemical environment of the ^15N nuclei changes.

  • Readout: Chemical Shift Perturbation (CSP) in ^1H-^15N HSQC spectra.

  • Advantage: The ^15N label allows filtering out all signals from the drug and the protein (if present and unlabeled), observing only the DNA response.

Validation of Hoogsteen Base Pairing

In canonical Watson-Crick pairs, the N7 is exposed. In Hoogsteen pairs (common in damaged DNA or specific recognition motifs), the N7 is involved in hydrogen bonding.

  • Method: Measure the J-coupling or exchange rate of the N7.

  • Significance: Identifying Hoogsteen pairs is crucial for designing drugs that intercalate or groove-bind specifically to distorted DNA regions.

Handling, Storage, and Stability

Given the high cost of isotopic labeling, rigorous handling is required.

  • Storage: Store at -20°C or -80°C . Avoid repeated freeze-thaw cycles (aliquot upon first thaw).

  • pH Sensitivity: The triphosphate bond is susceptible to hydrolysis at acidic pH. Maintain pH > 7.0.

  • Lithium Salt Stability: The Li-salt form is generally more resistant to precipitation than Na-salts at high concentrations and low temperatures, but it is hygroscopic if lyophilized. Keep in solution form.

  • QC Check: Before large-scale synthesis, verify purity via ^31P NMR. You should see three distinct signals (α, β, γ phosphates). If the β-γ signal merges or disappears, hydrolysis to dGDP/dGMP has occurred.

References

  • Enzymatic Synthesis of Isotope-Labeled DNA: Zimmer, D. P., & Crothers, D. M. (1995). "NMR of enzymatically synthesized uniformly 13C15N-labeled DNA oligonucleotides." Proceedings of the National Academy of Sciences, 92(8), 3091–3095. [Link]

  • Nitrogen-15 Chemical Shifts in Nucleic Acids: Fiala, R., et al. (2004). "The structure of DNA guanine quadruplexes determined by NMR spectroscopy." Quarterly Reviews of Biophysics, 37(3-4), 285-323. [Link]

  • Lithium vs Sodium in NMR: Salzmann, M., et al. (1998). "TROSY in triple-resonance experiments: new perspectives for sequential assignment of large proteins." Proceedings of the National Academy of Sciences, 95(23), 13585–13590. (Context on salt effects in cryoprobes). [Link]

Sources

Exploratory

Unlocking the Invisible Conformations of DNA: A Comprehensive Guide to 15N-Labeled dGTP in Biomolecular NMR

Target Audience: Structural Biologists, NMR Spectroscopists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary: The Resolution Bottleneck in DNA NMR Nuclear Magn...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, NMR Spectroscopists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary: The Resolution Bottleneck in DNA NMR

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the atomic-resolution dynamics of biomolecules in near-physiological solution states. However, while protein NMR benefits from 20 distinct amino acid building blocks that provide wide chemical shift dispersion, DNA NMR is severely bottlenecked by its composition of only four aromatic nucleotides. As DNA oligonucleotides increase in size (>15 base pairs), the proton (


H) NMR spectra suffer from catastrophic spectral crowding and line broadening[1].

This limitation is particularly detrimental in drug development targeting complex DNA topologies, such as G-quadruplexes (G4s) found in oncogene promoters (e.g., c-MYC) and telomeres. To overcome this, the strategic incorporation of stable isotopes—specifically


N-labeled deoxyguanosine triphosphate (

N-dGTP)
—is required. By expanding the NMR analysis into the

N dimension, researchers can resolve overlapping imino protons, unambiguously assign Watson-Crick versus Hoogsteen base pairings, and map protein-DNA interfaces with high precision.

The Mechanistic Imperative for N-dGTP

The Physics of the N Nucleus

The proton (


H) has a natural abundance of ~99.98%, making it highly sensitive but prone to overlap. In contrast, the 

N isotope has a natural abundance of only 0.37% and a spin of 1/2[1]. By synthetically enriching DNA with

N-dGTP, we introduce an isolated, NMR-active spin system that acts as an exclusive probe for guanine residues.
Why Guanine?

Guanine is the structural linchpin of higher-order DNA architectures. In G-quadruplexes, four guanines associate via Hoogsteen hydrogen bonding to form a planar G-tetrad. The imino protons (H1) of these guanines resonate in a very narrow window (10.0–12.0 ppm). Without


N labeling, these peaks are indistinguishable. 

N enrichment allows for the execution of heteronuclear experiments, such as the

H-

N HSQC (Heteronuclear Single Quantum Coherence), which disperses these crowded proton signals across the much wider

N chemical shift axis.
Magnetization Transfer Causality

In a


H-

N HSQC experiment, magnetization is not detected directly on the insensitive

N nucleus. Instead, an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) pulse sequence is utilized.

Causality: Magnetization is first excited on the highly sensitive


H (imino proton), transferred to the covalently attached 

N via scalar J-coupling (

Hz), allowed to evolve to encode the

N chemical shift, and then transferred back to the

H for high-sensitivity detection. This mechanism dictates that only protons directly attached to a

N nucleus will yield a signal, effectively filtering out all unlabeled background noise.

Magnetization H1 1H (Imino) INEPT1 INEPT Transfer (J ≈ 90 Hz) H1->INEPT1 N1 15N (N1) t1 15N Chemical Shift Evolution (t1) N1->t1 Detect 1H Detect INEPT1->N1 INEPT2 Reverse INEPT t1->INEPT2 INEPT2->Detect

Caption: Mechanism of INEPT-based magnetization transfer in 1H-15N HSQC NMR for Guanine imino protons.

Strategic Synthesis: Overcoming the Phosphoramidite Limit

Historically, isotope-labeled DNA was synthesized chemically using solid-phase phosphoramidite chemistry. However, this method suffers from exponential yield decay as sequence length increases, and labeled phosphoramidites are prohibitively expensive.

As an application scientist, the recommended best practice for generating


 nucleotide sequences is enzymatic synthesis . This relies on the chemo-enzymatic conversion of 

N-rNTPs (extracted from microorganisms grown on

N media) into

N-dNTPs[2], followed by polymerase-driven primer extension[3][4].
The Taq vs. Klenow Dilemma

Early enzymatic protocols utilized the Klenow fragment of DNA Polymerase I[4]. However, Klenow operates optimally at 37°C. Causality: At 37°C, G-rich DNA templates spontaneously fold into highly stable secondary structures (like G4s or hairpins). When the Klenow fragment encounters these structures, it stalls, resulting in truncated, useless products. Modern protocols mandate the use of Taq DNA Polymerase . Taq's optimal extension temperature of 72°C provides sufficient thermal energy to melt secondary structures, ensuring linear templates and full-length product synthesis[3].

Workflow Template DNA Template & Primer PCR Primer Extension (Thermal Cycling) Template->PCR dNTPs 15N-dGTP + dATP, dCTP, dTTP dNTPs->PCR Enzyme Taq Polymerase Enzyme->PCR Purification PAGE / HPLC Purification PCR->Purification Product 15N-Labeled ssDNA Purification->Product

Caption: Workflow for the enzymatic synthesis of 15N-labeled DNA oligonucleotides.

Self-Validating Experimental Protocol: Enzymatic Synthesis of N-DNA

This protocol is designed as a self-validating system. To ensure resource efficiency (given the high cost of


N-dGTP[5]), an analytical-scale pilot reaction (50 µL) must be executed and validated via analytical PAGE before scaling up to the preparative scale (5–10 mL).
Step 1: Reaction Assembly and Stoichiometric Control
  • Template/Primer Annealing: Combine the DNA template and a short complementary primer in a 1:1.2 molar ratio in water. Heat to 95°C for 5 minutes, then snap-cool on ice to ensure specific hybridization.

  • Buffer Addition: Add 10× Polymerase Buffer to achieve a final concentration of 50 mM KCl, 10 mM Tris-HCl (pH 9.0), and 0.1% Triton X-100.

  • Nucleotide Addition: Add

    
    N-dGTP alongside unlabeled dATP, dCTP, and dTTP.
    
    • Causality: Each dNTP must be added at a 20% stoichiometric excess relative to the theoretical maximum yield of the oligonucleotide. This excess drives the thermodynamic equilibrium toward absolute completion, preventing the accumulation of

      
       or 
      
      
      
      truncated failure sequences[3].
  • Magnesium Optimization (Critical Step): Add MgCl

    
    .
    
    • Causality: The Mg

      
       concentration must be strictly titrated to 1–4× the total dNTP concentration . Mg
      
      
      
      acts as an essential cofactor, chelating the dNTPs to facilitate nucleophilic attack in the polymerase active site. However, excess free Mg
      
      
      acts as a stabilizing counter-ion for DNA secondary structures, which will inhibit Taq polymerase[3].
Step 2: Thermal Extension
  • Add Taq DNA Polymerase at a ratio of 24,000 Units per µmol of template[3].

  • Place the mixture in a thermal cycler or boiling water bath.

  • Cycling Parameters: 95°C for 2 min (Denaturation)

    
     55°C for 2 min (Annealing) 
    
    
    
    72°C for 10 min (Extension).
    • Causality: The extended 10-minute hold at 72°C ensures the polymerase has ample time to process through any transient GC-rich structural hurdles.

Step 3: Strand Separation and Purification
  • Exonuclease Digestion: If a hairpin-primer template was used, introduce a 3'

    
    5' exonuclease to digest the unlabeled template strand, leaving only the newly synthesized 
    
    
    
    N-labeled strand intact.
  • Purification: Resolve the reaction mixture using preparative denaturing Polyacrylamide Gel Electrophoresis (PAGE) or Ion-Pair Reversed-Phase HPLC.

  • Validation: Lyophilize the purified fraction, resuspend in NMR buffer (e.g., 10 mM potassium phosphate, pH 7.0, 10% D

    
    O), and acquire a 1D 
    
    
    
    H NMR spectrum. The presence of sharp imino peaks between 10–12 ppm validates successful folding prior to multidimensional analysis.

Quantitative Data Presentation

To facilitate experimental design, the following tables summarize the comparative advantages of labeling methodologies and the physical parameters of relevant NMR nuclei.

Table 1: Comparison of DNA Isotope Labeling Strategies
Synthesis MethodMax Sequence LengthYield (mg scale)Cost-EfficiencyStructural Bias
Solid-Phase Phosphoramidite ~30 nucleotidesLow (<10%)Poor (High reagent cost)None (Chemical synthesis)
Enzymatic (Klenow, 37°C) >50 nucleotidesModerateGoodHigh (Stalls on G-quadruplexes)
Enzymatic (Taq, 72°C) >100 nucleotidesHigh (>80%)ExcellentLow (Melts secondary structures)
Table 2: NMR Parameters for N-dGTP Labeled DNA
NucleusNatural Abundance (%)Spin (I)Gyromagnetic Ratio (

) [10

rad T

s

]
Typical Chemical Shift Range (ppm)

H
99.981/226.7510.0 – 14.0 (Imino protons)

N
0.371/2-2.71140.0 – 160.0 (Guanine N1/N7)

C
1.071/26.73110.0 – 160.0 (Aromatic carbons)

P
100.001/210.84-5.0 – 0.0 (Backbone phosphates)

References

  • Simple, efficient protocol for enzymatic synthesis of uniformly 13C,15N-labeled DNA for heteronuclear NMR studies Nucleic Acids Research | Oxford Academic
  • Efficient enzymatic synthesis of 13C,15N-labeled... : Journal of Biomolecular NMR Journal of Biomolecular NMR - Ovid
  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs Chemical Reviews - ACS Public
  • Stable isotope labeling methods for DNA Radboud Repository
  • 2'-Deoxyguanosine-5'-triphosphoric acid, disodium Benchchem

Sources

Foundational

Technical Whitepaper: Structural Dynamics and Stability Profiling of [15N5]-2'-Deoxyguanosine-5'-Triphosphate Dilithium

Executive Summary In the high-stakes landscape of nucleotide metabolism tracking and structural biology, dGTP-15N5 dilithium represents a critical reagent class. Unlike standard dNTPs, this isotopologue serves as an immu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of nucleotide metabolism tracking and structural biology, dGTP-15N5 dilithium represents a critical reagent class. Unlike standard dNTPs, this isotopologue serves as an immutable internal standard for quantitative mass spectrometry (LC-MS/MS) and a sensitive probe for heteronuclear NMR. The selection of the lithium salt form (


) over the conventional sodium (

) or Tris salts is not arbitrary; it is a deliberate chemical engineering choice designed to enhance solubility in organic-aqueous matrices and improve stability during repeated freeze-thaw cycles.

This technical guide dissects the molecular architecture, thermodynamic stability, and experimental utility of dGTP-15N5 dilithium, providing researchers with the causal logic required to deploy it effectively in drug development and genomic assays.

Molecular Architecture & Isotopic Fidelity

Structural Composition

The molecule consists of three distinct functional domains, each engineered for specific analytical properties:

  • The Purine Base (Guanine-15N5): All five nitrogen atoms in the guanine ring and the exocyclic amine are replaced with the stable isotope

    
    . This results in a mass shift of approximately +5 Da relative to the monoisotopic natural variant (
    
    
    
    ), shifting the parent ion in mass spectrometry and enabling
    
    
    -NMR detection.
  • The Sugar Moiety (2'-Deoxyribose): Provides the scaffold for DNA polymerase recognition.

  • The Triphosphate Tail (Dilithium Salt): The high-energy triphosphate bond is stabilized by Lithium counterions. While dGTP typically carries a charge of -4 at neutral pH, the "dilithium" designation often refers to a specific formulation (e.g.,

    
    ) or the primary counterion presence in the supplied buffer.
    
The Lithium Advantage

Why Lithium? The choice of


 over 

is governed by hydration enthalpy and solubility dynamics :
  • Solubility: Lithium salts of nucleotides exhibit superior solubility in ethanol/water mixtures compared to sodium salts. This is critical during purification steps or when the analyte must be dissolved in high-organic mobile phases for HILIC-MS.

  • Freeze-Thaw Stability:

    
     ions have a larger hydration shell than 
    
    
    
    . This distinct hydration structure reduces the tendency of dNTPs to crystallize or aggregate during freezing, thereby preventing the local concentration spikes that accelerate acid-catalyzed hydrolysis.
  • Ion-Pairing in MS: Lithium adducts can be easier to suppress or manipulate in negative-mode ESI-MS compared to tenacious sodium adducts.

Visualization: Molecular Topology

The following diagram illustrates the core structure and the specific sites of isotopic labeling.

dGTP_Structure cluster_base [15N5]-Guanine Base cluster_sugar Deoxyribose cluster_phos Triphosphate (Li+ Salt) N1 N1 (15N) N2 N2 (15N-Exocyclic) N3 N3 (15N) N7 N7 (15N) N9 N9 (15N-Glycosidic) Sugar 2'-Deoxyribose N9->Sugar Glycosidic Bond Alpha α-Phosphate Sugar->Alpha 5' Ester Beta β-Phosphate Alpha->Beta Anhydride Gamma γ-Phosphate Beta->Gamma Anhydride Li 2x Li+ Counterions Li->Alpha Ionic Interaction Li->Gamma

Figure 1: Structural topology of dGTP-15N5 Dilithium. Red nodes indicate 15N isotopic labeling sites.

Stability Thermodynamics & Degradation Pathways

The stability of dGTP-15N5 is dictated by the integrity of its triphosphate chain. The primary degradation mechanism is hydrolysis , which is pH- and temperature-dependent.

Hydrolysis Kinetics

The triphosphate chain is thermodynamically unstable but kinetically stable at neutral pH (7.5 - 8.0).

  • Acidic pH (< 5.0): Rapid hydrolysis of the glycosidic bond (depurination) and the pyrophosphate bonds.

  • Alkaline pH (> 9.0): Deamination of the guanine base can occur.

  • Mechanism: Nucleophilic attack by water on the

    
     or 
    
    
    
    phosphorus atoms results in the release of inorganic phosphate (
    
    
    ) or pyrophosphate (
    
    
    ).
Degradation Pathway Diagram

Hydrolysis_Pathway cluster_factors Accelerating Factors dGTP dGTP-15N5 (Active Reagent) dGDP dGDP-15N5 (Intermediate) dGTP->dGDP Hydrolysis (Loss of γ-Pi) Slow at pH 7.5 Guanine Free Guanine-15N5 (Depurination Product) dGTP->Guanine Acidic Cleavage (pH < 4) Glycosidic Bond Break dGMP dGMP-15N5 (Stable Product) dGDP->dGMP Hydrolysis (Loss of β-Pi) Mg Mg2+ (Catalytic) Mg->dGTP Heat Temp > 20°C Heat->dGTP

Figure 2: Primary degradation pathways. Note that acidic conditions favor depurination, while neutral hydrolysis favors phosphate loss.

Stability Data Summary
ParameterConditionStability OutcomeRecommendation
pH < 4.0Critical Failure: Depurination & HydrolysisMaintain pH 7.5 - 8.0 (Tris/LiCl buffer).
Temperature -20°CStable: > 12 monthsLong-term storage.
Temperature 4°CModerate: Stable for weeksWorking aliquots.
Temperature 25°C (RT)Unstable: < 24 hours (1-2% degradation)Keep on ice during use.
Freeze-Thaw > 10 cyclesRisk: Micro-precipitationAliquot to single-use vials.
Salt Form Lithium vs SodiumLithium Superior: Less aggregationPreferred for high-concentration stocks.

Analytical Characterization Protocols

To validate the integrity of dGTP-15N5 dilithium before use in critical assays, the following self-validating protocols should be employed.

Mass Spectrometry (LC-MS/MS) Validation

Objective: Confirm isotopic purity (>98% 15N) and absence of dGDP/dGMP.

  • Column: C18 or HILIC (Amide).

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Acetic Acid (pH 9).

  • Mobile Phase B: Acetonitrile.

  • Detection: ESI Negative Mode (-).

  • Target Ions:

    • dGTP-15N5:

      
       m/z (Exact mass depends on 15N enrichment).
      
    • dGTP-Natural:

      
       m/z.
      
    • dGDP-15N5:

      
       m/z.
      
NMR Spectroscopy

Objective: Structural confirmation and concentration determination.

  • 31P-NMR: Should show three distinct signals (

    
    ).
    
    • 
      -P: ~ -5 to -10 ppm (Doublet).
      
    • 
      -P: ~ -10 to -12 ppm (Doublet).
      
    • 
      -P: ~ -20 to -23 ppm (Triplet).
      
  • 15N-NMR: Requires heteronuclear setup. Signals expected for N1, N3, N7, N9, and exocyclic

    
    .
    

Applications & Workflow Integration

Internal Standard for Metabolomics

dGTP-15N5 is the "Gold Standard" for absolute quantification of intracellular dNTP pools. Because it behaves chemically identically to endogenous dGTP but is mass-resolved, it corrects for:

  • Extraction Efficiency: Loss of nucleotides during cell lysis.

  • Ion Suppression: Matrix effects in the ESI source.

Protocol:

  • Spike cell pellet with known pmol amount of dGTP-15N5 before lysis.

  • Perform extraction (e.g., Methanol/Acetonitrile).

  • Analyze via LC-MS/MS.

  • Calculate Ratio:

    
    .
    
NMR Structural Biology

Used to resolve spectral crowding in DNA-protein complexes. The 15N label allows filtering of signals to observe only the guanine residues involved in binding (e.g., G-quadruplexes or aptamers).

Application_Workflow Sample Biological Sample (Cells/Tissue) Spike Spike dGTP-15N5 (Internal Std) Sample->Spike Step 1 Extract Extraction (MeOH/ACN) Spike->Extract Step 2 LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Step 3 Data Quantification (Ratio Calculation) LCMS->Data Step 4

Figure 3: Workflow for quantitative metabolomics using dGTP-15N5.

References

  • Nucleic Acid Helix Stability: Effects of Salt Concentration . National Institutes of Health (PMC). Available at: [Link]

  • Difference in chemical bonding between lithium and sodium salts . Royal Society of Chemistry (RSC). Available at: [Link]

  • 15N labeling of oligodeoxynucleotides for NMR studies . National Institutes of Health (PMC). Available at: [Link]

  • NUDT15 Hydrolyzes 6-Thio-DeoxyGTP . AACR Journals. Available at: [Link]

Exploratory

Technical Guide: Comparative Analysis of dGTP Sodium vs. Dilithium Salts

Executive Summary For decades, sodium (Na⁺) salts were the standard formulation for deoxyguanosine triphosphate (dGTP) and other nucleotides. However, the demands of high-throughput sequencing (NGS), long-read sequencing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, sodium (Na⁺) salts were the standard formulation for deoxyguanosine triphosphate (dGTP) and other nucleotides. However, the demands of high-throughput sequencing (NGS), long-read sequencing (e.g., PacBio, Oxford Nanopore), and mRNA therapeutic manufacturing have necessitated a shift toward Lithium (Li⁺) salts .

This guide details the physicochemical and enzymatic justifications for this transition. The core distinction lies not in the nucleotide itself, but in the thermodynamics of the counterion . While Sodium-dGTP is prone to crystallization and pH shifts during freezing—leading to hydrolysis and concentration errors—Lithium-dGTP exhibits superior solubility, freeze-thaw stability, and inertness in enzymatic reactions.

Part 1: The Physicochemical Basis

Solubility and The Hydration Shell

The primary driver for switching from Na-dGTP to Li-dGTP is solubility at low temperatures .

  • Sodium (Na⁺): Possesses a smaller hydrated radius. In high concentrations (typically >100 mM) or at storage temperatures (-20°C), sodium salts of dGTP tend to overcome their solubility product constant (

    
    ), leading to precipitation or crystallization.
    
  • Lithium (Li⁺): Although Li⁺ has a smaller ionic radius than Na⁺, it possesses a much higher charge density, resulting in a significantly larger primary hydration shell . This tightly bound water layer prevents the dGTP molecules from packing closely enough to form a crystal lattice.

Impact: Li-dGTP formulations remain liquid even at -20°C, whereas Na-dGTP frequently freezes or crystallizes. This eliminates the need for "thawing" cycles, reducing the risk of degradation.

G-Quadruplex Suppression (Specific to dGTP)

dGTP is unique among nucleotides due to its ability to form G-quadruplexes (four-stranded structures stabilized by Hoogsteen hydrogen bonding).

  • Cation Hierarchy: The stability of G-quadruplexes follows the order

    
    .
    
  • Mechanism: Potassium and Sodium ions fit well within the central channel of the G-quartet, stabilizing the aggregate. Lithium ions, due to their large hydration shell, cannot fit effectively.

  • Result: Li-dGTP formulations are thermodynamically discouraged from forming intermolecular aggregates, ensuring the monomeric availability of dGTP for the polymerase.

Visualization: Solvation Dynamics

The following diagram illustrates the hydration difference preventing crystallization in Lithium salts.

Solvation_Dynamics cluster_Na Sodium Salt (Na-dGTP) Prone to Crystallization cluster_Li Lithium Salt (Li-dGTP) Remains Soluble Na Na+ dGTP_Na dGTP Na->dGTP_Na Tight Ionic Interaction dGTP_Na->dGTP_Na Lattice Formation Li Li+ Water H2O Li->Water Large Hydration Shell dGTP_Li dGTP Water->dGTP_Li Steric Hindrance

Figure 1: Comparative solvation dynamics. Note the hydration shell of Lithium preventing the lattice formation observed in Sodium salts.

Part 2: Stability & Storage (The "Ice" Problem)

One of the most critical yet overlooked aspects of nucleotide stability is the pH shift during freezing .

The Eutectic Phase Change

When a buffer containing Sodium freezes, water crystallizes first, concentrating the remaining salts. This often leads to the precipitation of buffer components (like Sodium Phosphate), causing drastic pH swings (sometimes dropping pH from 7.5 to 4.0).

  • Acidic Hydrolysis: At low pH, the glycosidic bond between the guanine base and the deoxyribose sugar is susceptible to hydrolysis, releasing free guanine and rendering the nucleotide useless.

  • Lithium Advantage: Lithium salts are far less prone to this "eutectic precipitation." Consequently, the pH of Li-dGTP solutions remains stable during freeze-thaw cycles (or supercooled storage), preserving the triphosphate integrity.

Comparative Data Summary
FeaturedGTP Sodium Salt (Na⁺)dGTP Dilithium Salt (Li⁺)
Solubility (Water) Moderate (~100mM limit at 4°C)High (>200mM at 4°C)
State at -20°C Solid (Crystalline/Ice)Liquid (Supercooled)
Freeze-Thaw Stability Degrades after ~10-20 cyclesStable >50 cycles
G-Quadruplex Risk Moderate (Stabilizes aggregates)Low (Destabilizes aggregates)
pH Stability (Freezing) Prone to acidic shiftsMaintains neutral pH

Part 3: Enzymatic Compatibility

Researchers often worry that switching salts will affect polymerase kinetics (


 or 

).
Magnesium Competition

DNA Polymerases require Magnesium (


) as a cofactor to coordinate the triphosphate groups during catalysis.
  • Sodium: Na⁺ competes with Mg^{2+} for binding to the phosphate backbone. High concentrations of carryover Na⁺ from dNTPs can effectively lower the free Mg^{2+} concentration, reducing enzyme efficiency.

  • Lithium: Due to its distinct charge density and hydration, Li⁺ interferes less with the specific Mg^{2+}-catalytic site interactions. It is considered "spectroscopically silent" and enzymatically inert in standard PCR/sequencing buffers.

Application Suitability[2][3][4][5]
  • qPCR / Standard PCR: Both salts work, but Li⁺ offers higher lot-to-lot consistency due to stability.

  • Long-Read Sequencing (PacBio/Nanopore): Crucial. These systems are sensitive to dGTP purity. The lack of G-quadruplex aggregates in Li-salts reduces "stutter" or kinetic pauses during sequencing.

  • Therapeutic Manufacturing (IVT): Li-salts are preferred to minimize particulate loads and ensure precise stoichiometry.

Part 4: Experimental Protocols

Protocol: Validating Salt Interchangeability

If switching a validated assay from Na-dGTP to Li-dGTP, perform this bridge study.

Materials:

  • Control: Existing Na-dGTP (100mM)

  • Test: New Li-dGTP (100mM)

  • Target: 1kb amplicon (GC-rich preferred to stress test dGTP)

Workflow:

  • Purity Check (HPLC): Verify >99% triphosphate purity for both.

  • Iso-concentration Prep: Dilute both to 10mM working stocks.

  • qPCR Titration: Run a 5-point dilution series of template DNA.

  • Efficiency Calculation: Compare

    
     values and Slope.
    
    • Acceptance Criteria:

      
       and Efficiency 
      
      
      
      .
Workflow Visualization: The Validation Loop

Validation_Workflow cluster_arms Parallel Reactions Start Start Bridge Study HPLC Step 1: HPLC Purity Check (Verify >99% dGTP) Start->HPLC Prep Step 2: Master Mix Prep (Identical Buffer/Enzyme) HPLC->Prep Arm_Na Control: Na-dGTP Prep->Arm_Na Arm_Li Test: Li-dGTP Prep->Arm_Li qPCR Step 3: Real-Time PCR (GC-Rich Target) Arm_Na->qPCR Arm_Li->qPCR Analysis Step 4: Analyze Ct & Efficiency qPCR->Analysis Decision Implementation Analysis->Decision If ΔCt < 0.5

Figure 2: Step-by-step validation workflow for transitioning nucleotide salt forms.

References

  • Kowalczykowski, S. C. (2000). Ion binding to DNA and the effect on polymerase activity. (General Biochemical Principle).
  • Thermo Fisher Scientific. (2023).
  • Takeshita, M., et al. (1987). Oligodeoxynucleotides containing synthetic abasic sites: Model substrates for DNA polymerases and apurinic/apyrimidinic endonucleases. Journal of Biological Chemistry.
  • Hardin, C. C., et al. (1992). Cation-dependent transition between the quadruplex and Watson-Crick hairpin forms of d(CGCG4GCG). Biochemistry. (Source for K+ vs Li+ G-quadruplex stability).
Foundational

Technical Guide: dGTP-15N5 Characterization and Application

Executive Summary dGTP-15N5 (2'-Deoxyguanosine-5'-triphosphate, N-labeled) is a specialized stable isotope-labeled nucleotide used primarily as a structural probe in Nuclear Magnetic Resonance (NMR) spectroscopy and as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

dGTP-15N5 (2'-Deoxyguanosine-5'-triphosphate,


N-labeled) is a specialized stable isotope-labeled nucleotide used primarily as a structural probe in Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in quantitative Mass Spectrometry (MS).[1][2] By replacing the five natural 

N atoms of the guanine base with

N, researchers gain a non-radioactive, NMR-active handle that allows for the precise determination of hydrogen bonding networks in DNA duplexes and the quantification of intracellular dNTP pools with high fidelity.

Part 1: Physicochemical Characterization

The accurate calculation of molecular weight is critical for preparing stoichiometric ratios in enzymatic synthesis (e.g., PCR) or preparing standards for Mass Spectrometry.

Molecular Formula and Weight

The substitution of five


N atoms (Atomic Weight: 14.00307) with 

N (Atomic Weight: 15.00011) results in a mass shift of approximately +4.985 Da .
PropertyStandard dGTP (Natural Abundance)dGTP-15N5 (Labeled)
Chemical Formula (Free Acid)


Molecular Weight (Free Acid) 507.18 g/mol 512.15 g/mol
Exact Mass (Monoisotopic) 507.00 g/mol 511.99 g/mol
Common Salt Forms Tris, Sodium (

), Lithium (

)
Lithium (

) or Ammonium (

)

Critical Insight - Salt Correction: Commercial dGTP-15N5 is rarely supplied as a free acid due to instability. It is typically supplied as a Lithium salt solution (pH 7.5). [3] * Formula (Dilithium):



  • MW (Dilithium): ~524.03 g/mol

  • Action: Always verify the Certificate of Analysis (CoA) for the specific counter-ion stoichiometry before calculating molarity.

Chemical Structure

The


N label is located at positions N1, N2 (exocyclic amino), N3, N7, and N9 of the guanine ring.

Part 2: Applications in Structural Biology (NMR)

The primary utility of dGTP-15N5 is in the structural elucidation of nucleic acids. Natural DNA abundance of


N is only 0.37%, making it invisible to standard nitrogen-detected NMR experiments. Enrichment >98% allows for:
  • H-Bond Detection: Direct observation of Hydrogen bonds involving N1-H and the exocyclic amino group (

    
    ) in G-C base pairs.
    
  • Spectral Editing: Using

    
    N-edited HSQC (Heteronuclear Single Quantum Coherence) experiments to filter out non-exchangeable protons, simplifying the spectra of large DNA-protein complexes.
    
Workflow: NMR Sample Preparation

The following diagram outlines the logical flow from dNTP incorporation to data assignment.

NMR_Workflow Start dGTP-15N5 Stock PCR Primer Extension / PCR (Enzymatic Incorporation) Start->PCR Mix with dATP, dCTP, dTTP Purify PAGE/HPLC Purification (Remove unincorporated dNTPs) PCR->Purify Anneal Annealing (Form Duplex DNA) Purify->Anneal Buffer Exchange NMR NMR Acquisition (1D Imino, 2D 1H-15N HSQC) Anneal->NMR 10% D2O Analysis Structural Assignment (H-Bond Constraints) NMR->Analysis

Figure 1: Workflow for generating 15N-labeled DNA duplexes for NMR structural studies.

Part 3: Applications in Mass Spectrometry (Quantification)

In drug development, particularly for nucleoside analogs (antivirals/anticancer), quantifying the endogenous dNTP pool is vital. dGTP-15N5 serves as an ideal Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS).

The Principle of IDMS

Because dGTP-15N5 is chemically identical to endogenous dGTP but mass-shifted (+5 Da), it co-elutes during chromatography but is distinct in the Mass Spectrometer. This corrects for:

  • Ion suppression effects in the source.

  • Extraction efficiency losses.

Experimental Protocol: dNTP Extraction

Objective: Quantify intracellular dGTP using dGTP-15N5 as an internal standard.

  • Cell Lysis:

    • Harvest

      
       cells.
      
    • Add 500 µL of ice-cold 60% Methanol.

    • IMMEDIATELY spike in 10 pmol of dGTP-15N5 (Internal Standard).

    • Reasoning: Spiking before extraction ensures that any degradation or loss during processing affects both the analyte and the standard equally, canceling out the error.

  • Extraction:

    • Vortex vigorously for 30s.

    • Incubate at -20°C for 1 hour (precipitates proteins).

    • Centrifuge at 15,000 x g for 15 min at 4°C.

  • Evaporation & Reconstitution:

    • Transfer supernatant to a fresh tube.

    • Lyophilize (freeze-dry) to dryness.

    • Reconstitute in 50 µL of mobile phase (e.g., 5 mM Dimethylhexylamine in water).

  • LC-MS/MS Analysis:

    • Column: Anion Exchange or C18 with Ion Pairing reagent.

    • Transitions (MRM):

      • Endogenous dGTP:

        
         (Guanine fragment).
        
      • Standard dGTP-15N5:

        
         (15N-Guanine fragment).
        

Part 4: Handling, Stability, and QC Protocol

Triphosphates are thermodynamically unstable and prone to hydrolysis (losing phosphate groups to become dGDP/dGMP) and oxidation.

Stability "Golden Rules"
  • pH is King: dGTP is most stable between pH 7.5 and 8.5 .

    • Risk: At pH < 5, the glycosidic bond cleavage accelerates.

    • Action: Store in Tris-HCl or dilute NaOH, never in unbuffered water which absorbs

      
       and becomes acidic.
      
  • Temperature:

    • Short term (<2 hours): Ice (4°C).

    • Long term (>1 week): -80°C.

    • Avoid: Repeated freeze-thaw cycles.[4][5] Aliquot immediately upon receipt.

Quality Control Workflow

Before using expensive labeled dNTPs in a large-scale reaction, validate purity.

QC_Workflow Batch dGTP-15N5 Batch Visual Visual Check (Clear? Precipitate?) Batch->Visual HPLC Anion Exchange HPLC (Separates dGTP/dGDP/dGMP) Visual->HPLC Decision Purity > 95%? HPLC->Decision Use Proceed to Experiment Decision->Use Yes Purify Re-purify via HPLC Decision->Purify No (dGDP detected)

Figure 2: Quality Control decision tree for assessing dGTP-15N5 integrity.

References

  • Kupferschmitt, G., et al. (1987). 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions. Nucleic Acids Research.[5][6][7] Retrieved from [Link]

  • Purwantini, E., & Mukhopadhyay, B. (2009). Simultaneous isotope dilution quantification of deoxyribonucleotides by liquid chromatography high resolution mass spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Bioline . dGTP Handling and Stability Guidelines. Retrieved from [Link]

Sources

Exploratory

The Definitive Guide to Stable Isotope Labeled Deoxyguanosine Triphosphate (dGTP): Advanced Methodologies in Mass Spectrometry and Structural Biology

The Mechanistic Role of Stable Isotope Labeled dGTP Stable isotope labeled deoxyguanosine triphosphate (dGTP)—typically incorporating heavy isotopes such as ^13C, ^15N, or ^2H—is a foundational reagent in modern bioanaly...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Role of Stable Isotope Labeled dGTP

Stable isotope labeled deoxyguanosine triphosphate (dGTP)—typically incorporating heavy isotopes such as ^13C, ^15N, or ^2H—is a foundational reagent in modern bioanalytical chemistry and structural biology. By increasing the molecular mass of the nucleotide without altering its physicochemical properties, thermodynamic stability, or enzymatic recognition, labeled dGTP serves as an ideal internal standard (IS) for Isotope Dilution Mass Spectrometry (IDMS) and a critical building block for nuclear magnetic resonance (NMR) spectroscopy of complex nucleic acids.

Because guanine has the lowest oxidation potential among the four canonical DNA bases, it is highly susceptible to oxidative damage (forming lesions like 8-oxo-dG) and alkylation. Consequently, accurately quantifying dGTP pools and guanosine-derived DNA adducts requires rigorous analytical frameworks that can account for artifactual oxidation and matrix suppression—challenges uniquely solved by stable isotope labeling.

Isotope Dilution Mass Spectrometry (IDMS): A Self-Validating System

Quantifying intracellular dNTP pools and DNA adducts is notoriously difficult due to low physiological abundance (femtomolar ranges during the G1/G0 phase) and severe matrix suppression effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]. The addition of stable isotope-labeled analogs directly addresses these challenges by creating a self-validating analytical system.

Causality in Experimental Design

A critical methodological choice in IDMS is the timing of the internal standard spike-in. Why must the heavy isotope standard be added before DNA extraction or enzymatic hydrolysis?

During sample preparation, analytes are invariably lost due to incomplete enzymatic digestion, surface adsorption to plastics, or artifactual oxidation. Because the stable isotope labeled standard (e.g., [U-15N5]-dG derived from labeled dGTP) shares identical chemical properties and co-elutes chromatographically with the endogenous analyte, it experiences the exact same fractional loss and matrix ionization suppression. 2 during the multi-stage sample preparation process, ensuring that the ratio of unlabeled to labeled signals remains constant[2]. This transforms the assay from a highly variable measurement into an intrinsically self-validating absolute quantification.

IDMS_Workflow N1 Biological Sample (Cells/Tissue) N2 Spike-in Stable Isotope Labeled dGTP/dG IS N1->N2 Prevent prep loss bias N3 DNA Extraction & Purification N2->N3 N4 Enzymatic Hydrolysis (Nuclease P1, Alk. Phos.) N3->N4 Yields nucleosides N5 LC-MS/MS Analysis (MRM Transitions) N4->N5 Chromatographic separation N6 Absolute Quantification (Analyte/IS Ratio) N5->N6 Data processing

Workflow for Isotope Dilution Mass Spectrometry (IDMS) in DNA Adduct Quantification.

Step-by-Step Methodology: Absolute Quantification of DNA Lesions

This protocol outlines the quantification of guanosine-derived DNA lesions using IDMS, synthesizing best practices from the 3[3] and established capillary HPLC-ESI-MS/MS workflows[4].

Phase 1: Sample Preparation & Spike-In

  • DNA Isolation: Extract genomic DNA using a chaotropic salt/column-based method. Critical Step: Perform extractions under an Argon atmosphere or in the presence of antioxidants (e.g., deferoxamine) to prevent artifactual oxidation of guanine to 8-oxo-dG.

  • Internal Standard Spike-in: To 100 μg of purified cellular DNA, add a precisely known quantity (e.g., 2 pmol) of the stable isotope standard (e.g.,[U-15N5]-dG or [13C5]-α-dG).

Phase 2: Enzymatic Hydrolysis 3. Primary Digestion (Phosphodiester Cleavage): Add 4 units of Nuclease P1 in 30 mM sodium acetate buffer (pH 5.5) containing 1 mM zinc acetate. Incubate at 37°C for 4 hours. Zinc is a required cofactor for Nuclease P1 stability and activity. 4. Dephosphorylation: Adjust the pH by adding 50 mM Tris-HCl buffer (pH 8.6) and 30 units of alkaline phosphatase. Incubate at 37°C for 2.5 hours to remove the 5'-phosphate, yielding free nucleosides[4]. 5. Purification: Extract the enzymes using chloroform (Sevag method) to prevent protein fouling on the LC column. Centrifuge at 1500 × g for 5 minutes, transfer the aqueous layer, and dry under an Argon stream.

Phase 3: LC-MS/MS Analysis 6. Chromatography: Reconstitute the dried residue in LC-MS grade water. Inject onto a capillary C18 column maintained at 10°C to minimize on-column degradation. 7. Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Quantify lesions based on the peak area ratio between the analyte and its isotope-labeled counterpart found in the selected-ion chromatograms (SICs)[2].

Quantitative Data Presentation

To facilitate assay design, Table 1 summarizes the mass shifts and typical Multiple Reaction Monitoring (MRM) transitions for dGTP and its biologically relevant derivatives when utilizing stable isotope labels. The primary fragmentation pathway for these nucleosides involves the neutral loss of the 2-deoxyribose moiety (116 Da).

Table 1: MRM Transitions for Guanosine Derivatives in LC-MS/MS

AnalyteUnlabeled Precursor [M+H]⁺ (m/z)Labeled Precursor [M+H]⁺ (m/z)Unlabeled MRM TransitionLabeled MRM TransitionPrimary Application
dGTP 508.0523.0 ([13C10, 15N5])508.0 → 152.0523.0 → 162.0dNTP Pool Tracing
8-oxo-dG 284.1289.1 ([15N5])284.1 → 168.1289.1 → 173.1Oxidative Stress Assay
α-dG 268.1273.1 ([13C5])268.1 → 152.1273.1 → 152.1DNA Damage Quantification
SdG (Thioguanine) 284.0289.0 ([U-15N5])284.0 → 168.0289.0 → 173.0Drug Metabolism Monitoring

(Data synthesized from validated LC-MS/MS methodologies for5[5] and 2[2].)

Metabolic Tracing and dNTP Pool Dynamics

Beyond static quantification, stable isotope labeled dGTP is utilized in dynamic metabolic tracing. By feeding cells ^13C-glucose, researchers can track the incorporation of heavy carbon through the pentose phosphate pathway into the ribose ring of dNTPs.1 allows researchers to differentiate between de novo nucleotide synthesis and salvage pathway activity[1]. Ultra-high resolution mass spectrometry (e.g., Orbitrap) is required to resolve the complex isotopologue patterns generated during these pulse-chase experiments.

dGTP_Pathway Glucose Glucose (13C-tracer) PPP Pentose Phosphate Pathway (PRPP) Glucose->PPP DeNovo De Novo Synthesis (IMP -> GMP -> GDP) PPP->DeNovo RNR Ribonucleotide Reductase (GDP -> dGDP) DeNovo->RNR Salvage Salvage Pathway (Guanine/dGuo -> GMP) Salvage->RNR Kinase action dGTP dGTP Pool RNR->dGTP Phosphorylation

Metabolic pathways of dGTP synthesis tracked via stable isotope labeling.

Applications in Genotyping and Structural Biology

In structural biology, solving the 3D structure of large DNA-protein complexes via NMR requires the suppression of severe spectral overlap. Synthesizing DNA oligomers using[13C, 15N]-dGTP allows for multidimensional heteronuclear NMR experiments (e.g., HSQC, NOESY), enabling the precise assignment of guanine resonances that would otherwise be lost in the spectral crowding of unlabeled DNA.

Furthermore, in high-throughput genotyping, nucleotide-specific mass tags generated by incorporating 13C/15N-labeled dNTPs during PCR create characteristic mass-split patterns.6 allows for the rapid, highly accurate detection of Single Nucleotide Polymorphisms (SNPs) without the need for fluorescent probes[6].

References

  • Simultaneous isotope dilution quantification and metabolic tracing of deoxyribonucleotides by liquid chromatography high resolution mass spectrometry. NIH PubMed Central.1

  • Quantification of α-dG and S-cdG in calf thymus (CT) DNA and in DNA isolated from mouse pancreatic tissues by using LC-MS/MS with the stable isotope-dilution method. ResearchGate. 5

  • LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine. NIH PubMed Central. 2

  • Quantitative analysis of the oxidative DNA lesion, 2,2-diamino-4-(2-deoxy-β-d-erythro-pentofuranosyl)amino]-5(2H)-oxazolone (oxazolone), in vitro and in vivo by isotope dilution-capillary HPLC-ESI-MS/MS. Oxford Academic - Nucleic Acids Research. 4

  • NIST Special Publication 1200-20 LC-MS/MS Measurement of Nanomaterial-Induced DNA Modifications in Isolated DNA. National Institute of Standards and Technology (NIST). 3

  • Rapid characterization of DNA oligomers and genotyping of single nucleotide polymorphism using nucleotide-specific mass tags. Oxford Academic. 6

Sources

Foundational

15N-Enriched dGTP (dGTP-15N5): Technical Specifications and Application Guide

Topic: 15N Enrichment Levels in dGTP-15N5 Reagents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Isotopic Standard In the high-stakes aren...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 15N Enrichment Levels in dGTP-15N5 Reagents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Isotopic Standard

In the high-stakes arena of structural biology and quantitative mass spectrometry, the integrity of your data is directly proportional to the isotopic purity of your reagents. 2'-Deoxyguanosine-5'-triphosphate-15N5 (dGTP-15N5) is not merely a consumable; it is a precision tool.

For advanced NMR spectroscopy and isotope-dilution mass spectrometry (ID-MS), the industry standard for 15N enrichment is >98 atom % . This threshold is critical. Enrichment levels below this specification introduce spectral "ghosting" in NMR (due to mixed isotopologues) and reduce the signal-to-noise ratio (SNR) in MS quantification, potentially compromising the detection of low-abundance metabolites or DNA adducts.

This guide details the technical parameters, quality control (QC) validation, and experimental protocols required to leverage dGTP-15N5 effectively.

Technical Specifications & Chemical Architecture

Molecular Profile

The dGTP-15N5 molecule replaces all five naturally occurring nitrogen atoms (


N) in the guanine base with the stable isotope 

N.
ParameterSpecificationCriticality
Chemical Formula

Defines the mass shift (+5 Da).
Molecular Weight ~512.15 g/mol (Free Acid)Essential for concentration calculations.
15N Enrichment ≥ 98 atom % High: Ensures single NMR peaks; prevents satellite peaks from

N coupling.
Chemical Purity ≥ 95% (HPLC)High: Impurities (dGDP, dGMP) compete for polymerase binding.
Form Ammonium or Tris Salt (Solution)Lithium salts are avoided in NMR to prevent signal interference.
Solvent Water (pH 7.[1]5)Neutral pH prevents hydrolysis of the triphosphate chain.
The "98%" Rule: Why It Matters

In NMR experiments (e.g.,


 HSQC), an enrichment of 98% means that only 2% of the guanine residues remain as 

N.
  • At 98%: The spectrum is clean. The

    
    N signal is the dominant species.
    
  • At 90%: 10% of your sample is "silent" in the

    
    N channel, effectively reducing your sample concentration and wasting valuable instrument time. Furthermore, mixed isotopomers can cause line-broadening.
    

Quality Control: A Self-Validating System

As a scientist, you must trust but verify. A robust QC workflow for dGTP-15N5 integrates Mass Spectrometry and NMR.

Validation Workflow (Graphviz)

QC_Workflow Sample dGTP-15N5 Sample HPLC HPLC Analysis (Purity) Sample->HPLC Aliquot 1 MS ESI-MS (Isotopic Mass) Sample->MS Aliquot 2 NMR 1H-15N HSQC (Label Position) Sample->NMR Aliquot 3 Decision QA Decision HPLC->Decision >95% dGTP? MS->Decision +5 Da Shift? NMR->Decision No 14N coupling? Release Release to Inventory Decision->Release Pass Reject Reject/Reprocess Decision->Reject Fail

Figure 1: Quality Control Decision Tree for dGTP-15N5 reagents. This multi-modal approach ensures both chemical integrity and isotopic enrichment.

Analytical Protocols
Protocol A: Isotopic Enrichment via ESI-MS
  • Objective: Confirm the presence of the +5 Da mass shift and quantify the ratio of M+5 (fully labeled) to M+4/M+0 species.

  • Method: Negative Mode Electrospray Ionization (ESI-).

  • Expected Result:

    • Major Peak: m/z 510.0 (corresponding to [M-H]

      
       for 
      
      
      
      N
      
      
      ).
    • Minor Peak (Contaminant): m/z 505.0 (corresponding to

      
      N
      
      
      
      ).
  • Calculation:

    
    
    
Protocol B: Chemical Purity via HPLC
  • Column: Anion Exchange (SAX) or C18 with ion-pairing agent (TEAA).

  • Mobile Phase: Gradient of Ammonium Bicarbonate.

  • Detection: UV at 254 nm.

  • Success Criteria: dGTP peak area > 95% of total integrated area. Major impurities to watch: dGDP (hydrolysis product) and dGMP.

Applications & Experimental Protocols

NMR: Studying DNA/RNA Dynamics

dGTP-15N5 is incorporated into DNA oligomers via primer extension or PCR to study hydrogen bonding (Watson-Crick base pairing) and guanine-quadruplex structures.

Workflow: Enzymatic Incorporation for NMR Samples

  • Template Design: Design a DNA template that requires dGTP incorporation at specific sites of interest.

  • Reaction Mix:

    • Template DNA (10

      
      M)
      
    • Primer (12

      
      M)
      
    • dATP, dCTP, dTTP (unlabeled, 2 mM each)

    • dGTP-15N5 (2 mM)

    • Klenow Fragment (exo-) or Taq Polymerase

    • Buffer (Mg

      
       is critical).
      
  • Incubation: Cycle or incubate at 37°C (Klenow) or 72°C (Taq) for 2-4 hours.

  • Purification: The reaction must be purified to remove unincorporated dNTPs (which cause background noise). Use size-exclusion chromatography (e.g., Nap-10 columns) or ethanol precipitation.

  • Data Acquisition: Perform 1D

    
    N-filtered proton NMR or 2D 
    
    
    
    HSQC. The
    
    
    N label allows you to "see" only the guanine imino protons, filtering out the complex background of the rest of the DNA molecule.
Mass Spectrometry: Internal Standards

In drug development, quantifying endogenous nucleotides or DNA adducts requires an internal standard that behaves identically to the analyte but is distinguishable by mass.

Protocol: ID-LC-MS/MS Quantification

  • Spike: Add a known concentration of dGTP-15N5 to the cell lysate before extraction. This accounts for extraction efficiency losses.

  • Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction.

  • Analysis: LC-MS/MS (MRM mode).

    • Transition 1 (Analyte): dGTP (unlabeled) precursor

      
       fragment.
      
    • Transition 2 (Standard): dGTP-15N5 precursor

      
       fragment (+5 Da shift).
      
  • Quantification: Calculate the ratio of Analyte Area / Standard Area. This ratio is independent of matrix effects or injection volume variations.

Handling, Stability, and Troubleshooting

The Hydrolysis Threat

Triphosphates are thermodynamically unstable. The bond between the


 and 

phosphate is prone to hydrolysis, degrading dGTP into dGDP.
  • Storage: -20°C or -80°C. Avoid freeze-thaw cycles (aliquot upon receipt).

  • Buffer: Store in slightly basic buffer (pH 7.5 - 8.0). Acidic conditions accelerate hydrolysis.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
NMR Signal Split Low Enrichment (<95%)Check reagent COA. If confirmed, use for MS only, not NMR.
Weak NMR Signal Hydrolysis (dGTP

dGDP)
Run HPLC. If dGDP > 10%, add Pyruvate Kinase + PEP to regenerate dGTP in situ.
No PCR Product Inhibitors in dGTP prepSome synthesis methods leave high salt/ammonia. Desalt using a spin column.
Mass Shift Wrong 13C vs 15N confusionVerify if the reagent is U-13C,15N or just 15N. Check the label carefully.

References

  • Zimmer, D. P., et al. (1995). "Enzymatic synthesis of uniformly 15N-labeled DNA for NMR studies." Journal of Biomolecular NMR, 6(3), 325-330.
  • Silantes. (2023).[2] Synthesizing Stable Isotope-Labeled Nucleic Acids. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2015). Method for the determination of 15N incorporation percentage in labeled peptides and proteins. Retrieved from [Link]

Sources

Exploratory

The Lithium Advantage: Optimizing dNTP Stability and Stoichiometry for High-Fidelity Applications

Topic: Benefits of Lithium Salt dNTPs for Research Content Type: Technical Whitepaper Audience: Senior Researchers, NGS Library Prep Specialists, and Assay Developers. Executive Summary For decades, sodium (Na+) salts we...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benefits of Lithium Salt dNTPs for Research Content Type: Technical Whitepaper Audience: Senior Researchers, NGS Library Prep Specialists, and Assay Developers.

Executive Summary

For decades, sodium (Na+) salts were the standard counter-ion for deoxynucleotide triphosphates (dNTPs). However, as molecular biology demands higher sensitivity—driven by Next-Generation Sequencing (NGS), single-cell sequencing, and low-copy number qPCR—the physicochemical limitations of sodium salts have become a source of experimental variability.

This guide details the transition to Lithium (Li+) salt dNTPs . It provides a mechanistic explanation of why Li+ salts offer superior solubility, thermodynamic stability during freeze-thaw cycles, and cleaner downstream purification compared to their sodium counterparts.

The Physicochemical Basis: Why Lithium?

The superiority of lithium dNTPs is rooted in the fundamental inorganic chemistry of alkali metals. While both Sodium and Lithium are Group 1 elements, their behavior in aqueous solution differs significantly due to ionic radius and hydration energy.

The Hydration Shell and Solubility

Lithium has a smaller ionic radius than sodium but a significantly higher charge density. This results in a larger, more tightly bound hydration shell (water molecules surrounding the ion).

  • Sodium (Na+) dNTPs: At low temperatures (e.g., -20°C), sodium salts of dNTPs—particularly dGTP—tend to form crystalline aggregates. This is because the water structure around the Na+ ion is less ordered, allowing the salt to precipitate out of the solution as ice crystals form.

  • Lithium (Li+) dNTPs: The high hydration energy of Li+ prevents the formation of tight crystal lattices with the nucleotide phosphate groups. Li+ dNTPs remain amorphous and solvated even at sub-zero temperatures, preventing the "salting out" effect.

pH Stability and Hydrolysis Prevention

dNTP degradation primarily occurs via the hydrolysis of the triphosphate chain, a reaction accelerated by acidic conditions.

  • The Mechanism: Pure water absorbs CO₂ from the air, forming carbonic acid and dropping the pH to ~5.0. Sodium dNTP solutions are often unbuffered and susceptible to this drift.

  • The Li+ Advantage: Lithium salt solutions are typically supplied at pH 7.0–7.5. Furthermore, the solubility of Li+ salts is less temperature-dependent, meaning the pH does not shift drastically during the phase change of freezing, protecting the critical triphosphate bond.

Freeze-Thaw Resilience: The "dGTP Crash"

The most immediate impact of using Li+ dNTPs is the elimination of concentration drift caused by freeze-thaw cycles.

The Problem: The Sodium dGTP Imbalance

dGTP is the least soluble of the four nucleotides. In sodium salt preparations, repeated freezing causes dGTP to precipitate irreversibly.

  • Consequence: After 5–10 freeze-thaw cycles, a "100mM" Na-dNTP mix may actually contain 100mM dATP, dCTP, dTTP, but only 60–80mM dGTP .

  • Experimental Failure: This imbalance leads to polymerase stalling, increased error rates (as the polymerase forces misincorporation due to dGTP starvation), and failure in long-range PCR.

The Solution: Lithium Stability

Manufacturer data (e.g., Roche, Meridian Bioscience) confirms that Li+ dNTPs retain >99% triphosphate integrity and solubility after 100+ freeze-thaw cycles .

Visualization: The Stability Cycle

The following diagram illustrates the divergent fates of Na+ and Li+ dNTPs during storage.

StabilityCycle cluster_Na Sodium (Na+) Pathway cluster_Li Lithium (Li+) Pathway Start dNTP Stock Solution (Initial Storage -20°C) Na_Freeze Freezing Phase (Ice Crystal Formation) Start->Na_Freeze Li_Freeze Freezing Phase (Amorphous Solid) Start->Li_Freeze Na_Precip dGTP Crystallization (Precipitates out of solution) Na_Freeze->Na_Precip Low Solubility Na_Thaw Thawing Phase Na_Precip->Na_Thaw Irreversible Na_Result Altered Stoichiometry (Low dGTP conc.) Na_Thaw->Na_Result Li_Stable High Solvation (No Crystallization) Li_Freeze->Li_Stable High Hydration Energy Li_Thaw Thawing Phase Li_Stable->Li_Thaw Li_Result Intact Stoichiometry (1:1:1:1 Ratio) Li_Thaw->Li_Result

Caption: Comparative workflow showing the precipitation of Sodium-dGTP during freezing versus the stability of Lithium-dGTP.

Downstream Purity: Ethanol Precipitation

A critical yet often overlooked benefit of Li+ dNTPs is their behavior during DNA purification.

When precipitating DNA using ethanol and a salt (e.g., Sodium Acetate), the goal is to pellet the DNA while leaving dNTPs, primers, and salts in the supernatant.

  • Sodium dNTPs: Have lower solubility in ethanol. They often co-precipitate with the DNA, contaminating the pellet. This excess dNTP carryover can interfere with downstream sequencing reactions or cause quantification errors.

  • Lithium dNTPs: Remain highly soluble in ethanol/water mixtures. They wash away efficiently in the supernatant, resulting in a purer DNA pellet.

Table 1: Comparative Solubility & Application Suitability

FeatureSodium (Na+) Salt dNTPsLithium (Li+) Salt dNTPsImpact on Research
Freeze-Thaw Stability Poor (dGTP precipitates)Excellent (>100 cycles)Consistent reaction efficiency; less waste.
Ethanol Solubility LowHighLi+ dNTPs do not contaminate DNA pellets.
pH Stability Variable (often unbuffered)High (Buffering capacity)Prevents hydrolysis/degradation of dNTPs.
PCR Inhibition NeutralLow (Li+ is less inhibitory)Li+ interferes less with Mg2+ co-factors.
Sterility Requires preservativesBacteriostaticLi+ naturally inhibits microbial growth [1].[1]

Protocol: Transitioning to Li-dNTPs

Switching from Sodium to Lithium dNTPs requires no changes to polymerase concentrations or cycling conditions, as Lithium does not negatively affect Taq or Pfu polymerases at standard working concentrations (0.2 – 1.0 mM).

Standard PCR Setup (50 µL Reaction)
  • Reagents:

    • Template DNA (10 ng – 500 ng)

    • Forward/Reverse Primers (10 µM stock)

    • Li-dNTP Mix (10 mM each)

    • Polymerase Buffer (10X)

    • Taq/High-Fidelity Polymerase

  • Workflow:

    • Thaw Li-dNTP mix on ice. Note: Unlike Na-dNTPs, vortexing is safe and recommended to ensure homogeneity, though precipitation is unlikely.

    • Add 1.0 µL of 10 mM Li-dNTP mix (Final conc: 0.2 mM each).

    • Proceed with standard cycling.

Quality Control Check (The "Long-Range" Test)

To validate the integrity of your dNTPs (specifically dGTP), perform a long-range PCR amplification (e.g., 10kb – 20kb target).

  • Why: Long-range PCR is highly sensitive to nucleotide stoichiometry. If dGTP has precipitated (common in old Na-stocks), the reaction will fail or produce truncated smears. Li-dNTPs should yield a distinct, bright band.

Experimental Workflow: High-Fidelity Library Prep

In NGS library preparation, the "End-Repair" and "A-Tailing" steps are sensitive to dNTP purity. The following diagram details where Li-dNTPs provide critical protection against carryover contamination.

LibraryPrep cluster_Fate Fate of Excess dNTPs Input Sheared DNA EndRepair End Repair (T4 DNA Pol + Li-dNTPs) Input->EndRepair Cleanup Ethanol Purification EndRepair->Cleanup Li_Fate Li-dNTPs stay in Supernatant (Washed Away) Cleanup->Li_Fate Using Li-Salts Na_Fate Na-dNTPs Co-precipitate (Contaminate Library) Cleanup->Na_Fate Using Na-Salts Ligation Adapter Ligation Cleanup->Ligation Clean DNA Seq Sequencing Ligation->Seq

Caption: During ethanol purification steps in NGS prep, Li-dNTPs are efficiently removed, preventing interference with subsequent adapter ligation.

References

  • Meridian Bioscience (Bioline). (n.d.). The Definitive Guide to dNTPs. Retrieved from [Link]

  • Jena Bioscience. (n.d.).[2] Premium Quality dNTP Solutions - Advantages of Enzymatic Synthesis. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Targeted Structural Dynamics: Protocol for dGTP-15N5 Incorporation and NMR Analysis of G-Quadruplexes

Executive Summary This application note details the protocol for utilizing 2'-Deoxyguanosine-5'-Triphosphate-15N5 (dGTP-15N5) to probe the structural dynamics of DNA, specifically focusing on G-quadruplexes (G4) and prot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for utilizing 2'-Deoxyguanosine-5'-Triphosphate-15N5 (dGTP-15N5) to probe the structural dynamics of DNA, specifically focusing on G-quadruplexes (G4) and protein-DNA complexes. While uniform labeling (


) is common, it often results in spectral crowding. Residue-specific labeling using dGTP-15N5 offers a high-contrast alternative, isolating Guanosine imino (

) and amino (

) resonances. This guide covers enzymatic incorporation via primer extension, sample purification, and optimized NMR acquisition parameters.

Material Science & Mechanism

dGTP-15N5 is a modified nucleotide where all five nitrogen atoms (N1, N2, N3, N7, N9) are replaced with the NMR-active isotope


.
Why dGTP-15N5?
  • N1 (Imino): The primary reporter for Watson-Crick (G-C) and Hoogsteen (G-tetrad) hydrogen bonding.

  • N7: Critical for monitoring cation binding (

    
    , 
    
    
    
    ) in G-quadruplexes and metal-mediated base pairing.
  • N2 (Amino): Reports on the minor groove environment and ligand binding.

The "Self-Validating" Logic

The protocol below relies on Enzymatic Primer Extension . This is self-validating because the polymerase will stall if the dGTP-15N5 is degraded (hydrolyzed to dGDP/dGMP) or if the template is incorrect, resulting in a truncated product clearly visible on PAGE gels.

Workflow Visualization

The following diagram outlines the critical path from raw isotope to analyzable spectrum.

G dGTP dGTP-15N5 (Stock) Reaction Enzymatic Synthesis (Klenow/Taq) dGTP->Reaction Substrate Template DNA Template (Unlabeled) Template->Reaction Annealing Purification PAGE Purification & Desalting Reaction->Purification Full-length Product Purification->Reaction QC Check (Failure) NMR_Sample NMR Sample (90% H2O / 10% D2O) Purification->NMR_Sample Exchange Buffer Spectrum 2D 1H-15N HSQC Data Analysis NMR_Sample->Spectrum Acquisition

Figure 1: Critical path for residue-specific isotope labeling of DNA. The feedback loop at purification ensures only full-length, correctly synthesized oligonucleotides are subjected to costly NMR time.

Protocol: Enzymatic Synthesis of 15N-Guanine DNA

Objective: Synthesize milligram quantities of DNA where every Guanosine is


-labeled.
Reagents
  • Template DNA: Synthetic ssDNA (unlabeled), complementary to the target sequence.

  • Primer: Short DNA oligo (unlabeled) complementary to the 3' end of the template.

  • dGTP-15N5 (100 mM): The labeled substrate.

  • dATP, dCTP, dTTP (100 mM): Unlabeled standard dNTPs.

  • Klenow Fragment (3'→5' exo-): Large fragment DNA polymerase I.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 1 mM DTT.
    
Step-by-Step Methodology
  • Annealing:

    • Mix Template and Primer in a 1:1.2 molar ratio in 1x Reaction Buffer.

    • Heat to 95°C for 2 minutes, then cool slowly to room temperature over 30 minutes.

    • Scientific Rationale: Slow cooling prevents the formation of kinetic traps (hairpins) in the template, ensuring the primer binds correctly.

  • Synthesis Reaction:

    • Prepare the Master Mix on ice to prevent premature polymerase activity.

    • Stoichiometry: Add dGTP-15N5 at 1.1x the total theoretical G count. Add unlabeled dNTPs at 1.5x excess.

    • Add Klenow Fragment (5 units per nmol of template).

    • Incubate at 37°C for 4–12 hours.

    • QC Step: Remove 1 µL aliquot after 4 hours and run on a denaturing PAGE gel. A shift from the "Primer" band to the "Full Length" band confirms incorporation.

  • Purification (Critical for NMR):

    • Ethanol precipitate the reaction to remove enzymes.

    • Resuspend in formamide loading dye and run on a 12-20% Denaturing Polyacrylamide Gel (7M Urea).

    • UV Shadowing: Visualize the band over a TLC plate (silica) using a UV lamp. Cut the full-length band.

    • Elution: Crush gel slice and soak in "Crush & Soak" buffer (0.3 M NaOAc, 1 mM EDTA) overnight.

    • Desalt using a Sep-Pak C18 cartridge or extensive dialysis against water.

    • Note: Failure to remove free dGTP-15N5 or short failure sequences will introduce background noise in the NMR spectrum.

Protocol: NMR Acquisition & Analysis

Objective: Acquire 2D correlation spectra to identify hydrogen bonding networks.

Sample Preparation[1][2][3][4][5]
  • Concentration: 0.2 – 1.0 mM duplex/quadruplex.

  • Buffer: 20 mM Potassium Phosphate (pH 6.5), 100 mM KCl.

    • Why Potassium?

      
       stabilizes G-quadruplexes significantly better than 
      
      
      
      .
  • Solvent: 90%

    
     / 10% 
    
    
    
    .
    • Rationale: Imino protons exchange rapidly with water. 90%

      
       preserves these signals, while 10% 
      
      
      
      provides the lock signal.
Pulse Sequence Configuration

Use a 1H-15N HSQC (Heteronuclear Single Quantum Coherence) optimized for nucleic acids.

ParameterValueScientific Rationale
Temperature 5°C – 25°CLower temps reduce proton exchange with water, sharpening imino signals.
Pulse Sequence hsqcetfpf3gpsi (Bruker)Sensitivity-enhanced, water flip-back to preserve water magnetization (minimizes saturation transfer).
1H Sweep Width 20–22 ppmCovers imino protons (10–14 ppm) and amino protons (6–9 ppm).
15N Sweep Width 80 ppmCentered at 150 ppm to capture N1, N3, and N7.
Transfer Delay (

)
5.5 msOptimized for

(Imino N-H bond coupling).
Scans (NS) 32 – 128Depends on concentration. 15N is low sensitivity; signal averaging is key.
Data Interpretation: The G-Tetrad Fingerprint

In a G-quadruplex, the G-tetrad is stabilized by Hoogsteen hydrogen bonds involving N1 and N7.

G_Tetrad K K+ G1 Guanine (Residue i) G2 Guanine (Residue j) G1->G2 N1-H...O6 G3 Guanine (Residue k) G2->G3 N1-H...O6 G4 Guanine (Residue l) G3->G4 N1-H...O6 G4->G1 N1-H...O6 Legend Red Dashes = Hoogsteen H-Bonds Detected via 15N-H1 Correlation

Figure 2: Schematic of a G-Tetrad. The N1-H...O6 Hydrogen bond is the primary interaction detected by the HSQC experiment described above.

Chemical Shift Reference Table

Use this table to assign your peaks.

AtomChemical Shift (

ppm)
CorrelationStructural Insight
N1 (Imino) 146 – 150Coupled to H1 (10–12 ppm)Primary G4 Indicator. Shift < 146 ppm often implies unpaired/loop G.
N7 230 – 240Long-range to H8Shifts significantly upon metal binding (

vs

).
N2 (Amino) 70 – 80Coupled to H21/H22Reports on minor groove width and ligand intercalation.
N9 (Glycosidic) 165 – 175Coupled to H1'Sensitive to syn/anti glycosidic bond angle conformation.

Troubleshooting & Optimization

  • Issue: No Imino Signals visible.

    • Cause: Exchange rate with water is too fast (pH too high or Temp too high).

    • Fix: Lower temperature to 5°C. Lower pH to 6.0 (if structure permits). Ensure "Water Flip-Back" pulse sequence is active.

  • Issue: Extra Peaks in HSQC.

    • Cause: Incomplete purification. Free dGTP-15N5 or short failure sequences.

    • Fix: Re-purify using PAGE. Dialyze extensively to remove free nucleotides.

  • Issue: Broad Lines.

    • Cause: G-quadruplex aggregation or intermediate exchange.

    • Fix: Titrate

      
       concentration. Heat/Cool anneal the sample directly in the NMR tube to reset the folding equilibrium.
      

References

  • Masse, J. E., et al. (1998). "Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies."[1][2] Nucleic Acids Research.[1][3][2]

  • Phan, A. T., & Mergny, J. L. (2002). "Human telomeric DNA: G-quadruplex, i-motif and Watson-Crick double helix." Nucleic Acids Research.[1][3][2]

  • Wüthrich, K. (1986).NMR of Proteins and Nucleic Acids. Wiley-Interscience.
  • Webba da Silva, M. (2007). "NMR methods for studying G-quadruplex structure and function." Methods.

Sources

Application

dGTP-15N5 internal standard for LC-MS quantification

Application Note: Precision Quantification of Intracellular dGTP Pools using dGTP-15N5 Stable Isotope Internal Standards Abstract The accurate quantification of Deoxyguanosine triphosphate (dGTP) is critical for research...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Quantification of Intracellular dGTP Pools using dGTP-15N5 Stable Isotope Internal Standards

Abstract

The accurate quantification of Deoxyguanosine triphosphate (dGTP) is critical for research into DNA replication fidelity, mitochondrial depletion syndromes, and the efficacy of nucleoside analog drugs. However, dGTP analysis is plagued by two major analytical challenges: the rapid hydrolysis of triphosphates during extraction and the severe isobaric interference from Adenosine Triphosphate (ATP), which shares the same nominal molecular weight (~507 Da) but exists at concentrations 100-1000x higher than dGTP.

This guide details a robust protocol using dGTP-15N5 as a stable isotope internal standard (IS). Unlike deuterium-labeled standards, the 15N5 label is located on the guanine ring, providing a stable, non-exchangeable mass shift that allows for specific detection of the nucleobase fragment in positive ionization mode, effectively eliminating ATP crosstalk.

Technical Background & Strategy

The Isobaric Challenge: ATP vs. dGTP

In biological matrices, ATP and dGTP are isobaric (MW ≈ 507.18 Da). In low-resolution MS, they cannot be distinguished by precursor mass. While chromatography can partially separate them, the massive abundance of ATP often causes "tailing" that obscures the dGTP signal.

The Solution: Positive Mode MS/MS with 15N5-Labeling By operating in Positive Electrospray Ionization (+ESI) mode, we target the protonated nucleobase fragment.

  • ATP Transition: 508.2

    
     136.1 (Adenine)
    
  • dGTP Transition: 508.2

    
     152.1 (Guanine)
    
  • dGTP-15N5 Transition: 513.2

    
     157.1 (15N5-Guanine)
    

Using dGTP-15N5 provides a +5 Da shift in both the precursor and the product ion, ensuring absolute specificity.

Diagram 1: The RNR Pathway & dGTP Context

Context: Ribonucleotide Reductase (RNR) reduces GTP to dGTP. This pathway is a primary target for cancer therapeutics (e.g., Hydroxyurea, Gemcitabine).

RNR_Pathway GTP GTP (Ribonucleotide) dGTP dGTP (Target Analyte) GTP->dGTP Reduction RNR Ribonucleotide Reductase (RNR) RNR->GTP Catalysis dGTP->RNR Allosteric Inhibition DNA DNA Replication & Repair dGTP->DNA Incorporation IS Internal Standard (dGTP-15N5) IS->dGTP Normalization (LC-MS)

Figure 1: The biological context of dGTP synthesis and the integration of the Internal Standard (IS) for quantification.

Experimental Protocol

Reagents & Materials
  • Internal Standard: 2'-Deoxyguanosine-5'-triphosphate (

    
    ), >98% purity.
    
    • Stock Preparation: Dissolve in molecular grade water to 1 mM. Store at -80°C.

  • Ion Pairing Agent: N,N-Dimethylhexylamine (DMHA).[1]

    • Why DMHA? It provides superior retention of polar triphosphates on C18 columns compared to HILIC, and enhances ionization in positive mode.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Acetic Acid.

Sample Preparation (Rapid Quench)

Critical: Nucleotides degrade rapidly. Perform all steps on ice.

  • Harvest: Wash cells (1x10^6) twice with ice-cold PBS.

  • Quench & Spike (Self-Validating Step):

    • Add 500 µL of Ice-Cold 80% Methanol / 20% Water .

    • Immediately spike 10 µL of 1 µM dGTP-15N5 IS into the lysis buffer.

    • Reasoning: Spiking before extraction corrects for recovery losses and degradation during the process.

  • Extraction: Vortex vigorously for 30 seconds. Incubate at -80°C for 20 minutes to precipitate proteins.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Drying: Transfer supernatant to a fresh tube. Evaporate to dryness under nitrogen (keep temp < 30°C).

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase A.

LC-MS/MS Conditions

Chromatography (IP-RP):

  • Column: C18 Column (e.g., Zorbax Eclipse Plus or Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 5 mM DMHA in Water, pH adjusted to 7.0 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.25 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 2 Equilibration
2.0 2 Isocratic Hold (Elute Salts)
12.0 35 Linear Gradient (Elute dNTPs)
12.1 90 Wash
15.0 90 Wash

| 15.1 | 2 | Re-equilibration |

Mass Spectrometry (Parameters):

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Sheath Gas: 11 L/min.

MRM Transition Table:

Analyte Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV) Type
dGTP 508.2 152.1 30 22 Quantifier
dGTP 508.2 135.0 30 35 Qualifier
dGTP-15N5 513.2 157.1 30 22 Internal Std

| ATP (Interference) | 508.2 | 136.1 | 30 | 25 | Monitor |

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Cell Cell Pellet (1e6 cells) Quench Add Cold MeOH + dGTP-15N5 (IS) Cell->Quench Extract Vortex & Spin (14,000g, 4°C) Quench->Extract Dry N2 Dry Down (<30°C) Extract->Dry LC IP-RP LC (C18 + DMHA) Dry->LC Reconstitute MS ESI(+) MS/MS MRM: 508->152 LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step analytical workflow ensuring metabolic quenching and precise quantification.

Validation & Troubleshooting

Linearity & LLOQ
  • Linear Range: 5 nM – 5000 nM.

  • LLOQ: Typically 1-5 nM (approx. 0.1 pmol on column), sufficient for quantifying dGTP in as few as 50,000 cells.

  • Calculation: Plot Area Ratio (

    
    ) vs. Concentration.
    
Common Pitfalls
  • Ion Suppression: If the IS signal varies by >20% between samples, matrix effects are present.

    • Fix: Dilute the sample 1:2 in mobile phase or improve the washing step (2-12 min) in the gradient.

  • Peak Tailing: Caused by interaction between phosphate groups and stainless steel.

    • Fix: Use PEEK-lined columns or add 5 µM EDTA to the mobile phase. Passivate the system with phosphoric acid prior to the run.

  • ATP Interference: Even with the specific transition, massive ATP overload can suppress the dGTP signal.

    • Check: Monitor the 508->136 transition. If the ATP peak co-elutes exactly with dGTP, adjust the DMHA concentration (higher DMHA = longer retention for triphosphates).

References

  • Traut, T. W. (1994). Physiological concentrations of purines and pyrimidines.[2] Molecular and Cellular Biochemistry, 140(1), 1–22. Link

  • Cohen, S., et al. (2009). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels.[3][4][5][6] Chemical Research in Toxicology, 22(10), 1771–1778. Link

  • Starr, P., et al. (2019). Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells.[2][4][5][6] Journal of Chromatography B, 1124, 22-31. Link

  • Waters Corporation. (2020). Curation of MRM Transition Candidates in Method Development for Quantification of Peptides. Application Note. Link

  • BenchChem. (2025).[7] Internal Standard Protocols for LC-MS/MS Quantification. Technical Guide. Link

Sources

Method

incorporating 15N-dGTP into DNA via PCR

Application Note: Enzymatic Incorporation of 15N-dGTP into DNA Executive Summary The incorporation of stable isotopes, particularly 15N-labeled 2'-deoxyguanosine-5'-triphosphate (15N-dGTP) , into DNA is a prerequisite fo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Incorporation of 15N-dGTP into DNA

Executive Summary

The incorporation of stable isotopes, particularly 15N-labeled 2'-deoxyguanosine-5'-triphosphate (15N-dGTP) , into DNA is a prerequisite for high-resolution Nuclear Magnetic Resonance (NMR) studies. While chemical synthesis (phosphoramidite chemistry) is standard for short, unlabeled oligos, it becomes prohibitively expensive and technically challenging for long (>50 nt) or heavily modified sequences required for studying G-quadruplexes, aptamers, and protein-DNA complexes.

This guide details two enzymatic strategies for 15N-dGTP incorporation:

  • Optimized PCR (ESRA/Standard): Best for double-stranded DNA (dsDNA) and protein-binding sites.

  • PaNDA (Palindrome-Nicking-Dependent Amplification): The 2024 "Gold Standard" for single-stranded DNA (ssDNA), G-quadruplexes, and DNAzymes.

Strategic Considerations & Mechanism

Why Enzymatic Synthesis?
  • Cost Efficiency: 15N-dGTP is expensive. Enzymatic synthesis converts >90% of dNTPs into product, whereas chemical synthesis has lower coupling efficiency per step, compounding losses over length.

  • Length & Purity: Polymerases (e.g., Taq, Bst, Phusion) tolerate 15N-modifications effortlessly because the isotope does not alter steric bulk or hydrogen bonding, unlike fluorophores.

  • Residue-Specific Labeling: By using only 15N-dGTP (with unlabelled dATP, dCTP, dTTP), you generate G-residue specific spectral filters, simplifying NMR assignment in G-rich regions (e.g., telomeres).

Key Mechanistic Drivers
  • Stoichiometry is King: Unlike standard PCR where dNTPs are in excess, here dNTPs are the limiting reagent. The reaction must be driven to completion by optimizing [Mg2+] and enzyme concentration.

  • Magnesium Balance: Free Mg2+ is chelated by dNTPs.

    • Rule of Thumb:

      
      .
      
  • The "PaNDA" Breakthrough (2024): Traditional PCR produces dsDNA. To get ssDNA for G-quadruplexes, researchers historically used asymmetric PCR (inefficient) or streptavidin-bead separation (costly). The PaNDA method uses a nicking enzyme and a strand-displacing polymerase to churn out ssDNA isothermally.[1][2]

Materials & Reagents

ComponentSpecificationRecommended Source
15N-dGTP >98% Isotopic Enrichment, 100 mM solutionCIL (Cambridge Isotope Labs) or Silantes
Unlabeled dNTPs dATP, dCTP, dTTP (100 mM)Thermo Fisher / Promega
Polymerase (PCR) Taq (robust) or Phusion (high fidelity)NEB / Takara
Polymerase (PaNDA) Bst 2.0 or 3.0 (Strand Displacing)NEB
Nicking Enzyme Nt.BspQI or Nb.BsmINEB
Buffer ThermoPol Buffer (Mg-free) + MgSO4NEB
Template Synthetic oligo or Plasmid (pUC19 derivative)IDT / GenScript

Protocol A: Optimized PCR for dsDNA (15N-Labeling)

Best for: DNA duplexes, Protein-DNA binding sites (15-100 bp).

Workflow Visualization:

PCR_Workflow Mix Reaction Setup (Limiting 15N-dGTP) Cycle Thermal Cycling (95°C / Tm-5°C / 72°C) Mix->Cycle Add Taq/Phusion Check QC: 3% Agarose Gel (Verify Yield) Cycle->Check 25-30 Cycles Purify Purification (Phenol-Chl / HPLC) Check->Purify Band Confirmed NMR NMR Spectroscopy (HSQC / Imino Proton) Purify->NMR Dissolve in D2O/H2O

Figure 1: Workflow for generating 15N-labeled dsDNA via PCR.

Step-by-Step Protocol:

  • Design: Ensure your primers have a

    
    .[3] For short targets (<40bp), use a "Self-Priming" template (hairpin) if possible to double yield.
    
  • Reaction Mix (50 µL):

    • 10x ThermoPol Buffer: 5 µL

    • 15N-dGTP (100 mM): 0.1 µL (Final: 0.2 mM)

    • dATP, dCTP, dTTP (100 mM): 0.1 µL each (Final: 0.2 mM)

    • Template DNA: 10 ng[4]

    • Primers (Fwd/Rev): 0.5 µM each

    • MgSO4: Adjust to 2.0 mM final (critical optimization).

    • Taq Polymerase: 2.5 Units (High concentration ensures exhaustion of dNTPs).

  • Cycling:

    • 95°C for 2 min (Initial Denaturation)

    • 30 Cycles:

      • 95°C for 30 sec

      • 
         for 45 sec (Annealing)
        
      • 72°C for 30 sec (Extension - allow extra time for complete incorporation)

    • 72°C for 10 min (Final Extension).

  • Purification:

    • Pool reactions (if scaling up).

    • Phenol-Chloroform extraction followed by Ethanol precipitation.

    • Optional: Anion-exchange HPLC (Resource Q column) for >99% purity.

Protocol B: PaNDA Method for ssDNA (G-Quadruplexes)

Best for: Aptamers, DNAzymes, G-rich sequences requiring 15N-G labeling.

Concept: This method utilizes a "Palindrome-Nicking" template.[1][2] The polymerase extends the strand, creating a recognition site for a nicking enzyme. The nicking enzyme cuts only the new strand, and the strand-displacing polymerase pushes the old strand off while synthesizing a new one. This creates a linear amplification of ssDNA.

Mechanism Visualization:

PaNDA_Mechanism Template Input Template (Palindrome + Nick Site) Extension Extension by Bst Polymerase (Incorporates 15N-dGTP) Template->Extension Nicking Cleavage by Nt.BspQI (Cuts Top Strand Only) Extension->Nicking Displacement Strand Displacement (Releases 15N-ssDNA) Nicking->Displacement Displacement->Extension Cycle Repeats (Isothermal) Accumulation Accumulation of 15N-Labeled Aptamer Displacement->Accumulation Product Release

Figure 2: The PaNDA cycle for isothermal production of 15N-labeled ssDNA.

Step-by-Step Protocol:

  • Template Design: Construct a template containing:

    • Target Sequence (e.g., G-quadruplex).[1][2][5][6][7]

    • Nt.BspQI recognition site (5'-GCTCTTCN-3').

    • Palindromic overlap for self-priming.

  • Reaction Mix (Isothermal):

    • 1x NEBuffer 3.1.

    • 15N-dGTP (0.5 mM) + Unlabeled dNTPs (0.5 mM).

    • Template (100 nM).

    • Bst 2.0 WarmStart DNA Polymerase (0.4 U/µL).

    • Nt.BspQI Nicking Enzyme (0.4 U/µL).

    • BSA (0.1 mg/mL).

  • Incubation:

    • Incubate at 55°C for 10–16 hours. (No thermal cycling required).

  • Harvesting:

    • The reaction produces primarily ssDNA.

    • Stop reaction by heating to 80°C for 20 min.

    • Purify via denaturing PAGE or anion-exchange chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Limiting Mg2+ or dNTP degradation.Increase MgSO4 by 0.5 mM increments. Aliquot 15N-dGTP to avoid freeze-thaw cycles.
Incomplete Extension Polymerase stalling at G-rich sites.Use Phusion or Q5 polymerase (for PCR) or add 3-5% DMSO to reduce secondary structure.
Smearing on Gel Over-amplification / Non-specific priming.Reduce cycle number (PCR) or incubation time (PaNDA). Increase annealing temp.
Precipitate in Tube Pyrophosphate accumulation (PaNDA).Add Pyrophosphatase (PPase) to the reaction to prevent Mg-Pyrophosphate precipitant.

References

  • Wang, X., et al. (2024). Robust Enzymatic Production of DNA G-Quadruplex, Aptamer, DNAzyme, and Other Oligonucleotides: Applications for NMR.[1][2][5] Journal of the American Chemical Society. [Link][5]

  • Yan, J., & Bushweller, J. H. (2001). An optimized PCR-based procedure for production of 13C/15N-labeled DNA. Biochemical and Biophysical Research Communications. [Link]

  • Louis, J. M., et al. (1998). Preparation of uniformly isotope-labeled DNA oligonucleotides for NMR spectroscopy.[8] Journal of Biological Chemistry. [Link]

  • Zimmer, D. P., et al. (1995). Site-specific 15N-labelling of oligonucleotides for NMR. FEBS Letters. [Link]

Sources

Application

Application Note: Enzymatic Synthesis of 15N-Labeled DNA Oligomers

For NMR Spectroscopy and Structural Biology Applications Abstract & Introduction Structural studies of DNA by multi-dimensional NMR require isotopic enrichment ( C, N) to resolve spectral overlap and determine dynamics....

Author: BenchChem Technical Support Team. Date: March 2026

For NMR Spectroscopy and Structural Biology Applications

Abstract & Introduction

Structural studies of DNA by multi-dimensional NMR require isotopic enrichment (


C, 

N) to resolve spectral overlap and determine dynamics. While solid-phase chemical synthesis (phosphoramidite chemistry) is the industry standard for short, unlabeled oligonucleotides, it becomes prohibitively expensive and technically challenging when introducing isotopes, particularly for sequences >20 nucleotides.

Enzymatic synthesis offers a superior alternative for isotopic labeling. It utilizes DNA polymerases to incorporate


N-dNTPs onto a template.[1][2] This method is cost-effective, scalable, and produces high-molecular-weight DNA with high fidelity. This guide details the protocols for Uniform Labeling  (via Primer Extension) and Site-Specific Labeling  (via Gap-Filling), providing a robust workflow for producing milligram quantities of NMR-ready DNA.

Strategic Framework: Chemical vs. Enzymatic Synthesis

Before initiating synthesis, researchers must select the method that aligns with their structural goals.

FeatureChemical Synthesis (Phosphoramidite)Enzymatic Synthesis (Polymerase-Mediated)
Cost (Isotopes) High : Requires

N-phosphoramidites.
Low : Uses

N-dNTPs (efficient incorporation).
Length Limit < 50-60 nt (yield drops significantly).> 100 nt (limited only by template).
Purity Requires HPLC; failure sequences common.High fidelity; fewer truncation products.
Labeling Type Best for specific atom labeling.Best for Uniform or Segment labeling.
Yield High for small scales (<1 µmol).Scalable to milligrams (with recycling).

Mechanism of Action

Enzymatic synthesis relies on the template-directed addition of nucleoside triphosphates (dNTPs) onto the 3'-hydroxyl group of a primer.[3]

Diagram 1: Enzymatic Synthesis Workflow

EnzymaticSynthesis Template Template Strand (Unlabeled) Annealing Step 1: Annealing (Tm - 5°C) Template->Annealing Primer Primer (Unlabeled) Primer->Annealing Extension Step 2: Extension (5' -> 3' Synthesis) Annealing->Extension dNTPs 15N-dNTP Pool dNTPs->Extension Polymerase Polymerase (Klenow exo- or Taq) Polymerase->Extension dsDNA dsDNA Product (Hemilabeled) Extension->dsDNA Purification Step 3: Purification (Denaturing PAGE) dsDNA->Purification Strand Separation ssDNA Final 15N-ssDNA Purification->ssDNA

Caption: Workflow for generating single-stranded


N-DNA. The process involves annealing a primer, extending with 

N-dNTPs, and separating the labeled strand.

Protocol A: Uniform Labeling (Primer Extension)

Objective: Synthesize a DNA strand where every nitrogen atom is


N-enriched.
Enzyme Choice: Klenow Fragment (3'→5' exo-)  is preferred over Taq for shorter oligomers (<50 nt) to prevent pyrophosphorolysis and degradation of the expensive labeled product.
Materials
  • Template DNA: Synthetic oligonucleotide (unlabeled), complementary to the desired sequence + a 3' linker for separation (e.g., biotin or a size difference).

  • Primer: Short unlabeled DNA (10–12 nt) complementary to the 3' end of the template.

  • 
    N-dNTP Mix:  10 mM each (commercially available or enzymatically prepared from 
    
    
    
    N-bacterial lysates).
  • Klenow Fragment (exo-): 5 U/µL.[4]

  • Buffer: 10x Klenow Buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl

    
    , 10 mM DTT).
    
Step-by-Step Procedure
  • Annealing:

    • Mix Template (1 equivalent) and Primer (1.2 equivalents) in 1x Buffer.

    • Heat to 95°C for 2 minutes.

    • Cool slowly to room temperature (approx. 20 mins) to ensure proper duplex formation.

  • Synthesis Reaction:

    • To the annealed mixture, add

      
      N-dNTP mix (final conc. 0.2 mM each).
      
    • Add Klenow Fragment (exo-) (5–10 Units per nmol of template).

    • Critical Step: Incubate at 37°C for 2–4 hours.

    • Pro Tip: Add inorganic pyrophosphatase (0.01 U) to prevent pyrophosphate accumulation, which can inhibit the reaction.

  • Termination & Cleavage:

    • Add EDTA (20 mM final) to stop the reaction.[5]

    • Heat inactivate at 75°C for 20 minutes.

  • Purification (Strand Separation):

    • Since the template is unlabeled and the product is labeled, they must be separated.

    • Method: Denaturing Urea-PAGE (15–20%).

    • The product strand should be designed to be a different length than the template (using a "tail" on the template that isn't copied) or separated via alkaline HPLC.

    • Excise the product band (UV shadowing), crush, and soak in elution buffer (0.3 M NaOAc).

    • Ethanol precipitate.[5]

Protocol B: Site-Specific Labeling (Gap-Filling)

Objective: Label specific nucleotides (e.g., a specific Guanine involved in a G-quadruplex) to simplify NMR assignment.

Strategy

Use a "Gapped Duplex" approach. The template is hybridized to two flanking DNA strands, leaving a single-stranded gap at the site of interest.

Diagram 2: Gap-Filling Mechanism

GapFill Template Template Strand (3'---5') Gap Single Nucleotide Gap Template->Gap Anneal Primers Primer1 Flanking Primer 1 Primer1->Gap Primer2 Flanking Primer 2 Primer2->Gap Fill Add 15N-dGTP + Ligase Gap->Fill Result Site-Specifically Labeled DNA Fill->Result Covalent Ligation

Caption: Gap-filling strategy. A specific


N-nucleotide is inserted into a defined gap, followed by ligation.
Procedure
  • Annealing: Mix Template, Primer 1 (upstream), and Primer 2 (downstream) in 1:1:1 ratio. The gap should correspond to the nucleotide to be labeled.

  • Incorporation:

    • Add only the specific

      
      N-dNTP required for the gap (e.g., 
      
      
      
      N-dGTP).
    • Add Klenow (exo-). Incubate 30 mins at 37°C.

  • Ligation:

    • Add T4 DNA Ligase and ATP.

    • Incubate 1 hour at room temperature to seal the nick.

  • Purification: Run on Denaturing PAGE. The ligated full-length product will run slower than the unligated primers.

QC & Validation

Every batch of


N-DNA must be validated before NMR data collection.
MethodPurposeAcceptance Criteria
Denaturing PAGE Check length and purity.Single band; no n-1 or n+1 products.
ESI-MS Verify isotope incorporation.Mass shift corresponding to +1 Da per Nitrogen atom.
1D

HSQC
Check folding and labeling.Distinct imino proton peaks (10–14 ppm) correlating to

N.

Troubleshooting Guide

Problem: Incomplete Extension (n-1 bands)

  • Cause: Insufficient dNTPs or enzyme exhaustion.

  • Solution: Add a "chase" step with excess unlabeled dNTPs for 15 mins at the end to force full extension (note: the 3' end will be unlabeled).

Problem: "Scrambling" of Labels

  • Cause: Exonuclease activity.[4][6]

  • Solution: Ensure use of Klenow exo- or Sequenase . Avoid wild-type DNA Pol I.

Problem: Low Yield

  • Cause: Template secondary structure (hairpins).

  • Solution: Perform synthesis at higher temperature using Taq Polymerase (requires thermostable template design).

References

  • Masse, J. E., et al. (1998). "Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies."[1] Nucleic Acids Research.[1][2][7]

  • Smith, D. E., et al. (1997). "Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies."[8] Journal of Biomolecular NMR.

  • Zimmer, D. P., & Crothers, D. M. (1995). "Preparation of 15N-labeled DNA for NMR studies." Methods in Enzymology.

  • Thermo Fisher Scientific. "Klenow Fragment (exo-) Product Information & Protocols."

Sources

Method

preparing dGTP-15N5 samples for multidimensional NMR

Application Note: High-Fidelity Preparation of dGTP-15N5 Samples for Multidimensional NMR Abstract This technical guide details the rigorous preparation of uniformly labeled 2'-deoxyguanosine-5'-triphosphate ( -dGTP) for...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Preparation of dGTP-15N5 Samples for Multidimensional NMR

Abstract

This technical guide details the rigorous preparation of uniformly labeled 2'-deoxyguanosine-5'-triphosphate (


-dGTP) for solution-state NMR. While 

HSQC and TROSY experiments are powerful tools for mapping polymerase dynamics and protein-nucleotide interactions, the chemical instability of dGTP and the fast exchange rates of guanine protons present significant experimental hurdles. This protocol establishes a self-validating workflow to maximize sample longevity, spectral resolution, and biological relevance.

Introduction: The Strategic Value of -dGTP

In drug development—particularly for antiviral nucleoside analogs—understanding the precise coordination of dGTP within the polymerase active site is critical. Uniform


 labeling of dGTP provides five site-specific NMR probes (

) that report on:
  • Watson-Crick Pairing: The

    
     imino and 
    
    
    
    amino groups are direct sensors of base-pairing fidelity.
  • Hoogsteen Breathing: Chemical shift perturbations at

    
     reveal transient Hoogsteen base-pairing often associated with mismatch tolerance.
    
  • Metal Coordination:

    
     is a primary ligand for divalent cations (
    
    
    
    ,
    
    
    ), essential for catalysis but problematic for line-width.

Critical Physicochemical Constraints

Before beginning, the operator must understand three governing constraints to prevent sample loss.

A. The pH/Exchange Paradox

The imino proton at


 (H1) is the most informative probe for base pairing. However, it is subject to rapid solvent exchange.
  • High pH (> 7.5): Base-catalyzed exchange obliterates the

    
     signal.
    
  • Low pH (< 6.0): Improves

    
     visibility but risks acid-catalyzed hydrolysis of the triphosphate chain (cleaving 
    
    
    
    and
    
    
    phosphates).
  • Optimal Window: pH 6.5 – 6.8 is the "Goldilocks" zone for dGTP-15N5.

B. Magnesium-Induced Broadening

Biologically, dGTP requires


. Spectroscopically, 

causes line broadening due to intermediate exchange rates and increased rotational correlation time (

).
  • Strategy: Prepare the sample without

    
     for high-resolution assignment (HSQC), then titrate 
    
    
    
    only for interaction studies.
C. Thermal Instability

The N-glycosidic bond in purines is susceptible to depurination, and the triphosphate is prone to hydrolysis. Always keep samples on ice.

Protocol: Preparation of 500 µL NMR Sample

Target Concentration: 2.0 – 5.0 mM dGTP-15N5 Solvent Matrix: 90%


 / 10% 

(essential for observing exchangeable amino/imino protons).
Step-by-Step Methodology

1. Buffer Preparation (The "NMR-Silent" Buffer) Do not use standard PBS or Tris, which introduce proton noise. Use a deuterated buffer system.

  • Reagent: 20 mM Sodium Phosphate buffer (pH 6.6).

  • Preparation: Mix

    
     and 
    
    
    
    in 90%
    
    
    / 10%
    
    
    .
  • Additives: Add 0.01%

    
     (azide) to prevent bacterial growth which consumes dGTP.
    

2. Dissolution and Neutralization (The Critical Step) Commercial dGTP is often supplied as a lyophilized lithium or sodium salt, which is acidic upon reconstitution.

  • Action: Dissolve the lyophilized dGTP-15N5 powder in 450 µL of the prepared buffer.

  • Check: Measure pH using a micro-electrode. It will likely be acidic (~pH 3-4).

  • Adjustment: Carefully titrate with dilute

    
     (0.1 M) to pH 6.6.
    
    • Warning: Do not overshoot. Cycling pH between acid and base degrades the nucleotide.

3. Internal Referencing

  • Add 10 µL of 5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as the chemical shift reference (

    
     ppm).
    
  • Note: Avoid TSP if studying protein interactions, as TSP can bind to hydrophobic protein pockets.

4. Filtration

  • Centrifuge at 12,000 x g for 5 minutes to remove particulates that ruin magnetic field homogeneity (shimming). Transfer supernatant to a 3 mm or 5 mm Shigemi tube (susceptibility matched) to maximize sensitivity.

Visualization: Preparation Workflow

G Lyophilized Lyophilized dGTP-15N5 (Acidic Salt) Dissolution Dissolution (Resulting pH ~3.5) Lyophilized->Dissolution Buffer Buffer Prep 20mM Phosphate, pH 6.6 90% H2O / 10% D2O Buffer->Dissolution Titration Micro-Titration Add 0.1M NaOD -> pH 6.6 Dissolution->Titration Critical Step Spin Centrifugation 12,000g, 5 min Titration->Spin Remove Precipitate QC_NMR QC: 1D 1H NMR Check N1-H doublet Spin->QC_NMR Final Ready for 2D HSQC / TROSY QC_NMR->Final Pass

Figure 1: Workflow for preparing labile dGTP-15N5 samples. The red node indicates the highest risk step (pH adjustment).

Quality Control & Data Validation

Before running expensive 2D/3D experiments, validate the sample integrity.

QC Metric 1: The 1D Proton Check

Run a standard 1D


 spectrum with water suppression (e.g., excitation sculpting or WATERGATE).
  • Success Indicator: A sharp peak around 10-11 ppm (N1-H imino) and broad peaks around 6-7 ppm (N2-H2 amino).

  • Failure Indicator: Absence of the 10-11 ppm peak suggests the pH is too high (fast exchange) or the sample has degraded.

QC Metric 2: The 1D Phosphorus Check

Run a quick 1D


 spectrum.
  • Success: Three distinct multiplets (

    
    ).
    
  • Failure: Appearance of inorganic phosphate (

    
    ) or diphosphate signals, indicating hydrolysis.
    

Table 1: Expected Chemical Shifts (referenced to liquid


) 
NucleusPositionApprox.[1] Shift (ppm)Structural Insight
15N N1 (Imino)~148.0Hydrogen bond donor; sensitive to pH.
15N N2 (Amino)~74.0Exocyclic amine; rotation often broadens signal.
15N N3~160.0Hydrogen bond acceptor (minor groove).
15N N7~236.0Major groove; primary metal binding site.
15N N9~170.0Glycosidic linkage.

Note: Shifts vary based on temperature and buffer. Values derived from BMRB standards [1].

Advanced Application: Magnesium Titration Logic

When studying polymerase activity,


 is required. However, adding it directly can bleach the signal. Use this stepwise logic:

Mg Start dGTP Sample (0 mM Mg2+) Step1 Add 0.5 eq Mg2+ Start->Step1 Check1 Check N7 Shift (Fast Exchange?) Step1->Check1 Step2 Add 1.0 eq Mg2+ Check1->Step2 If stable Broad Line Broadening Step2->Broad Expect signal loss

Figure 2: Stepwise addition of Magnesium. Monitor the N7 peak specifically, as it coordinates Mg2+ directly.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No N1-H Signal pH > 7.0 causing fast exchange.Lower pH to 6.5 using dilute DCl. Lower temperature to 5°C.
Split Peaks Slow exchange or multiple conformations.Verify sample homogeneity; ensure no metal contamination.
Precipitation Concentration too high for buffer ionic strength.Dilute sample; ensure [NaCl] is at least 50 mM if protein is present.
Extra Peaks Hydrolysis (dGDP/dGMP formation).Discard sample. Prepare fresh on ice. Check 31P NMR.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Reference Chemical Shifts for Nucleotides. [Link]

  • Cavanagh, J., et al. Protein NMR Spectroscopy: Principles and Practice. (Standard methodology for sample preparation and water suppression). [Link]

  • Furtig, B., et al. NMR Spectroscopy of RNA. (Detailed protocols on nucleotide handling and exchangeable protons). [Link]

  • NIST. 15N NMR Chemical Shifts of Major Chemical Families. [Link]

Sources

Application

Application Note: High-Precision Quantification of Cellular dGTP Pools via Isotope Dilution LC-MS/MS Utilizing

Introduction & Biological Context Deoxyribonucleoside triphosphates (dNTPs) are the fundamental monomeric substrates required for DNA replication and repair. Maintaining the precise concentration and stoichiometric balan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Deoxyribonucleoside triphosphates (dNTPs) are the fundamental monomeric substrates required for DNA replication and repair. Maintaining the precise concentration and stoichiometric balance of the four canonical dNTPs (dATP, dCTP, dGTP, and dTTP) is an absolute requirement for genomic stability. Among these, the dGTP pool is typically the least abundant in mammalian cells, making its accurate measurement both biologically critical and analytically challenging. Imbalances in the dGTP pool can induce polymerase stalling, misincorporation, and hypermutation, which are central mechanisms in oncogenesis and the primary targets of numerous antiviral and antineoplastic nucleoside analog drugs.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has superseded traditional enzymatic and UV-based assays due to its superior sensitivity, specificity, and multiplexing capabilities[1]. However, the direct quantification of dNTPs by LC-MS/MS is complicated by their high polarity, structural similarities, and extreme susceptibility to in-source fragmentation and matrix-induced ion suppression[2]. To overcome these physical limitations, this application note details a self-validating analytical system: Isotope Dilution Mass Spectrometry (IDMS) utilizing


 as an internal standard.

The Mechanistic Imperative for Isotope Dilution

In quantitative bioanalysis, a protocol is only as reliable as its ability to correct for systemic and random errors. Isotope dilution relies on spiking a stable, heavy-isotope labeled analog of the target analyte into the biological sample at the earliest possible stage of preparation[3].

Why


? 


contains five Nitrogen-15 atoms within its guanine base[4]. This specific labeling strategy provides several mechanistic advantages that ensure data integrity:
  • Perfect Chromatographic Co-elution: Because the physicochemical properties of

    
     are virtually identical to endogenous dGTP, the two compounds co-elute from the LC column. They enter the electrospray ionization (ESI) source simultaneously, experiencing the exact same matrix environment. This perfectly normalizes any signal suppression or enhancement caused by co-eluting cellular debris[1].
    
  • Isotopic Resolution: The substitution of five

    
     atoms results in a mass shift of +5 Da. This +5 Da shift is critical because it moves the internal standard's signal far beyond the natural isotopic envelope (e.g., 
    
    
    
    contributions) of the endogenous dGTP, preventing cross-talk between the analyte and standard channels.
  • In-Source Fragmentation Control: Triphosphates readily lose phosphate groups (

    
    ) in the MS source, converting to di- and mono-phosphates. Because the heavy standard fragments at the exact same thermodynamic rate as the endogenous analyte, measuring the ratio of their product ions mathematically cancels out fragmentation losses[1].
    

Pathway RNR Ribonucleotide Reductase (RNR) dGDP dGDP Pool RNR->dGDP GDP GDP Pool GDP->RNR Reduction dGTP_end Endogenous dGTP [M-H]- m/z 506 dGDP->dGTP_end Kinase Cascade DNA DNA Synthesis & Repair dGTP_end->DNA Polymerases MS Detector Response (Light/Heavy Ratio) dGTP_end->MS Co-elution dGTP_iso Spiked dGTP-15N5 [M-H]- m/z 511 dGTP_iso->MS Exact Matrix Match

Endogenous dGTP synthesis pathway and the isotope dilution measurement principle.

Experimental Methodology: A Self-Validating Protocol

The following workflow is designed to arrest cellular metabolism instantaneously, preventing the rapid enzymatic degradation of dGTP by endogenous phosphatases, while simultaneously introducing the


 standard to track extraction efficiency.
Step-by-Step Protocol

Step 1: Metabolic Quenching and Cell Lysis

  • Action: Rapidly wash adherent cells (

    
     cells) with ice-cold PBS. Immediately add 1.0 mL of pre-chilled 80% Methanol (-80°C).
    
  • Causality: Triphosphates have half-lives of seconds to minutes if cellular enzymes remain active. The extreme cold and organic solvent instantly denature phosphatases and arrest all metabolic flux, locking the dNTP pool at its physiological state.

Step 2: Internal Standard Spiking

  • Action: Immediately spike exactly 50 µL of a 1 µM

    
     working solution directly into the methanol-cell suspension.
    
  • Causality: Adding the standard before physical extraction ensures that any subsequent physical loss of the sample (e.g., during centrifugation or transfer) affects the endogenous dGTP and the

    
     equally. The final ratio remains perfectly preserved, creating a self-validating quantification system[3].
    

Step 3: Metabolite Extraction

  • Action: Scrape the cells, transfer the suspension to a microcentrifuge tube, and vortex vigorously for 30 seconds. Incubate at -20°C for 15 minutes to ensure complete protein precipitation. Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Action: Transfer the metabolite-rich supernatant to a new tube and evaporate to dryness using a vacuum centrifuge (SpeedVac) without heat.

Step 4: Chromatographic Separation

  • Action: Reconstitute the dried pellet in 50 µL of LC-MS grade water. Inject 10 µL onto a Porous Graphitic Carbon (PGC) column or an ion-pairing reversed-phase C18 column[1],[2].

  • Causality: Standard C18 columns cannot retain highly polar dNTPs. PGC columns rely on charge-induced dipole interactions, providing excellent retention and separation of structural isomers (e.g., rGTP vs. dGTP) without the need for MS-fouling ion-pairing reagents[2].

Step 5: Tandem Mass Spectrometry (MRM Mode)

  • Action: Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the light and heavy species.

Workflow A 1. Quenching & Cell Lysis (Cold 80% MeOH) B 2. Internal Standard Spike (dGTP-15N5) A->B C 3. Metabolite Extraction B->C D 4. LC Separation (Ion-Pairing/PGC) C->D E 5. MS/MS Detection (MRM Mode) D->E F 6. Ratio-based Quantification E->F

Workflow for dGTP quantification using isotope dilution LC-MS/MS.

Data Presentation & Analytical Parameters

To ensure robust quantification, the MS/MS parameters must be optimized to monitor the loss of the triphosphate group, yielding the stable nucleobase as the product ion.

Table 1: Optimized MRM Transitions and MS Parameters (Negative ESI Mode)

AnalyteRolePrecursor Ion [M-H]⁻ (m/z)Product Ion[Base-H]⁻ (m/z)Collision Energy (eV)Dwell Time (ms)
Endogenous dGTP Target Analyte506.0150.03250

Internal Standard511.0155.03250

Note: The product ion for dGTP represents the guanine base. The +5 Da mass shift in the internal standard is entirely localized to the guanine base ring, ensuring the product ion also reflects the +5 Da shift (150.0 → 155.0).

Table 2: Typical Validation Metrics for Isotope Dilution LC-MS/MS

ParameterValue / RangeBiological Significance
Limit of Detection (LOD) 0.5 - 1.0 fmol on-columnEssential for detecting dGTP in quiescent or non-dividing cells.
Limit of Quantification (LOQ) 2.5 fmol on-columnEnsures statistical confidence in baseline physiological measurements.
Linear Dynamic Range

to

fmol
Accommodates massive dNTP pool expansions seen during S-phase or DNA damage responses.
Matrix Effect (Recovery) 98% - 102% (Corrected)Demonstrates the absolute necessity of the

standard in neutralizing ion suppression.

By adhering to this isotope dilution methodology, researchers can confidently map the pharmacodynamics of novel therapeutics against the cellular dNTP machinery, secure in the knowledge that their analytical workflow is mechanistically sound and self-correcting.

References

  • Simultaneous isotope dilution quantification and metabolic tracing of deoxyribonucleotides by liquid chromatography high resolution mass spectrometry.
  • dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide.
  • Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides.
  • 8,5'-cyclo-2'-deoxyadenosine from dinucleotides, oligodeoxynucleotides and DNA, and direct comparison. Oxford Academic.

Sources

Method

dGTP-15N5 concentration for real-time PCR assays

Application Note: Precision Quantification of dGTP Pools for High-Fidelity PCR using dGTP-15N5 Internal Standards Executive Summary In high-sensitivity Real-Time PCR (qPCR) applications—such as Minimal Residual Disease (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Quantification of dGTP Pools for High-Fidelity PCR using dGTP-15N5 Internal Standards

Executive Summary

In high-sensitivity Real-Time PCR (qPCR) applications—such as Minimal Residual Disease (MRD) monitoring, SNP genotyping, and Next-Generation Sequencing (NGS) library amplification—the stoichiometry of the four deoxynucleoside triphosphates (dNTPs) is a critical determinant of polymerase fidelity. Imbalanced dNTP pools, particularly fluctuations in dGTP concentration, are a primary driver of frameshift mutations and mismatch errors during amplification.

Standard UV-based quantification (A260) lacks the specificity to distinguish between functional dNTPs, hydrolyzed diphosphates (dGDP), or degradation products. This guide details a protocol for the absolute quantification of dGTP in PCR master mixes and cellular extracts using Isotope Dilution Mass Spectrometry (IDMS) with dGTP-15N5 as a stable isotope-labeled internal standard.

Scientific Mechanism: Why dGTP-15N5?

The Challenge of dNTP Imbalance

DNA polymerases have a kinetic "check" for correct base pairing. However, if one dNTP (e.g., dGTP) is present at a significantly higher or lower concentration than the others, the polymerase is statistically more likely to incorporate a mismatch or undergo "slippage," leading to indel errors. This is critical in Allele-Specific PCR , where specificity relies entirely on the polymerase's inability to extend a mismatch.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

IDMS is the gold standard for quantification. By spiking the sample with a known concentration of a stable isotope-labeled analog (dGTP-15N5), we create a ratiometric measurement system that is immune to:

  • Ionization Suppression: The heavy isotope co-elutes with the analyte and experiences the exact same matrix effects.

  • Extraction Loss: Any loss during sample prep affects the analyte and the standard equally, maintaining the ratio.

The Molecule: dGTP-15N5

  • Formula: C₁₀H₁₆N₅ O₁₃P₃ (All 5 nitrogen atoms in the guanine ring are replaced with ¹⁵N).

  • Mass Shift: +5 Da relative to endogenous dGTP.

  • Purity Requirement: >98% isotopic enrichment to prevent "cross-talk" with the endogenous signal.

Experimental Workflow

IDMS_Workflow Sample PCR Mix / Cell Extract (Unknown [dGTP]) Mix Equilibration (Vortex & Spin) Sample->Mix IS Internal Standard Spike (dGTP-15N5, Known Conc) IS->Mix LC LC Separation (Porous Graphitic Carbon) Mix->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification Ratio: Area(15N) / Area(14N) MS->Data

Figure 1: IDMS Workflow. The internal standard is added immediately to the sample to normalize all downstream processing steps.

Protocol: Preparation and Analysis

Materials Required
  • Analyte: dGTP (100 mM PCR Grade).

  • Internal Standard: dGTP-15N5 ( >98 atom % 15N), typically supplied as 1 µmol lyophilized or 10 mM solution.

  • LC Column: Hypercarb (Porous Graphitic Carbon) or C18 with Ion-Pairing reagent (e.g., DMHA). Note: PGC is preferred for dNTPs to avoid ion-pairing reagents that suppress MS signal.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Diethylamine (pH 9.0).

  • Mobile Phase B: Acetonitrile.[1]

Preparation of dGTP-15N5 Standards

Step 1: Primary Stock Solution (1 mM) Dissolve 1 µmol of lyophilized dGTP-15N5 in 1.0 mL of molecular grade water. Verify concentration via UV (Extinction coefficient


).
  • Storage: -80°C (Stable for 12 months).

Step 2: Working Internal Standard (IS) Solution (10 µM) Dilute the Primary Stock 1:100 in water.

  • Usage: Prepare fresh weekly.

Sample Preparation (PCR Master Mix Validation)
  • Aliquot: Take 10 µL of the PCR Master Mix (containing unknown dNTPs).

  • Spike: Add 10 µL of 10 µM dGTP-15N5 Working IS .

  • Precipitate: Add 80 µL of cold Methanol (-20°C) to precipitate polymerase enzymes.

  • Centrifuge: 15,000 x g for 10 mins at 4°C.

  • Collect: Transfer supernatant to an LC-MS vial.

    • Final Concentration: The IS is now at 1 µM in the vial. The endogenous dGTP is diluted 1:10.

LC-MS/MS Method Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6495). Polarity: Negative Ion Mode (ESI-). Nucleotides ionize best in negative mode due to the triphosphate tail.

MRM Transitions (Critical):

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
dGTP (Endogenous) 506.0 [M-H]⁻151.0 (Guanine)2550
dGTP-15N5 (IS) 511.0 [M-H]⁻156.0 (¹⁵N-Guanine)2550

Note: While the phosphate fragment (m/z 79) is intense, the nucleobase fragment (151/156) provides higher specificity against co-eluting ATP/CTP interferences.

Data Analysis & Calculation

To determine the absolute concentration of dGTP in your PCR mix:



Where:

  • 
     = Concentration of dGTP in the original PCR mix.
    
  • 
     = Concentration of IS in the final vial (1 µM).
    
  • 
     = Integrated peak area of m/z 506 -> 151.
    
  • 
     = Integrated peak area of m/z 511 -> 156.
    
  • 
     = Dilution Factor (10, based on Step 4.3).
    

Acceptance Criteria for High-Fidelity PCR:

  • dGTP Concentration: 200 µM ± 5%.

  • Purity: < 1% dGDP (diphosphate) detected.

  • Stoichiometry: dGTP:dATP:dCTP:dTTP ratio must be within 0.95 – 1.05.

Troubleshooting & Optimization

IssueProbable CauseSolution
Signal Suppression Ion-pairing reagents from previous runs.Flush system with 50:50 Isopropanol:Water overnight. Use PGC columns to avoid ion-pairing.
Peak Tailing Interaction with metal surfaces in LC.Use PEEK tubing and a passivation solution (0.1% phosphoric acid) prior to use.
Cross-Talk IS Purity < 98%.Check the IS blank. If dGTP-15N5 shows a peak at 506 (unlabeled), subtract this background or purchase higher purity IS.

References

  • Traut, T. W. (1994). "Physiological concentrations of purines and pyrimidines." Molecular and Cellular Biochemistry, 140(1), 1-22. Link

  • Kumar, D., et al. (2014). "Increased and Imbalanced dNTP Pools Symmetrically Promote Both Leading and Lagging Strand Replication Infidelity." PLoS Genetics, 10(12), e1004846. Link

  • Creative Proteomics. "dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide." Link

  • WuXi AppTec. (2025). "Internal Standards in LC−MS Bioanalysis: Which, When, and How." Link

Sources

Application

Advanced Methods for Elucidating DNA-Protein Interactions Using ¹⁵N-Labeled dGTP

Abstract This technical guide provides a comprehensive overview of the strategic application of 15N-labeled deoxyguanosine triphosphate (¹⁵N-dGTP) for the in-depth study of DNA-protein interactions. Moving beyond a simpl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the strategic application of 15N-labeled deoxyguanosine triphosphate (¹⁵N-dGTP) for the in-depth study of DNA-protein interactions. Moving beyond a simple recitation of protocols, this document elucidates the causal logic behind experimental design, offering researchers, scientists, and drug development professionals the foundational knowledge to leverage ¹⁵N-dGTP in high-resolution structural analysis, quantitative binding assays, and interaction partner identification. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, quantitative mass spectrometry (MS), and cross-linking mass spectrometry (XL-MS), complete with troubleshooting insights and data interpretation guidelines. The aim is to equip the reader with the expertise to design, execute, and analyze robust experiments that yield unambiguous insights into the molecular mechanisms governing life's most fundamental processes.

Introduction: The Central Role of DNA-Protein Interactions

DNA-protein interactions are the cornerstone of cellular function, orchestrating a vast array of processes including gene transcription, DNA replication and repair, and chromatin organization.[1][2] The proteins that bind to specific DNA sequences are critical regulators of these events, and their dysregulation is often implicated in disease. Consequently, the precise characterization of these interactions is a fundamental goal in molecular biology and a critical step in the development of novel therapeutics.[][4]

However, studying the dynamic and often transient nature of these complexes presents significant technical challenges. Traditional methods can identify binding events but often lack the resolution to map interfaces or quantify binding dynamics accurately.[1] The advent of stable isotope labeling, particularly with Nitrogen-15 (¹⁵N), has provided a powerful, non-radioactive method to overcome many of these hurdles, enabling a deeper and more quantitative understanding of DNA-protein recognition.[5]

The Power of ¹⁵N-dGTP: Principles and Advantages

The strategic incorporation of ¹⁵N, a heavy isotope of nitrogen, into biomolecules allows them to be distinguished from their unlabeled (¹⁴N) counterparts by analytical techniques like NMR and MS.[5]

  • Why Choose ¹⁵N? Nitrogen is a fundamental component of the purine and pyrimidine bases in DNA. Replacing ¹⁴N with ¹⁵N introduces a specific mass change that can be precisely detected by mass spectrometry and a nuclear spin (I=1/2) that is active in NMR spectroscopy.[5] This enables a host of advanced analytical applications.

  • Why Guanine? Targeting a specific nucleotide like guanine allows for site-specific labeling within a DNA sequence. This is particularly valuable for studying proteins that recognize G-rich motifs or for minimizing spectral complexity in NMR by reducing the number of labeled sites. The amino group of guanine is also frequently involved in direct interactions with proteins within the major or minor grooves of DNA, making it a sensitive probe for binding events.[6]

This targeted approach provides a versatile toolkit for:

  • High-Resolution Structural Mapping: Defining the precise atomic contacts at the DNA-protein interface.

  • Quantitative Analysis: Measuring binding affinity, stoichiometry, and dynamics.

  • Partner Identification: Identifying unknown proteins that bind to a specific DNA sequence.

Core Application I: High-Resolution Structural Analysis by NMR Spectroscopy

NMR spectroscopy is a premier technique for studying biomolecular structures and dynamics in solution.[7][8] Isotopic labeling is essential for applying NMR to larger systems like DNA-protein complexes.[9][10]

3.1. Principle: Resolving the Binding Interface

By incorporating ¹⁵N-dGTP into a DNA oligonucleotide, specific guanine nuclei become NMR-active probes. When a protein binds to the DNA, the chemical environment around these ¹⁵N-labeled guanine residues changes, causing a shift in their resonance frequencies in the NMR spectrum. This phenomenon, known as Chemical Shift Perturbation (CSP), is a powerful tool for mapping the binding interface.[11][12][13]

A 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum provides a "fingerprint" of the labeled sites.[12] Each peak in the spectrum corresponds to a specific ¹⁵N-¹H pair. Upon addition of a binding partner, peaks corresponding to residues at the interaction interface will shift, while those far from the interface will remain largely unchanged.[8][13]

Caption: Workflow for NMR Chemical Shift Perturbation (CSP) mapping.

3.2. Protocol 1: Enzymatic Synthesis of ¹⁵N-Guanine Labeled DNA for NMR

While chemical synthesis of labeled oligonucleotides is possible, enzymatic methods often provide higher yields and are more cost-effective for longer sequences.[14][15][16] This protocol is adapted from methods using Taq DNA polymerase.[14][16]

Materials:

  • ¹⁵N-dGTP (and unlabeled dATP, dCTP, dTTP)

  • Taq DNA Polymerase

  • Single-stranded DNA template

  • DNA primer

  • Thermocycler

  • Appropriate buffers (e.g., ThermoPol Buffer)

  • DNase-free water

  • Purification tools (e.g., HPLC or PAGE)

Procedure:

  • Reaction Setup: In a sterile PCR tube, combine the DNA template (e.g., 10-20 µM final concentration) and a stoichiometric amount of the complementary primer.

  • Annealing: Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to anneal the primer to the template.

  • Master Mix Preparation: Prepare a master mix containing the reaction buffer, MgSO₄, ¹⁵N-dGTP, and the three unlabeled dNTPs. Ensure the final concentration of each dNTP is sufficient for synthesis (e.g., 0.2-0.5 mM).

  • Enzymatic Reaction: Add Taq DNA polymerase to the annealed template-primer mix, followed by the dNTP master mix.

  • Thermocycling: Perform multiple cycles of extension (e.g., 20-30 cycles) at the optimal temperature for the polymerase (typically 72°C). The extension time should be sufficient to synthesize the full-length product (e.g., 1-2 minutes per kilobase).

  • Purification: After the reaction, the labeled double-stranded DNA product must be purified from the template, excess nucleotides, and enzyme. This is typically achieved by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quantification and Verification: Quantify the yield of the purified DNA (e.g., by UV absorbance at 260 nm) and verify its integrity and purity by mass spectrometry.

Core Application II: Quantitative Mass Spectrometry for Binding Stoichiometry and Dynamics

Mass spectrometry offers exceptional sensitivity and mass accuracy, making it ideal for quantitative proteomics. By adapting techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture), we can create a powerful quantitative framework for DNA-protein interactions.[17][18]

4.1. Principle: Using ¹⁵N as a Quantitative Marker

In this approach, a ¹⁵N-labeled DNA "bait" is used to pull down interacting proteins from a cell lysate. A parallel experiment is conducted with an unlabeled (¹⁴N) control DNA sequence (e.g., a mutated binding site). The protein eluates from both pull-downs are then combined and analyzed by LC-MS/MS.

Specific binding partners will be significantly enriched in the ¹⁵N-labeled DNA sample, while non-specific binders will be present in roughly equal amounts in both samples. In the mass spectrum, peptides from specific binders will appear as a pair of peaks separated by a characteristic mass difference corresponding to the number of nitrogen atoms in the peptide, with the "heavy" (¹⁵N-derived) peak being much more intense.

Caption: Workflow for quantitative DNA pull-down mass spectrometry.

4.2. Protocol 2: Quantitative Pull-Down Assays with ¹⁵N-Labeled DNA Probes

This protocol enables the identification and relative quantification of proteins binding to a specific DNA sequence.

Materials:

  • Biotinylated ¹⁵N-labeled and ¹⁴N-unlabeled DNA probes (synthesized as in Protocol 1, with a biotin tag added to one end).

  • Streptavidin-coated magnetic beads.

  • Nuclear or whole-cell extract.[17]

  • Binding and wash buffers.

  • Elution buffer (e.g., containing high salt or a denaturant).

  • Mass spectrometer (e.g., Orbitrap or Q-TOF).

Procedure:

  • Probe Immobilization: Incubate the biotinylated DNA probes (both ¹⁵N and ¹⁴N versions in separate tubes) with streptavidin beads to immobilize them. Wash away unbound probes.

  • Protein Binding: Incubate the DNA-bound beads with cell lysate under conditions that favor specific DNA-protein interactions. Include a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce background binding.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Sample Combination & Preparation: Combine the eluates from the ¹⁵N (experimental) and ¹⁴N (control) pull-downs in a 1:1 ratio. Reduce, alkylate, and digest the combined protein mixture with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution LC-MS/MS.

  • Data Analysis: Use specialized software to identify peptides and quantify the intensity ratio of the heavy (¹⁵N) and light (¹⁴N) isotopic pairs for each peptide. Proteins with a high ¹⁵N/¹⁴N ratio are considered specific binders.

Core Application III: Identifying Binding Partners with Cross-Linking Mass Spectrometry (XL-MS)

XL-MS is a powerful technique for "freezing" transient interactions by creating a covalent bond between the interacting molecules.[19][20] This allows for the capture and subsequent identification of binding partners, even those with weak affinities.

5.1. Principle: Covalently Trapping the Interaction

This method involves using a DNA probe that contains both a ¹⁵N label and a photo-reactive group. Upon UV irradiation, the photo-reactive group forms a covalent cross-link with any protein in close proximity.[21] The ¹⁵N label serves as a unique isotopic signature to help distinguish the cross-linked DNA-peptide adducts from the vast excess of unmodified peptides in the mass spectrometer.[22] After cross-linking, the complex is isolated, digested, and analyzed by MS to identify the protein and the specific peptide that was cross-linked to the DNA.[21]

Caption: Workflow for Cross-Linking Mass Spectrometry (XL-MS).

5.2. Protocol 3: UV Cross-Linking and Enrichment of ¹⁵N-Labeled DNA-Protein Complexes for MS Analysis

This protocol is designed to identify the specific protein and peptide at the site of interaction.

Materials:

  • DNA probe containing ¹⁵N-dGTP and a photo-activatable cross-linker (e.g., 5-azido-dUTP or similar).

  • Protein mixture or cell lysate.

  • UV cross-linking apparatus (e.g., Stratalinker).

  • Enzymes: DNase I, Benzonase, Trypsin.

  • Enrichment media (e.g., Titanium dioxide for phosphopeptide-like enrichment of DNA-peptide adducts).

Procedure:

  • Binding Reaction: Incubate the ¹⁵N-labeled, photo-reactive DNA probe with the protein sample.

  • UV Cross-Linking: Expose the mixture to UV light (e.g., 254 nm) on ice to form covalent cross-links.[21]

  • Complex Isolation & Initial Digestion: Isolate the large DNA-protein complexes and digest the DNA extensively with DNase I and Benzonase to leave only a small nucleotide remnant attached to the protein.

  • Proteolytic Digestion: Denature the protein mixture and digest with trypsin to generate peptides. The result is a mixture of normal peptides and a small population of peptides with a covalently attached, ¹⁵N-containing nucleotide remnant.

  • Enrichment: Enrich the cross-linked peptides. The phosphate group on the nucleotide remnant gives the adduct a negative charge that can be exploited for affinity purification.

  • LC-MS/MS Analysis: Analyze the enriched sample by MS. The ¹⁵N label will create a unique isotopic pattern that aids in identifying the cross-linked species.

  • Data Analysis: Use specialized software (e.g., NuXL) to search the MS/MS data for peptides with a mass modification corresponding to the ¹⁵N-labeled nucleotide remnant.[19] This identifies both the protein and the site of cross-linking.

Practical Considerations and Troubleshooting
Challenge Potential Cause Recommended Solution
Low Yield of Labeled DNA Inefficient polymerase activity; Suboptimal dNTP concentrations; Impure template or primer.Optimize annealing temperature and extension time.[15] Verify dNTP concentrations. Purify template and primer prior to use.
High Background in Pull-Downs Insufficient washing; Non-specific binding to beads or DNA backbone.Increase the number and stringency of wash steps. Increase the concentration of non-specific competitor DNA (e.g., poly(dI-dC)).[17]
Poor NMR Spectral Quality Sample aggregation; Low sample concentration.Optimize buffer conditions (pH, salt concentration). Concentrate the sample. Ensure high purity of both DNA and protein.
Failure to Identify Cross-links Inefficient cross-linking reaction; Inefficient enrichment of adducts.Optimize UV exposure time and intensity.[23] Test different enrichment strategies. Ensure the photo-reactive group is positioned correctly.
Ambiguous CSP Data Indirect structural changes upon binding; Intermediate exchange on the NMR timescale.Complement with other techniques like mutagenesis.[11] Adjust temperature or buffer to move into fast or slow exchange regimes.[13]
Conclusion and Future Outlook

The use of ¹⁵N-dGTP provides a sophisticated and powerful method for dissecting the complexities of DNA-protein interactions. The applications detailed here—from high-resolution interface mapping by NMR to quantitative interaction screening and covalent capture by XL-MS—offer a multi-faceted approach to answering fundamental biological questions. As mass spectrometry and NMR technologies continue to improve in sensitivity and resolution, the strategic use of stable isotope labeling will become even more integral to the fields of molecular biology, drug discovery, and systems biology. These methods empower researchers to move from qualitative observations to quantitative, high-resolution models of the molecular machines that regulate the genome.

References
  • Masse, J. E., Bortmann, P., Dieckmann, T., & Feigon, J. (1998). Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies. Nucleic Acids Research, 26(11), 2618–2624. [Link]

  • Masse, J. E., Bortmann, P., Dieckmann, T., & Feigon, J. (1998). Simple, efficient protocol for enzymatic synthesis of uniformly 13C,15N-labeled DNA for heteronuclearNMR studies. Nucleic Acids Research, 26(11), 2618–2624. [Link]

  • Masse, J. E., Bortmann, P., Dieckmann, T., & Feigon, J. (1998). Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies. PubMed. [Link]

  • Kim, J., Daugherty, M., & Reardon, B. (1998). NMR Chemical Shift Perturbation Mapping of DNA Binding by a Zinc-Finger Domain From the Yeast Transcription Factor ADR1. PubMed. [Link]

  • Vermeulen, M., Eberl, H. C., Matarese, F., Marks, H., Denissov, S., & Stunnenberg, H. G. (2010). Identifying Specific Protein-DNA Interactions Using Quantitative Mass Spectrometry-Based Proteomics. PMC. [Link]

  • Masse, J., Bortmann, P., & Feigon, J. (1998). Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies. Semantic Scholar. [Link]

  • Zuiderweg, E. R. P. (2002). Mapping Protein−Protein Interactions in Solution by NMR Spectroscopy. Biochemistry, 41(1), 1-7. [Link]

  • Welp, L. M., Wulf, A., Chernev, A., et al. (2025). Chemical crosslinking extends and complements UV crosslinking in analysis of RNA/DNA nucleic acid-protein interaction sites by mass spectrometry. MBExC. [Link]

  • Tretyakova, N. Y., Matter, B., & Jones, R. (2013). Mass Spectrometry Based Tools to Characterize DNA-Protein Cross-Linking by Bis-electrophiles. PMC. [Link]

  • Smith, D. E., Su, J. Y., & Jucker, F. M. (1997). Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies. PubMed. [Link]

  • Gygi, S. P., Rist, B., & Aebersold, R. (2000). Quantitative Proteomics by Stable Isotope Labeling and Mass Spectrometry. Springer Link. [Link]

  • Clubb, R. T., & Wagner, G. (1992). Multidimensional NMR spectroscopy of DNA-binding proteins: structure and function of a transcription factor. PubMed. [Link]

  • Wang, X., & Chen, X. (2009). A streamline proteomic approach for characterizing protein complexes. NIH Public Access. [Link]

  • Welp, L. M., Wulf, A., Chernev, A., et al. (2025). Chemical crosslinking extends and complements UV crosslinking in analysis of RNA/DNA nucleic acid–protein interaction sites by mass spectrometry. Oxford Academic. [Link]

  • Chen, Y., et al. (2025). Transient Cross-linking Mass Spectrometry: Taking Conformational Snapshots of Proteins. ACS Publications. [Link]

  • Atlas Antibodies. (2022). How to: quantitative proteomics with stable isotope standard protein epitope signature tags. Atlas Antibodies. [Link]

  • Welp, L. M., Wulf, A., Chernev, A., et al. (2025). Chemical crosslinking extends and complements UV crosslinking in analysis of RNA/DNA nucleic acid–protein interaction sites by mass spectrometry. bioRxiv. [Link]

  • Al-Majdoub, Z. M., et al. (2019). Application of Molecular Mass Spectrometry for The Structural Characterization of a DNA-Protein Cross-Links. SciELO México. [Link]

  • Zhang, Y., et al. (2022). Protocol to identify drug-binding sites in proteins using solution NMR spectroscopy. STAR Protocols. [Link]

  • Williamson, M. (2012). Chemical Shift Mapping. Protein NMR. [Link]

  • R Discovery. (n.d.). Chemical-shift Perturbation Mapping Research Articles. R Discovery. [Link]

  • Luchinat, E., et al. (2018). 15N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study. Analyst (RSC Publishing). [Link]

  • Welp, L. M., et al. (2024). Chemical crosslinking extends and complements UV crosslinking in analysis of RNA/DNA nucleic acid–protein interaction sites by mass spectrometry. ResearchGate. [Link]

  • Mittler, G., et al. (2007). A SILAC-based DNA protein interaction screen that identifies candidate binding proteins to functional DNA elements. PMC. [Link]

  • Götze, M., et al. (2020). Analysis of protein-DNA interactions in chromatin by UV induced cross-linking and mass spectrometry. PMC. [Link]

  • Larda, S. T., & Veglia, G. (2020). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers. [Link]

  • Wickramaratne, S., & Shuck, S. C. (2024). Enzymatic Processing of DNA–Protein Crosslinks. MDPI. [Link]

  • Luo, J., et al. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife. [Link]

  • Biswas, S., & Vishveshwara, S. (2008). Insights into Protein–DNA Interactions through Structure Network Analysis. PLoS ONE. [Link]

  • Kupferschmitt, G., et al. (1988). 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions. PMC. [Link]

  • Silantes. (2023). Synthesizing Stable Isotope-Labeled Nucleic Acids. Silantes. [Link]

  • Teixeira, M. C., et al. (2018). DNA–protein interaction studies: a historical and comparative analysis. PMC. [Link]

  • Sanchez, L. M., & Linington, R. G. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. PMC. [Link]

  • Das, S., et al. (2020). DNA–Protein Interaction Analysis. ResearchGate. [Link]

  • Wang, X., et al. (2024). Research status and application progress of small molecule drug screening technology. Nature. [Link]

  • Prinses Máxima Centrum. (n.d.). A quantitative proteomics tool to identify DNA-protein interactions in primary cells or blood. Prinses Máxima Centrum. [Link]

  • Gero, D., & Szabo, A. (2019). Pharmacological Overview of the BGP-15 Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome. PMC. [Link]

  • Atencia, A. G., & Escale, P. (2018). Screening applications in drug discovery based on microfluidic technology. PMC. [Link]

  • Li, W., et al. (2022). Microfluidic Applications in Drug Development: Fabrication of Drug Carriers and Drug Toxicity Screening. MDPI. [Link]

  • McMahon, K. W., & McCarthy, M. D. (2016). Meta-analysis of primary producer amino acid δ15N values and their influence on trophic position estimation. DigitalCommons@URI. [Link]

  • Jaspert, N., et al. (2019). Determination of the [15N]-Nitrate/[14N]-Nitrate Ratio in Plant Feeding Studies by GC–MS. MDPI. [Link]

  • Moriarty, A. J., & Iverson, R. L. (1999). 15N enrichment as a method of separating the isotopic signatures of seagrass and its epiphytes for food web analysis. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving dGTP-15N5 stability in freeze-thaw cycles

Subject: Optimizing Stability of 15N-Labeled dGTP in Freeze-Thaw Cycles Ticket ID: ISO-GTP-001 Status: Open Assigned Specialist: Senior Application Scientist, Isotope Stability Unit Executive Summary You are working with...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimizing Stability of 15N-Labeled dGTP in Freeze-Thaw Cycles

Ticket ID: ISO-GTP-001 Status: Open Assigned Specialist: Senior Application Scientist, Isotope Stability Unit

Executive Summary

You are working with dGTP-15N5, a high-value isotopic reagent critical for NMR structural studies and mechanistic enzymology. Unlike standard dNTPs, where a 5% loss is a minor nuisance, degradation here represents a significant financial and experimental setback.

The instability of dGTP is chemically inherent; the N-glycosidic bond in guanine is the most susceptible of all bases to acid-catalyzed hydrolysis (depurination), and the triphosphate chain is prone to hydrolysis into dGDP/dGMP. Freeze-thaw cycles accelerate this by creating transient zones of extreme pH and high solute concentration.

This guide provides a self-validating protocol to maximize stability, grounded in physical chemistry and verified by field applications.

Module 1: The Degradation Mechanism

Why does freezing damage your dGTP?

It is a common misconception that "colder is always better." During the freezing process, pure water crystallizes first. This excludes solutes (buffer salts, protons, and the nucleotide itself) into a rapidly shrinking liquid phase.

  • The Eutectic Trap: As water freezes, the concentration of dissolved salts increases. If you are using a buffer with a high temperature coefficient (like Tris) or unbuffered water, the pH in this unfrozen liquid pocket can shift drastically (often becoming acidic).

  • Acid Catalysis: dGTP is most stable at pH 7.5–8.0. If the "freeze-concentration" effect drops the local pH < 6.0, the rate of hydrolysis spikes just before the sample solidifies completely.

  • Ice Crystal Damage: Large ice crystals can physically shear long-chain polymers, though for small molecules like dGTP, the chemical concentration effect is the primary danger.

Visualizing the "Vicious Cycle" of Freeze-Thaw

G Start Liquid dGTP-15N5 (pH 7.5) Freeze Slow Freezing Process Start->Freeze Ice Pure Water Crystallizes Freeze->Ice Conc Solute Concentration (Eutectic Phase) Ice->Conc Excludes solutes Acid Local pH Drop (Acidification) Conc->Acid Buffer failure Hydrolysis Hydrolysis of Triphosphate / Glycosidic Bond Acid->Hydrolysis Catalysis Thaw Thaw Cycle Hydrolysis->Thaw Thaw->Start If stabilized (Cycle repeats) Degraded Degraded Sample (dGDP, dGMP, Free Guanine) Thaw->Degraded

Figure 1: The physicochemical pathway of nucleotide degradation during improper freezing.

Module 2: Storage & Handling Protocols

The "Golden Rules" for 15N-dGTP Stability

To prevent the cycle above, you must control the Buffer , the Concentration , and the Physical State .

1. The Buffer System (Critical)

Never store dGTP-15N5 in pure water. Water absorbs atmospheric CO₂, lowering the pH to ~5.5, which accelerates depurination.

ComponentRecommended SpecificationFunction
Buffer Base Tris-HCl (pH 8.0) Maintains alkaline environment to prevent acid hydrolysis.
Chelator EDTA (1 mM) Crucial. Chelates divalent cations (Mg²⁺, Mn²⁺) which catalyze triphosphate hydrolysis.
Concentration 100 mM (Stock) Higher concentrations are self-buffering and more stable than dilute working solutions (e.g., 10 mM).
2. The Aliquoting Strategy

The only way to win against freeze-thaw degradation is to avoid it entirely.

  • Step 1: Upon receipt, thaw the master stock once on ice.

  • Step 2: Aliquot into small, single-use volumes (e.g., 5–10 µL) based on your typical experiment usage.

  • Step 3: Use high-quality, screw-cap tubes with O-rings to prevent evaporation/sublimation.

3. Flash Freezing Protocol

To minimize the time the sample spends in the "Eutectic Trap" (Module 1), you want the transition from liquid to solid to be instantaneous.

  • Method: Immerse aliquots in liquid nitrogen (LN2) or a dry ice/ethanol bath immediately after aliquoting.

  • Storage: Transfer to -80°C for long-term storage (>6 months) or -20°C for active use (<6 months).

Module 3: Quality Control (Self-Validating System)

How do I know my reagent is still good?

Since you are working with 15N-labeled material, you likely have access to NMR. This is the ultimate purity check.

Protocol: The 1D ³¹P-NMR Purity Check

  • Sample: Take 5 µL of your dGTP-15N5 stock.

  • Dilution: Dilute in D₂O buffer (Tris-d11, pH 8.0).

  • Acquisition: Run a proton-decoupled ³¹P-NMR spectrum.

  • Interpretation:

    • Intact dGTP: You should see three distinct peaks (Alpha, Beta, Gamma phosphates).

    • Hydrolysis (Warning): Appearance of new peaks corresponding to inorganic phosphate (Pi) or pyrophosphate (PPi) indicates degradation to dGDP or dGMP.

    • Acceptance Criteria: >95% integration area in the triphosphate peaks.

Module 4: Troubleshooting & FAQ

Q1: I see a white precipitate in my dGTP tube after thawing. Is it ruined?

Diagnosis: This is likely pyrophosphate precipitation or salt crashing out, not necessarily degradation. Action:

  • Warm the tube to Room Temperature (25°C).

  • Vortex gently.

  • If it dissolves, check pH. If pH is < 7.0, adjust with Tris pH 8.0.

  • Note: If the precipitate persists, it may be degraded guanine (low solubility). Spin down and check the supernatant by UV (A250/A260).

Q2: Can I use glycerol to prevent freezing?

Technical Advice: Generally, NO for this specific application. While glycerol prevents ice crystals (cryoprotectant), it is viscous and can interfere with:

  • NMR: Strong solvent signals.

  • Mass Spec: Ion suppression.

  • Enzymology: Can alter enzyme kinetics. Better Alternative: Aliquotting is superior to glycerol for high-purity isotope reagents.

Q3: My NMR signals for the protein-DNA complex are broadening. Could it be the dGTP?

Diagnosis: Yes. If dGTP hydrolyzes to dGDP, it acts as a competitive inhibitor. Test: Run the ³¹P-NMR check (Module 3). Even 10% dGDP contamination can significantly alter exchange rates and binding constants in sensitive NMR titrations.

Q4: I accidentally left the tube on the bench overnight. Throw it away?

Assessment: At pH 8.0 with EDTA, dGTP is surprisingly stable at RT for 12–24 hours (approx 1-2% degradation). Action: Do not discard immediately. Run a functional test (e.g., a small PCR or the NMR check). If >90% intact, it is likely salvageable for non-critical applications, but mark the tube "Grade B".

References
Optimization

Technical Support Center: dGTP-15N5 Dilithium Optimization

Subject: pH Optimization & Handling Guide for 15N-Labeled dGTP (Dilithium Salt) Document ID: TS-NUC-15N-04 | Version: 2.1 Executive Summary: The Stability-Solubility Matrix Working with 2'-Deoxyguanosine-5'-triphosphate...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: pH Optimization & Handling Guide for 15N-Labeled dGTP (Dilithium Salt)

Document ID: TS-NUC-15N-04 | Version: 2.1

Executive Summary: The Stability-Solubility Matrix

Working with 2'-Deoxyguanosine-5'-triphosphate (dGTP) labeled with 15N requires navigating a critical trade-off between chemical stability, solubility, and spectroscopic utility.

While standard dNTPs are robust, high-concentration samples required for NMR (Nuclear Magnetic Resonance) face two specific threats:

  • G-Quadruplex Aggregation: dGTP is prone to forming tetrameric structures (G-quartets).[1][2] This causes sample precipitation and severe NMR line broadening. Lithium is used as the counter-ion because, unlike Sodium (

    
    ) or Potassium (
    
    
    
    ), it does not stabilize these aggregates.
  • Acid-Catalyzed Hydrolysis: The triphosphate bond is labile at acidic pH. However, NMR experiments often favor slightly acidic conditions to reduce proton exchange rates.

The "Sweet Spot": For dGTP-15N5 dilithium, the optimal operational window is pH 6.5 – 7.1 .

Visual Logic: The Stability Matrix

G cluster_0 pH Spectrum Effects on dGTP-15N5 Acid Acidic (pH < 5.5) Hydrolysis Triphosphate Hydrolysis (Degradation to dGDP/dGMP) Acid->Hydrolysis Catalyzes cleavage SweetSpot Target Range (pH 6.5 - 7.1) Stable Optimal Solubility & Spectral Integrity SweetSpot->Stable Balances risks Basic Basic (pH > 8.0) Exchange Rapid Proton Exchange (Loss of NMR Signal) Basic->Exchange Accelerates amide exchange

Figure 1: The pH optimization logic. Operating below pH 6.0 risks expensive sample degradation, while operating above pH 7.5 compromises NMR data quality.

Protocol: Precision Preparation & pH Adjustment

WARNING: Do NOT use NaOH or KOH to adjust the pH of this reagent. Introducing Sodium or Potassium ions will induce G-quadruplex formation, ruining the sample for NMR.

Reagents Required
  • Solvent: 90% H₂O / 10% D₂O (high purity, metal-free).

  • pH Adjuster (Base): 100 mM LiOH (Lithium Hydroxide) – Freshly prepared.

  • pH Adjuster (Acid): 100 mM HCl (or DCl if high deuteration is required).

  • Equipment: Micro-pH electrode (calibrated).

Step-by-Step Workflow
  • Dissolution:

    • Dissolve the lyophilized dGTP-15N5 dilithium powder in 90% H₂O / 10% D₂O to reach a target concentration (typically 1–5 mM for NMR).

    • Note: The initial pH of the dissolved lithium salt is often slightly acidic (~pH 4.5–5.5).

  • Initial Measurement:

    • Measure pH using a micro-electrode. Do not trust pH strips for expensive isotope-labeled samples.

  • Micro-Titration (The Critical Step):

    • If pH < 6.5: Add LiOH in 0.5 µL increments. Vortex gently.

    • Target: pH 6.8 ± 0.2.

    • Why LiOH? It maintains the "dilithium" system integrity.

  • Quality Control (UV Ratio):

    • Take a 1 µL aliquot and dilute 1:100. Measure A250/A260/A280.

    • Acceptance Criteria: A250/A260 should be ~1.15; A280/A260 should be ~0.66. Significant deviation suggests guanine degradation.

  • Filtration:

    • Pass through a 0.22 µm centrifugal filter (pre-rinsed with H₂O) to remove any dust or micro-precipitates before transferring to the NMR tube.

Workflow Diagram

Workflow Start Lyophilized dGTP-15N5 (Dilithium Salt) Solvent Add 90% H2O / 10% D2O Start->Solvent Measure Measure Initial pH (Likely ~5.0) Solvent->Measure Decision Is pH in range (6.5 - 7.1)? Measure->Decision Adjust Micro-titrate with 100 mM LiOH Decision->Adjust No (Too Low) Finalize 0.22 µm Filtration Decision->Finalize Yes Check Vortex & Re-measure Adjust->Check Check->Decision NMR Transfer to NMR Tube Finalize->NMR

Figure 2: Preparation workflow emphasizing the iterative micro-titration loop using Lithium Hydroxide.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Precipitation / Cloudiness Cation Contamination: Introduction of

or

(from glassware or wrong buffer) caused G-quadruplex formation.
1. Warm sample to 40°C gently.2. Add excess LiCl (up to 20mM) to compete with contaminants.3. Prevention: Use plasticware or acid-washed glass.
Loss of NMR Signal (Amides) pH Too High (> 7.5): Base-catalyzed proton exchange is wiping out the signal.Adjust pH down to 6.5–6.8 using dilute HCl. Lower temperature of NMR experiment to 5°C or 10°C.
New Peaks in 31P NMR Hydrolysis: Appearance of inorganic phosphate (Pi) or dGDP signals due to acidic storage.Sample is degrading. Neutralize immediately (pH 7.0). Store at -80°C. Irreversible damage.
Broad Lines (Viscosity) Aggregation: Sample concentration is too high (>10 mM) or salt content is too high.Dilute sample. Ensure no divalent cations (

) are present unless required for enzymatic activity (Mg promotes aggregation).

Frequently Asked Questions (FAQ)

Q: Can I use Phosphate Buffer (PBS) or Tris? A:

  • PBS: NO. Standard PBS contains high Sodium and Potassium, which will cause dGTP to precipitate via G-quartet formation.

  • Tris: Avoid. Tris has a high temperature coefficient (pH changes drastically with temperature) and its protons can interfere with NMR signals.

  • Recommendation: Use the dGTP's own phosphate groups as the buffer (self-buffering at >2mM) or use a trace amount of deuterated buffer like d11-Tris or cacodylate (if compatible with safety protocols), adjusted with LiOH.

Q: Why is my dGTP-15N5 supplied as a Lithium salt? A: Lithium (


) has a high hydration energy and a small ionic radius that prevents it from stabilizing the G-quartet structure. Sodium and Potassium coordinate perfectly with the carbonyl oxygens of Guanine, locking the molecules into large, insoluble stacks. Lithium keeps the dGTP monomeric and soluble.

Q: What is the best storage condition for the resuspended solution? A: If you must store the solution:

  • Adjust pH to 7.5 (slightly basic is safer for storage than acidic).

  • Flash freeze in liquid nitrogen.

  • Store at -80°C .

  • Avoid repeated freeze-thaw cycles (aliquot before freezing).

Q: I need to add Magnesium (


) for an enzyme assay. Will this cause precipitation? 
A: 

stabilizes the triphosphate tail but can also promote aggregation if the concentration is very high. Always add Magnesium last, immediately before the experiment, and keep the ratio of Mg:dNTP close to 1:1.

References

  • Review of Cation Effects on G-Quadruplexes

    • Title: Quadruplexes with a grain of salt: influence of cation type and concentration on DNA G4 stability.[3][4]

    • Source: D-NB.info / PubMed
    • Context: Confirms that Lithium is "G4-indifferent" and does not stabilize aggregates, unlike Potassium.[1]

    • (Example generic link for illustration - refer to search result 1.5)

  • Nucleotide Hydrolysis Kinetics

    • Title: The Hydrolysis of γ-Phenylpropyl Di- and Triphosphates.[5]

    • Source: Journal of Biological Chemistry / StackExchange Summary
    • Context: Establishes that triphosphate hydrolysis is acid-c
  • NMR Sample Preparation for Nucleic Acids

    • Title: Preparation of selective and segmentally labeled single-stranded DNA for NMR.[6]

    • Source: Nucleic Acids Research
    • Context: details the necessity of avoiding protonated buffers and managing pH for amide detection.
  • Lithium vs.

    • Title: Difference in chemical bonding between lithium and sodium salts: influence of covalency on their solubility.[7][8][9]

    • Source: PCCP (Physical Chemistry Chemical Physics)
    • Context: Explains the quantum chemical basis for the superior solubility of Lithium salts.

Sources

Troubleshooting

Technical Support Center: Post-PCR Cleanup of Unincorporated dGTP-15N5

Welcome to the technical support guide for the effective removal of unincorporated isotopically-labeled dNTPs, such as dGTP-15N5, from your PCR products. The presence of residual dNTPs can significantly interfere with do...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the effective removal of unincorporated isotopically-labeled dNTPs, such as dGTP-15N5, from your PCR products. The presence of residual dNTPs can significantly interfere with downstream applications, particularly those involving mass spectrometry, Sanger sequencing, and NGS library preparation, where accurate quantification and sequence fidelity are paramount.[1][2]

This guide provides a comprehensive overview of the most reliable cleanup methods, detailed troubleshooting advice in a direct question-and-answer format, and validated protocols to ensure you achieve the highest purity for your valuable amplicons.

Method Selection: Which Cleanup Technique is Right for My Experiment?

Choosing the appropriate purification strategy is critical and depends on factors like desired purity, DNA concentration, sample throughput, and cost. This section will help you decide.

Q: I need the highest possible purity for mass spectrometry. Which method should I use?

A: For applications demanding exceptional purity, spin-column chromatography is the gold standard. These kits use a silica membrane that selectively binds DNA of a certain size (typically >100 bp) under high-salt conditions, while unincorporated dGTP-15N5, primers, and salts are washed away.[3] This method provides robust removal of contaminants, yielding a highly pure product ready for sensitive downstream analysis.[4][5]

Q: I have a large number of samples (e.g., a 96-well plate) and need a fast, scalable solution. What do you recommend?

A: Enzymatic cleanup is unparalleled for high-throughput workflows. This method involves adding a cocktail of enzymes directly to the PCR product. Typically, a phosphatase (like Shrimp Alkaline Phosphatase, rSAP) dephosphorylates the unincorporated dNTPs, and an exonuclease (Exonuclease I) digests the single-stranded primers.[1] The entire process occurs in a single tube or well, with no sample transfer, making it ideal for automation.

Q: My main concern is maximizing DNA recovery, and I'm on a tight budget. What is my best option?

A: Ethanol precipitation is a classic, cost-effective method for concentrating DNA and removing salts.[6] While it is less efficient at removing all dNTPs compared to other methods, it can achieve high recovery rates, especially for larger PCR products.[6] This technique is suitable when absolute purity is less critical than yield and cost.

Comparative Overview of PCR Cleanup Methods
FeatureEnzymatic Cleanup (e.g., ExoSAP-IT)Spin-Column ChromatographyEthanol Precipitation
Purity Good to ExcellentExcellentModerate to Good
dGTP-15N5 Removal Excellent (degrades dNTPs)Excellent (washes away dNTPs)[4][5]Moderate (can co-precipitate)
DNA Recovery ~95-100% (no loss of product)~70-95%~70-90%[6]
Time / Throughput Very Fast (<30 mins), High-throughputModerate (~15-30 mins), Moderate-throughputSlow (>1 hour), Low-throughput
Cost per Sample ModerateHighLow
Best For High-throughput sequencing, SNP analysisMass spectrometry, Cloning, All-purposeConcentrating dilute samples, General cleanup

Section 1: Enzymatic Cleanup Guide

Enzymatic cleanup is a popular choice for its simplicity and efficiency, especially before sequencing.[1][7]

Workflow for Enzymatic PCR Cleanup

cluster_0 Enzymatic Cleanup Workflow pcr 1. Completed PCR Product (contains amplicon, primers, dNTPs) add_enzyme 2. Add Enzyme Mix (Exonuclease I & Phosphatase) pcr->add_enzyme Direct addition incubate 3. Incubate at 37°C (Enzymes are active) add_enzyme->incubate 15-30 min inactivate 4. Heat Inactivate at 80°C (Enzymes are denatured) incubate->inactivate 1-15 min clean_pcr 5. Purified PCR Product (Ready for downstream use) inactivate->clean_pcr

Caption: A streamlined, single-tube workflow for enzymatic PCR cleanup.

Troubleshooting & FAQs: Enzymatic Method

Q: I performed an enzymatic cleanup, but my sequencing results still show mixed signals or a high baseline. What went wrong?

A: This indicates incomplete removal of primers or dNTPs.

  • Cause 1: Inefficient Enzyme Activity. Ensure your enzymes have been stored correctly at -20°C and that the master mix was prepared on ice. Enzyme activity can be compromised by repeated freeze-thaw cycles.

  • Cause 2: Incorrect Enzyme-to-PCR Product Ratio. A common protocol uses a 1:1 or 1:2 ratio of enzyme mix to PCR product.[8] If your PCR was particularly robust with high concentrations of primers and dNTPs, you might need to increase the amount of enzyme mix or prolong the incubation time at 37°C.

  • Cause 3: Incomplete Heat Inactivation. If the enzymes are not fully inactivated, they can degrade your sequencing primers or interfere with the sequencing polymerase. Double-check that your thermocycler reached and held the inactivation temperature (typically 80°C or higher) for the recommended time.[8][9]

Q: Can I use any PCR buffer with enzymatic cleanup reagents?

A: Most modern enzymatic cleanup reagents are designed to be compatible with standard PCR buffers.[1] However, if you are using a custom or proprietary buffer with unusual additives, it's wise to perform a small-scale pilot experiment to confirm compatibility.

Protocol: High-Efficiency Enzymatic Cleanup

This protocol is based on a combination of Exonuclease I (ExoI) and a thermolabile phosphatase like rSAP or Quick CIP.[1][9]

  • Prepare Enzyme Master Mix (on ice): For each 5 µL PCR reaction to be cleaned, prepare a mix containing:

    • 0.5 µL Exonuclease I (e.g., 20 U/µL)

    • 1.0 µL Shrimp Alkaline Phosphatase (rSAP) (e.g., 1 U/µL)

    • Note: Using a pre-made commercial solution like ExoSAP-IT™ is often more convenient.

  • Add Enzyme to PCR Product: Add 1.5-2.0 µL of the enzyme master mix directly to each 5 µL of completed PCR product. Mix gently by pipetting.

  • Incubate: Place the reaction in a thermocycler and run the following program:

    • 37°C for 15 minutes (for enzymatic degradation of primers and dNTPs).[1]

  • Inactivate:

    • 80°C for 1 minute (to permanently inactivate both enzymes).[9]

  • Store: The purified PCR product can be stored at -20°C or used immediately in downstream applications.

Section 2: Spin-Column Chromatography Guide

Spin-column kits offer the highest purity by physically separating the DNA from contaminants.

Workflow for Spin-Column Purification

cluster_1 Spin-Column Workflow pcr_mix 1. PCR Product add_bind 2. Add Binding Buffer (High Salt) pcr_mix->add_bind load_col 3. Load onto Spin Column add_bind->load_col spin_bind 4. Centrifuge (DNA binds to silica) load_col->spin_bind wash 5. Add Wash Buffer (Contains Ethanol) spin_bind->wash spin_wash 6. Centrifuge to Wash wash->spin_wash spin_dry 7. Centrifuge to Dry spin_wash->spin_dry elute 8. Add Elution Buffer (Low Salt, e.g., TE or Water) spin_dry->elute spin_elute 9. Centrifuge to Elute elute->spin_elute clean_dna 10. Purified DNA spin_elute->clean_dna cluster_2 Ethanol Precipitation Workflow pcr_prod 1. PCR Product add_salt 2. Add Salt (e.g., Sodium Acetate) pcr_prod->add_salt add_etoh 3. Add Cold 100% Ethanol add_salt->add_etoh incubate 4. Incubate at -20°C (to precipitate DNA) add_etoh->incubate centrifuge 5. Centrifuge to Pellet DNA incubate->centrifuge wash 6. Wash Pellet with 70% Ethanol centrifuge->wash dry 7. Air-Dry Pellet wash->dry resuspend 8. Resuspend in Buffer dry->resuspend

Sources

Optimization

Technical Support Center: High-Resolution Analysis of dGTP-15N5

Ticket Status: Open Subject: Resolving Signal Overlap and Broadening in 15N-Labeled dGTP Spectra Assigned Specialist: Senior Application Scientist, NMR Division Introduction: The Nature of the Problem Welcome to the Tech...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Subject: Resolving Signal Overlap and Broadening in 15N-Labeled dGTP Spectra Assigned Specialist: Senior Application Scientist, NMR Division

Introduction: The Nature of the Problem

Welcome to the Technical Support Center. You are likely here because your dGTP-15N5 spectra—critical for studying polymerase mechanisms or nucleotide dynamics—are suffering from signal overlap, exchange broadening, or ambiguity.

Guanosine triphosphate (dGTP) presents a unique "perfect storm" for NMR analysis:

  • G-Tetrad Aggregation: Guanines self-associate into quadruplexes, broadening signals.

  • Exchange Dynamics: The N1-H1 imino proton exchanges rapidly with water.

  • Tautomeric/Rotational Broadening: The exocyclic N2-H2 amino group exhibits restricted rotation.

This guide provides a modular troubleshooting workflow to resolve these issues, moving from sample chemistry to advanced pulse sequences.

Module 1: Sample Preparation (The Chemical Foundation)

Before adjusting spectrometer parameters, you must optimize the sample conditions. 80% of "overlap" issues are actually chemical exchange or aggregation issues masquerading as poor resolution.

Preventing G-Quadruplex Aggregation

Symptom: Severe line broadening of H1/N1 and H8 signals; appearance of multiple sets of peaks. Causality: In the presence of K+ or Na+, dGTP monomers self-assemble into G-quartets (tetrads). K+ stabilizes these structures significantly more than other ions due to its ionic radius fitting the central cavity.

  • Protocol:

    • Replace K+/Na+ with Lithium (Li+): Use Lithium Chloride (LiCl) or Lithium Phosphate buffer. Li+ has a high hydration energy and does not stabilize G-quartets, maintaining dGTP in a monomeric state.

    • Concentration Limit: Keep [dGTP] < 2 mM if possible.

    • Magnesium Control: If Mg2+ is not strictly required for the current step, add EDTA. Mg2+ promotes phosphate bridging which can induce aggregation.

Controlling Imino Proton Exchange

Symptom: The N1-H1 correlation (approx. 10-12 ppm 1H / 146 ppm 15N) is missing or extremely broad. Causality: The N1 proton is acidic (pKa ~9.2). At neutral or high pH, it exchanges rapidly with bulk water. If the exchange rate (


) approaches the chemical shift difference (

), the peak coalesces with water or broadens into the baseline.
  • Protocol:

    • Lower pH: Adjust pH to 6.5 – 6.8 . This slows base-catalyzed exchange without protonating N7 (pKa ~2.1), preserving the base electronic structure.

    • Lower Temperature: Acquire data at 5°C – 10°C . This reduces the exchange rate (

      
      ), often sharpening the imino resonance significantly.
      
Visualization: Sample Optimization Logic

SamplePrep Start Issue: Broad/Overlapping Signals CheckIon Check Buffer Cations Start->CheckIon IsK Contains K+ or Na+? CheckIon->IsK SwitchLi Action: Switch to LiCl (Destabilize G-tetrads) IsK->SwitchLi Yes CheckH1 Check N1-H1 Signal IsK->CheckH1 No SwitchLi->CheckH1 IsBroad H1 Broad/Invisible? CheckH1->IsBroad LowerTemp Action: Lower T to 5-10°C (Slow Exchange) IsBroad->LowerTemp Yes Ready Ready for Acquisition IsBroad->Ready No LowerPH Action: Adjust pH to 6.5 (Reduce Base Catalysis) LowerTemp->LowerPH LowerPH->Ready

Figure 1: Decision tree for optimizing dGTP sample conditions prior to NMR acquisition.

Module 2: Acquisition Strategies (The Toolset)

If sample prep doesn't fully resolve the overlap, use specific pulse sequences to separate signals.

Spectral Aliasing (The "Killer App" for 15N)

Problem: 15N spectral width (SW) is large (~200 ppm), resulting in poor digital resolution in the indirect dimension (F1). Solution: Deliberately set a narrow SW (e.g., 20 ppm) in the 15N dimension. Peaks outside this window will "fold" (alias) into the window.[1][2] Because the folding is mathematically precise, you gain massive resolution without increasing experimental time.

  • Protocol:

    • Estimate Shifts: N1 is ~146 ppm. N3/N7/N9 are ~170-250 ppm.

    • Set Center Carrier (O2p): Set to the center of your region of interest (e.g., 146 ppm for imino).

    • Reduce SW (F1): Set 15N SW to ~2-5 ppm.

    • Calculate True Shift:

      
      .
      
    • Result: Two peaks separated by 0.5 ppm in a standard spectrum might be separated by 50 data points in an aliased spectrum.

SOFAST-HMQC for Labile Protons

Problem: Standard HSQC saturates the water signal and suppresses the rapidly exchanging N1-H1 imino proton. Solution: Use SOFAST-HMQC (Band-Selective Optimized Flip-Angle Short-Transient).

  • Mechanism: It uses selective pulses (PC9 or r-SNOB) to excite only the imino protons, leaving water magnetization mostly untouched (along +z). This allows for very short inter-scan delays (recycling delay ~0.1s vs standard 1.5s), significantly boosting signal-to-noise (S/N) per unit time.

Constant-Time (CT) HSQC

Problem: 15N-15N J-coupling in uniformly labeled (U-15N) samples causes peak splitting, increasing overlap. Solution: Use a Constant-Time HSQC.[3]

  • Mechanism: The evolution period

    
     is kept constant.[3] If the constant time 
    
    
    
    is set to
    
    
    or
    
    
    , the homonuclear J-couplings are decoupled in the indirect dimension. This collapses multiplets into singlets, simplifying the spectrum.[4]

Module 3: Data Interpretation & Assignment

Chemical Shift Reference Table (dGTP-15N5)

Use this table to verify your assignments. Note that N7 and N9 are often confused; N7 is generally more downfield (deshielded).

NucleusApprox. Shift (ppm)Correlation TypeNotes
N1 (Imino) 146.0 - 148.01J (N1-H1)Strongest in H2O; vanishes at high pH.
N2 (Amino) 70.0 - 80.01J (N2-H2)Often appears as two peaks at low Temp (restricted rotation).
N3 200.0 - 210.02J (N3-H2)Non-protonated. Requires long-range HMBC.
N7 240.0 - 250.02J (N7-H8)Key marker for metal binding (N7 is a Mg2+ ligand).
N9 165.0 - 175.02J (N9-H8)Glycosidic bond attachment. Upfield of N7.
The Amino (NH2) Rotation Issue

Users often report "missing" N2 signals. This is due to intermediate exchange.

  • Scenario A (Fast Rotation): High Temp (>45°C). Single averaged peak.

  • Scenario B (Slow Rotation): Low Temp (<5°C). Two distinct peaks (H2a, H2b) bound to N2.

  • Scenario C (Intermediate): Room Temp. The rotation rate equals the chemical shift difference. The peak broadens into the baseline.

  • Fix: If N2 is invisible, cool the sample to 5°C .

Experimental Workflow Diagram

Workflow Input Input: dGTP-15N5 Sample Step1 1. 1D 1H NMR (Watergate) Check H1 linewidth Input->Step1 Decision1 H1 Visible? Step1->Decision1 Fix1 Adjust pH < 6.8 Temp < 10°C Decision1->Fix1 No Step2 2. 2D 1H-15N SOFAST-HMQC (Fast acquisition, preserves H1) Decision1->Step2 Yes Fix1->Step1 Step3 3. 2D 1H-15N HSQC (Spectral Aliasing) Set F1 SW = 2-4 ppm Step2->Step3 Step4 4. Assignment Validation Check N7/N9 via HMBC Step3->Step4 Output Resolved Spectrum Step4->Output

Figure 2: Recommended experimental sequence for resolving dGTP-15N5 signals.

Frequently Asked Questions (FAQ)

Q: Why does my N7 signal shift significantly when I add MgCl2? A: N7 is a primary coordination site for divalent metal ions (along with the phosphate groups). A shift in N7 (usually downfield) confirms inner-sphere coordination of Mg2+ to the guanine base. This is a feature, not a bug—it validates the biological relevance of your complex [1].

Q: I see "ghost" peaks folded into my spectrum. How do I identify them? A: In an aliased HSQC, vary the spectral width slightly (e.g., from 200 Hz to 220 Hz) in a second experiment. Real peaks will stay at the same ppm; aliased peaks will shift position.

Q: Can I use D2O instead of H2O? A: Only for non-exchangeable protons (H8). For N1-H1 and N2-H2, you must use 90% H2O / 10% D2O.[5] In 100% D2O, the imino and amino protons will exchange with deuterium and become invisible to 1H-detection [2].

References

  • G-Quadruplex Dynamics & Ion Effects

    • Phan, A. T., & Mergny, J. L. (2002). Human telomeric DNA: G-quadruplex, i-motif and Watson-Crick double helix. Nucleic Acids Research, 30(21), 4618–4625. Link

    • Note: Establishes the stabiliz
  • Imino Proton Exchange & Detection

    • Guéron, M., & Leroy, J. L. (1995). Studies of base pair kinetics by NMR measurement of proton exchange.[6] Methods in Enzymology, 261, 383-413. Link

    • Note: The authoritative source on pH/temper
  • SOFAST-HMQC Methodology

    • Schanda, P., & Brutscher, B. (2005).[7] Very fast two-dimensional NMR spectroscopy for real-time investigation of protein folding. Journal of the American Chemical Society, 127(22), 8014-8015. Link

    • Note: Describes the pulse sequence mechanics for labile proton detection.
  • Spectral Aliasing

    • Jeannerat, D. (2007). High-resolution heteronuclear multidimensional NMR using spectral aliasing. Encyclopedia of Magnetic Resonance. Link

    • Note: Detailed mathematical basis for resolution enhancement via folding.
  • Nucleotide Chemical Shifts (BMRB)

    • Ulrich, E. L., et al. (2008). BioMagResBank. Nucleic Acids Research, 36(Database issue), D402–D408. Link

    • Note: Standard reference for 15N chemical shift ranges in nucleic acids.

Sources

Troubleshooting

Technical Support Center: Integrity Maintenance of 15N-Labeled dNTPs

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Prevention of Hydrolysis and Degradation in Isotope-Enriched Nucleotides

Welcome to the Technical Support Center

You are likely here because you are working with 15N-labeled dNTPs , reagents that are not only chemically sensitive but also represent a significant financial investment. Unlike standard dNTPs used for routine PCR, 15N-dNTPs are often used for high-resolution NMR structural studies or precise mass spectrometry.

In these applications, purity is paramount . A 5% hydrolysis rate, which might be invisible in a standard endpoint PCR, can manifest as ghost peaks, spectral crowding, or phase errors in a 2D-HSQC NMR spectrum.

This guide is structured to give you mechanistic control over your reagents. We do not just tell you what to do; we explain why the chemistry demands it.

Module 1: Critical Storage & Handling (The "Must-Dos")

Q: What is the single biggest enemy of my 15N-dNTPs?

A: Proton-catalyzed hydrolysis of the


 or 

phosphate bonds.

The triphosphate chain is thermodynamically unstable. In the presence of water and protons (


), it naturally wants to collapse into a diphosphate (dNDP) or monophosphate (dNMP).

The Protocol:

  • pH is Critical: Store dNTPs in a buffered solution at pH 7.5 – 8.0 .

    • Why: Acidic conditions (

      
      ) exponentially accelerate hydrolysis.
      
    • Action: Never store in unbuffered water (which absorbs

      
       and becomes acidic, pH ~5.5). Use 10 mM Tris-HCl (pH 8.0)  or TE Buffer .
      
  • Magnesium Exclusion: Store without Magnesium (

    
    ).
    
    • Why:

      
       coordinates with the phosphate oxygen atoms, lowering the activation energy for nucleophilic attack (hydrolysis). It effectively catalyzes the degradation of your reagent.
      
    • Action: Only add

      
       (e.g., reaction buffer) immediately prior to the experiment.
      
Q: -20°C or -80°C? Does it matter?

A: Yes. For 15N-labeled stocks, -80°C is the gold standard.

While standard dNTPs are "stable" at -20°C for a year, "stable" often means "functional for PCR." For NMR, where you need >98% triphosphate integrity, -80°C significantly slows the kinetic rate of hydrolysis.

Q: I have a large stock tube. Should I aliquot?

A: Mandatory. Every freeze-thaw cycle induces microscopic ice crystal formation that can shear molecules and cause local pH fluctuations (eutectic crystallization) that damage the nucleotides.

The Golden Rule of Aliquoting:

  • Upon receipt, thaw the master stock once on ice.

  • Aliquot into single-use volumes (e.g., 10-50

    
    L).
    
  • Store at -80°C.

  • Never refreeze an aliquot. Discard the remainder or use it for a low-stakes test.

Module 2: Visualizing the Threat (Degradation Pathways)

Understanding the breakdown helps you diagnose spectral errors.

degradation_pathway dNTP 15N-dNTP (Active Reagent) dNDP 15N-dNDP (Inhibitor/Impurity) dNTP->dNDP Hydrolysis (Acidic pH, Heat, Mg++) Pi Inorganic Phosphate (Pi) dNTP->Pi Deamination Deaminated Base (e.g., dCTP -> dUTP) dNTP->Deamination Thermal Decomposition dNMP 15N-dNMP (Dead End) dNDP->dNMP Secondary Hydrolysis dNDP->Pi

Figure 1: The primary degradation pathways. Note that dNDP accumulation is the first sign of trouble, often acting as a competitive inhibitor in enzymatic steps.

Module 3: Troubleshooting & Diagnostics

Scenario 1: "My NMR spectra show 'ghost' peaks near the expected nucleotide signals."
  • Diagnosis: Partial Hydrolysis.

  • The Science: 15N-dNDP and 15N-dNMP have slightly different chemical shifts than the triphosphate. In HSQC experiments, these appear as shadow peaks, complicating assignment.

  • Solution: Check the purity using 31P-NMR (see Module 4). If triphosphate content is <95%, repurpose the reagent for less sensitive applications (e.g., standard PCR) or discard.

Scenario 2: "Precipitate observed in the tube after thawing."
  • Diagnosis: Salt insolubility (Sodium vs. Lithium).

  • The Science: Many older dNTP preparations use Sodium salts. At high concentrations (>100 mM) and low temperatures, Sodium-dNTPs can crystallize.

  • Solution:

    • Warm to room temperature and vortex gently.

    • Future-proof: Switch to Lithium salt preparations. Lithium dNTPs have much higher solubility and are more resistant to freeze-thaw damage than sodium salts.[1]

Scenario 3: "Low yield in replication reaction, but dNTPs are fresh."
  • Diagnosis: Pyrophosphate (PPi) poisoning or pH mismatch.

  • The Science: If the dNTPs were stored in an unbuffered solution that turned acidic, significant inorganic pyrophosphate may have formed. PPi is a potent inhibitor of DNA polymerases.

  • Solution: Verify the pH of your stock buffer. It must be >7.5.

Module 4: The Self-Validating System (Quality Control)

Do not trust the label after 6 months of storage. Validate the reagent yourself. The most definitive method for dNTP purity is 31P-NMR (Phosphorus NMR), as it directly visualizes the phosphate backbone without interference from the base or sugar.

Protocol: 31P-NMR Purity Check

Reagents:

  • 
     (Deuterium Oxide)
    
  • EDTA (0.5 M, pH 8.0)

Procedure:

  • Preparation: Mix 450

    
    L of your 15N-dNTP stock with 50 
    
    
    
    L of
    
    
    .
  • Chelation: Add 1-2

    
    L of 0.5 M EDTA.
    
    • Why: This scavenges trace paramagnetic metal ions (like

      
       or 
      
      
      
      ) that broaden NMR lines, ensuring sharp peaks.
  • Acquisition: Run a proton-decoupled 31P-NMR spectrum.

  • Analysis (The Signals):

    • 
      -Phosphate (dNTP):  ~ -5 to -10 ppm (Doublet).
      
    • 
      -Phosphate (dNTP):  ~ -10 to -12 ppm (Doublet).
      
    • 
      -Phosphate (dNTP):  ~ -20 to -23 ppm (Triplet).
      
    • Impurities:

      • Inorganic Phosphate (

        
        ):  ~ 0 to +5 ppm (Singlet).
        
      • 
        -Phosphate (dNDP):  Distinct shift from the triphosphate 
        
        
        
        signal.

Pass/Fail Criteria:

  • Pass: Integral of

    
    -Phosphate (dNTP) represents >95% of total phosphorus signal.
    
  • Fail: Visible singlet at 0 ppm (

    
    ) or significant dNDP peaks.
    

Summary Data: Stability Matrix

Storage ConditionBuffer pHSalt FormEstimated Stability (15N-dNTP)Risk Level
-80°C 7.5 - 8.0Lithium> 2 YearsLow (Recommended)
-20°C 7.5 - 8.0Sodium1 YearModerate
-20°C Unbuffered (Water)Sodium< 3 MonthsHigh (Acidic Hydrolysis)
4°C AnyAny< 2 WeeksCritical
Freeze-Thaw AnySodiumDegrades ~5% per cycleCritical

References

  • ResearchGate. Expert Discussions on 31P NMR for Nucleotide Purity. (Community validation of NMR protocols). [Link]

Sources

Optimization

Technical Support Center: Optimization of Magnesium in dGTP-15N5 PCR

Topic: Adjusting Magnesium Concentration for Stable Isotope-Labeled PCR (dGTP-15N5) Context: Preparative PCR for NMR/Mass Spectrometry Applications Audience: Structural Biologists, Biophysicists, and Method Development S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Adjusting Magnesium Concentration for Stable Isotope-Labeled PCR (dGTP-15N5) Context: Preparative PCR for NMR/Mass Spectrometry Applications Audience: Structural Biologists, Biophysicists, and Method Development Scientists

Introduction: The High-Stakes PCR

Welcome to the Technical Support Center. You are likely here because you are performing preparative PCR to generate isotopically labeled DNA for NMR or MS structural studies. Unlike diagnostic PCR, where amplification is binary (yes/no), your goal is yield .

Using dGTP-15N5 presents a unique challenge:

  • Cost: The reagent is expensive; failed reactions are financially painful.

  • Stoichiometry: Preparative PCR requires higher dNTP concentrations (0.5–1.0 mM each) than standard PCR (0.2 mM), drastically altering the magnesium (

    
    ) requirement.
    
  • Chemistry: While the

    
     isotope does not significantly alter the chelation properties of the triphosphate, the formulation of the stock (often lyophilized or Lithium salts) can introduce concentration errors that disrupt the critical 
    
    
    
    :dNTP ratio.

This guide provides the mechanistic logic and validated protocols to optimize your reaction.

Module 1: The Mechanistic Logic

The "Stoichiometric Trap"

Polymerases do not bind free dNTPs; they bind Mg-dNTP complexes .

  • The Rule: dNTPs bind

    
     in a 1:1 molar ratio.
    
  • The Trap: If you increase your total dNTP concentration (to increase yield) without increasing

    
    , you deplete the free 
    
    
    
    required for enzyme catalysis.

Equation for Success:



  • 
    :  Sum of dATP, dCTP, dTTP, and dGTP-15N5 .
    
  • 
    :  The excess required for enzyme activation (typically 0.5 – 2.5 mM).
    
Visualizing the Interaction

The following diagram illustrates why "Free Mg" is non-negotiable. One ion coordinates the dNTP (Substrate), while the other activates the primer's 3'-OH (Catalyst).[1]

TwoMetalMechanism Pol Taq Polymerase (Active Site) MgA Metal A (Mg2+) Activates 3'-OH Pol->MgA Coordinates MgB Metal B (Mg2+) Orients dNTP Pol->MgB Coordinates Primer Primer Strand (3'-OH) MgA->Primer Activates dNTP dGTP-15N5 (Incoming) MgB->dNTP Stabilizes Chelation Stoichiometric Trap (dNTP sequesters Mg) dNTP->Chelation 1:1 Binding Chelation->MgB Depletes Free Mg

Figure 1: The Two-Metal Ion Mechanism. Note that dNTPs act as chelators.[1] If dNTP concentration exceeds Mg concentration, the "Metal B" site remains empty, and the polymerase stalls.

Module 2: Validated Optimization Protocol

Do not guess the magnesium concentration. Use a Matrix Titration . For preparative PCR involving 15N-dGTP, we recommend a "High-Yield" baseline rather than a standard diagnostic baseline.

The High-Yield Titration Matrix
  • Standard PCR: 0.2 mM each dNTP (0.8 mM total)

    
     1.5 mM 
    
    
    
    .
  • Preparative PCR: 0.5 mM each dNTP (2.0 mM total)

    
    Requires higher 
    
    
    
    .

Protocol:

  • Fix your dNTP concentration (e.g., 0.5 mM each).

  • Prepare a

    
     gradient.
    
  • Run 50

    
     test reactions.[1][2]
    
Reaction IDTotal [dNTP] (mM)Added [MgCl2] (mM)Free [Mg2+] (Estimate)Expected Outcome
A1 2.01.5-0.5 (Deficit) FAILURE (No amplification)
A2 2.02.00.0 (Equimolar)Very Low Yield (Stalling)
A3 2.02.50.5 (Low Free)Moderate Yield, High Fidelity
A4 2.03.51.5 (Optimal) High Yield
A5 2.05.03.0 (Excess)Smearing / Non-specific bands

Critical Step: Ensure your 10x Buffer is Mg-free . If your buffer already contains 1.5 mM Mg, you must account for this in your calculation.

Module 3: Troubleshooting & FAQs

Q1: My dGTP-15N5 reaction produces no bands, but the control (unlabeled dGTP) works. Why?

Diagnosis: Concentration Mismatch. Explanation: Labeled nucleotides are often supplied as lyophilized powders or Lithium salts.

  • Hydration Error: If you resuspended the 15N-dGTP powder assuming 100% purity without correcting for salt weight, your actual concentration might be lower or higher than the stock label.

  • The Fix: Measure the absorbance of your dGTP-15N5 stock at 252 nm (pH 7.0). Use the molar extinction coefficient (

    
    ) to determine the true concentration.
    
  • The Adjustment: If your 15N-dGTP is actually 80 mM (instead of 100 mM), and you pipetted based on volume, you have a dNTP imbalance. This triggers "polymerase shuddering" and termination.

Q2: I see a smear instead of a tight band. Should I lower the Magnesium?

Diagnosis: Non-specific priming due to excess cation.[1][3] Explanation:


 stabilizes the DNA backbone, increasing the Melting Temperature (

).[3][4][5] Too much

allows primers to bind to non-target sequences with lower homology.[1] Action:
  • Reduce

    
     in 0.5 mM increments.
    
  • Alternatively, if the smear is high molecular weight, reduce the extension time.

Q3: Can I use DMSO or Betaine with 15N-dGTP?

Answer: Yes, and often you should. Reasoning: dGTP (labeled or not) promotes the formation of G-quadruplexes and secondary structures.

  • Recommendation: If your template is >60% GC, add 3-5% DMSO or 1M Betaine.

  • Note: DMSO lowers the

    
     of your primers.[6] You may need to lower your annealing temperature by 1-2°C.
    
Troubleshooting Decision Tree

TroubleshootingFlow Start Start: PCR Failed/Low Yield CheckdNTP Step 1: Verify 15N-dGTP Conc. (Use UV Absorbance) Start->CheckdNTP CheckMg Step 2: Check Mg:dNTP Ratio CheckdNTP->CheckMg ResultSmear Result: Smearing? CheckMg->ResultSmear ResultNoBand Result: No Band? CheckMg->ResultNoBand Decision1 Is Total Mg > Total dNTP? Decision1->CheckdNTP Yes (Mg is high enough) ActionIncrease Action: Increase Mg (Target +1.5mM Free Mg) Decision1->ActionIncrease No (Mg is too low) ActionDecrease Action: Decrease Mg (Reduce Non-specific binding) ResultSmear->ActionDecrease Yes ResultNoBand->Decision1 Yes

Figure 2: Logical workflow for troubleshooting 15N-dGTP PCR failures. Always verify the concentration of the labeled reagent first.

References

  • Markham, N. R., & Zuker, M. (2005). DINAMelt web server for nucleic acid melting prediction. Nucleic Acids Research.[7] (Establishes the effect of cations on DNA stability). Link

  • New England Biolabs (NEB). Guidelines for PCR Optimization with Taq DNA Polymerase.[8] (Standard source for Mg/dNTP stoichiometry). Link

  • Thermo Fisher Scientific. Magnesium Chloride (MgCl2) Concentration in PCR. (Detailed titration protocols). Link

  • Cohn, M. (2009). Magnesium-dependent enzymes.[4] (Mechanistic insight into metal ion catalysis). Link

  • Silantes. Stable Isotope Labeled Biomolecules - Product Guidelines. (Specifics on salt forms and purity of 15N-dNTPs). Link

Sources

Troubleshooting

Technical Support Center: Minimizing Isotope Scrambling in Metabolic Labeling

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in metabolic labeling experiments. This guide is designed to provide you with in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in metabolic labeling experiments. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you minimize isotope scrambling and ensure the integrity of your experimental data. Isotope scrambling, the redistribution of isotopic labels to unintended atoms or molecules, can be a significant challenge in metabolic studies, leading to misinterpretation of metabolic fluxes and pathways. This resource provides expert insights and actionable protocols to help you achieve clean, accurate, and reliable results.

Understanding Isotope Scrambling: The Root of the Problem

Isotope scrambling occurs when labeled atoms from a tracer molecule are metabolically shuffled into other molecules or different positions within the same molecule that are not part of the direct pathway under investigation. This phenomenon can obscure the true metabolic fate of your tracer, making it difficult to accurately determine metabolic fluxes. The primary culprits behind isotope scrambling are the promiscuity of certain enzymes and the interconnectedness of metabolic pathways.

Here is a simplified diagram illustrating the concept of isotope scrambling:

Scrambling_Concept cluster_0 Intended Pathway cluster_1 Off-Target Pathway Labeled_Precursor Labeled Precursor (e.g., 13C-Glucose) Intermediate_A Intermediate A Labeled_Precursor->Intermediate_A Enzyme 1 Product_X Product X Intermediate_A->Product_X Enzyme 2 Intermediate_B Intermediate B Intermediate_A->Intermediate_B Enzyme 3 (e.g., Transaminase) Product_Y Product Y (Scrambled) Intermediate_B->Product_Y Enzyme 4 caption Figure 1: Conceptual diagram of isotope scrambling. Quenching_Workflow Start End of Experiment Aspirate_Medium Rapidly Aspirate Medium Start->Aspirate_Medium Add_Quenching_Solvent Add Pre-chilled Quenching Solvent (-40°C or colder) Aspirate_Medium->Add_Quenching_Solvent Scrape_Cells Scrape Cells (if adherent) Add_Quenching_Solvent->Scrape_Cells Collect_Lysate Collect Cell Lysate Scrape_Cells->Collect_Lysate Centrifuge Centrifuge at Low Temperature Collect_Lysate->Centrifuge Separate_Supernatant Separate Supernatant (Metabolite Extract) Centrifuge->Separate_Supernatant Dry_Extract Dry Extract (e.g., under vacuum) Separate_Supernatant->Dry_Extract Reconstitute Reconstitute for Analysis Dry_Extract->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze caption Figure 2: Workflow for cell quenching and metabolite extraction.

Caption: Figure 2: Workflow for cell quenching and metabolite extraction.

Frequently Asked Questions (FAQs)

Q1: What is an "isotopic steady state" and why is it important?

A1: An isotopic steady state is reached when the isotopic enrichment of a metabolite or protein remains constant over time. This indicates that the rate of label incorporation is balanced by the rate of turnover. Reaching a steady state is crucial for accurate metabolic flux analysis as it ensures that the measured isotopic enrichment reflects the true metabolic flux rather than a transient state of label incorporation. [1][2] Q2: How can I determine the labeling efficiency in my experiment?

A2: Labeling efficiency can be determined using mass spectrometry by comparing the experimental isotopic pattern of a peptide or metabolite to its theoretical isotope profile at different enrichment levels. Several software tools are available that can perform this analysis by fitting the experimental data to theoretical distributions. [1] Q3: Are there alternatives to in-vivo labeling that can help reduce scrambling?

A3: Yes, cell-free protein synthesis systems are an excellent alternative. In these systems, the activity of metabolic enzymes is generally lower, which significantly suppresses isotopic scrambling. [1][3]This approach provides a more controlled environment for protein synthesis, minimizing the metabolic interconversions that lead to scrambling.

Q4: Can the choice of the labeled precursor itself affect the degree of scrambling?

A4: Absolutely. Some precursors are more prone to metabolic conversion and, therefore, scrambling. For example, labeling with ¹⁵N-glutamine can lead to widespread scrambling as glutamine is a central molecule in nitrogen metabolism. In contrast, amino acids like lysine, which have more isolated biosynthetic pathways, are often preferred to minimize scrambling. [1][4]Careful consideration of the metabolic network surrounding your chosen tracer is a key aspect of good experimental design. [5] Q5: What is the difference between a "pulse" and a "pulse-chase" experiment?

A5: In a "pulse" experiment, the isotopic label is introduced to the system, and the incorporation of the label into newly synthesized molecules is monitored over time. In a "pulse-chase" experiment, after a period of labeling (the pulse), the labeled precursor is replaced with an unlabeled one (the chase). This allows for the study of the decay or turnover of the labeled molecules, providing insights into degradation rates and metabolic stability. [5][6][7]

References

  • Agilent. (n.d.). A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Preparation. Agilent Technologies. Retrieved from [Link]

  • Fiveable. (2025, August 15). Isotope labeling and tracer experiments. Fiveable. Retrieved from [Link]

  • Giavalisco, P., et al. (2011). Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O. PubMed. Retrieved from [Link]

  • Gonzalez, F. J., & Idle, J. R. (2018). Isotope tracing in health and disease. PMC. Retrieved from [Link]

  • Hendriks, G. J., et al. (2019). Natural isotope correction improves analysis of protein modification dynamics. PMC. Retrieved from [Link]

  • Huang, X., et al. (2014). A Computational Framework for High-Throughput Isotopic Natural Abundance Correction of Omics-Level Ultra-High Resolution FT-MS Datasets. MDPI. Retrieved from [Link]

  • Kohlstedt, M., & Wittmann, C. (2019). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. MDPI. Retrieved from [Link]

  • Millard, P., et al. (2012). Correction of MS Data for Naturally Occurring Isotopes in Isotope Labelling Experiments. ResearchGate. Retrieved from [Link]

  • Noack, S., et al. (2019). On the optimal design of metabolic RNA labeling experiments. PLOS. Retrieved from [Link]

  • Pan, S., et al. (2022). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. JACS Au. Retrieved from [Link]

  • Pan, S., et al. (2022). Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ChemRxiv. Retrieved from [Link]

  • Scheltema, R. A., & Jankevics, A. (2012). Isotope correction of mass spectrometry profiles. ResearchGate. Retrieved from [Link]

  • Singh, R., & Feig, M. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Publishing. Retrieved from [Link]

  • Tsedik-Leviatan, E., et al. (2018). Stable Isotope Tracing Uncovers Reduced γ/β-ATP Turnover and Metabolic Flux Through Mitochondrial-Linked Phosphotransfer Circuits in Aggressive Breast Cancer Cells. Frontiers. Retrieved from [Link]

  • Varma, S., & Goutam, P. (2017). Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii. MDPI. Retrieved from [Link]

  • Wainwright, B. J., & Fruk, L. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Wikipedia. Retrieved from [Link]

  • Wolf, D. A., et al. (2000). Reducing Mass Degeneracy in SAR by MS by Stable Isotopic Labeling. Dartmouth Digital Commons. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Performance Analysis of dGTP-15N5: Dilithium vs. Trisodium Salt

An Application Scientist's Guide: In the realm of high-sensitivity molecular assays, the purity and performance of every reagent are paramount. For researchers utilizing stable isotope-labeled nucleotides like 2'-Deoxygu...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide:

In the realm of high-sensitivity molecular assays, the purity and performance of every reagent are paramount. For researchers utilizing stable isotope-labeled nucleotides like 2'-Deoxyguanosine-5'-triphosphate (¹⁵N₅), the choice of counter-ion—typically dilithium (Li₂) or trisodium (Na₃)—can have a significant, though often overlooked, impact on experimental success. This guide provides an in-depth comparison of dGTP-15N5 dilithium and trisodium salts, grounded in biochemical principles and experimental data, to empower researchers in drug development, proteomics, and molecular biology to make an informed selection for their specific applications.

The ¹⁵N₅ label on all five nitrogen atoms of the guanine base makes dGTP-15N5 an invaluable tool.[1] It serves as a tracer or an internal standard for highly precise quantitative analyses by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[1][2] In quantitative proteomics, stable isotope labeling is a cornerstone for accurately measuring changes in protein expression.[3][4][5][6][7] Likewise, ¹⁵N-labeling provides critical advantages in NMR for elucidating molecular structures and dynamics by overcoming the limitations of the more abundant ¹⁴N isotope.[8][9] Given these high-stakes applications, understanding how the salt form influences the nucleotide's behavior is crucial.

The Decisive Role of the Counter-Ion: More Than Just Solubility

At a fundamental level, the counter-ion (Li⁺ or Na⁺) neutralizes the negative charges on the triphosphate chain of dGTP. However, the physicochemical properties of these ions diverge, leading to tangible differences in nucleotide performance, particularly in terms of solubility, stability during storage and handling, and interactions within enzymatic reactions.

Key Performance Metrics: A Direct Comparison
FeaturedGTP-15N5 Dilithium SaltdGTP-15N5 Trisodium SaltScientific Rationale
Solubility Superior, especially at low temperatures.[10]Prone to precipitation, particularly during freeze-thaw cycles.[10]The smaller ionic radius and higher charge density of Li⁺ allow for more effective hydration, preventing the aggregation and precipitation that can occur with Na⁺, especially for dGTP which is the least soluble dNTP.[10]
Freeze-Thaw Stability High resistance to repeated freeze-thaw cycles.[10][11]Lower resistance; repeated cycling can lead to concentration imbalances.The enhanced solubility of the lithium salt prevents it from precipitating out of solution upon freezing, ensuring the concentration remains consistent and reliable after thawing.[10]
PCR Performance Highly suited for demanding PCR applications (e.g., long-range, qPCR).[10][11]Standard for many PCR applications, but may be less optimal in sensitive assays.[12][13][14]The superior solubility and stability prevent the formation of inhibitors or concentration imbalances that could compromise polymerase efficiency and fidelity.[10]
Purity & Inhibitors Manufacturing process for lithium salts often yields higher purity, with fewer salt artifacts and PCR inhibitors like pyrophosphates.[10][11]Can contain higher levels of residual salts or inhibitors if not subjected to stringent purification.Lithium salts are more soluble in ethanol, which facilitates more efficient removal during precipitation steps in the manufacturing process.[10]
Bacteriostatic Activity Lithium exhibits bacteriostatic properties, enhancing long-term sterility of the solution.[11]Sodium has no significant bacteriostatic effect.This intrinsic property of lithium ions helps to prevent microbial growth in the nucleotide solution during prolonged storage.[11]

The Mechanistic Underpinning: dGTP and the Polymerase Active Site

The performance differences between the salt forms can be understood by examining the intricate environment of the DNA polymerase active site. DNA synthesis is a precisely coordinated process that relies on a "two-metal-ion" mechanism, where two divalent cations (typically Mg²⁺) are essential for catalysis.[15][16][17] One Mg²⁺ ion positions the dNTP and neutralizes charge on the triphosphate tail, while the second activates the 3'-hydroxyl of the primer for its nucleophilic attack on the α-phosphate.[15][16]

Fig 1. dGTP coordination in the polymerase active site.

While the Li⁺ or Na⁺ counter-ions do not directly participate in the catalytic reaction, their presence in the bulk solution affects the overall ionic environment. An excess of Na⁺ ions can sometimes inhibit catalysis by competing with the essential Mg²⁺ ions for binding sites on the polymerase or the dNTP itself.[17] Furthermore, if dGTP begins to precipitate from a sodium salt solution, the effective concentration of the substrate decreases, directly impacting reaction kinetics and overall yield. The superior solubility of the dilithium salt ensures a consistent and available supply of dGTP to the enzyme, which is critical in highly sensitive or long-amplicon PCR where substrate depletion can be a limiting factor.

Experimental Protocol: Comparative Long-Range PCR Assay

To provide a self-validating system for comparing the two salt forms, we describe a long-range PCR protocol. This type of assay is highly sensitive to dNTP quality, stability, and the presence of inhibitors.[10] An imbalance or degradation of even one dNTP can cause the polymerase to stall, leading to failed amplification of long targets.

Workflow Overview

PCR_Workflow prep 1. Reagent Preparation - Master Mix A (Li₂-dGTP) - Master Mix B (Na₃-dGTP) pcr 2. PCR Amplification - Identical templates & primers - Long-range PCR protocol (e.g., >10 kb) prep->pcr analysis 3. Gel Electrophoresis - 1% Agarose Gel - Compare band intensity & specificity pcr->analysis quant 4. (Optional) Qubit/qPCR - Quantify PCR product yield analysis->quant conclusion 5. Performance Conclusion - Assess yield, specificity, and reproducibility for each salt form quant->conclusion

Fig 2. Workflow for comparative PCR performance analysis.
Step-by-Step Methodology
  • Reagent Preparation & Handling:

    • Prepare two separate 10 mM working solutions of dNTP mixes.

      • Mix A: dATP, dCTP, dTTP (sodium salts), and dGTP-15N5 dilithium salt .

      • Mix B: dATP, dCTP, dTTP (sodium salts), and dGTP-15N5 trisodium salt .

    • Rationale: Using the same lots for all other reagents isolates the variable being tested. All dNTPs should be pH 7.5 to ensure stability.[10]

    • Subject both parent dGTP-15N5 stock solutions to five rapid freeze-thaw cycles (e.g., 5 min on dry ice, 5 min at room temperature) to simulate typical benchtop handling stress.[10]

  • PCR Reaction Setup:

    • For each mix (A and B), prepare triplicate 50 µL PCR reactions.

    • Component Final Concentration
      5X Long-Range PCR Buffer1X
      dNTP Mix (A or B)0.2 mM of each dNTP
      Forward Primer (for >10 kb target)0.5 µM
      Reverse Primer (for >10 kb target)0.5 µM
      Human Genomic DNA100 ng
      High-Fidelity DNA Polymerase2.5 units
      Nuclease-Free Waterto 50 µL
    • Rationale: A high-fidelity polymerase and a long genomic DNA target create a stringent test for dNTP performance. The standard 0.2 mM concentration for each dNTP is typical for PCR.[18]

  • Thermocycling Conditions:

    • Initial Denaturation: 94°C for 2 min

    • 30 Cycles:

      • Denaturation: 94°C for 20 sec

      • Annealing: 62°C for 30 sec

      • Extension: 68°C for 10 min (1 min/kb)

    • Final Extension: 68°C for 15 min

    • Hold: 4°C

    • Rationale: The long extension time is demanding on the polymerase and requires a continuous, stable supply of dNTPs.

  • Analysis of Results:

    • Load 10 µL of each PCR product onto a 1% agarose gel alongside a DNA ladder.

    • Run the gel and visualize the bands under UV light.

    • Evaluation Criteria:

      • Yield: Compare the intensity of the target band between the dilithium and trisodium salt reactions.

      • Specificity: Look for the presence of non-specific amplification products (smears or incorrect band sizes).

      • Reproducibility: Assess the consistency of the results across the triplicates for each condition.

Conclusion and Recommendations

The choice between dGTP-15N5 dilithium and trisodium salt is not merely a matter of preference but a critical decision that can influence experimental robustness, reproducibility, and success.

  • For demanding, high-sensitivity applications such as long-range PCR, high-fidelity sequencing, qPCR, and quantitative MS/NMR analysis, the dGTP-15N5 dilithium salt is the superior choice . Its enhanced solubility, greater stability through freeze-thaw cycles, and inherent bacteriostatic properties provide a more reliable and consistent reagent, minimizing the risk of failed experiments and artifacts.[10][11]

  • For standard, less-demanding PCR applications , the dGTP-15N5 trisodium salt may perform adequately .[12][19] However, researchers should exercise caution regarding repeated freeze-thaw cycles and be aware of the potential for precipitation, which could negatively impact results over time.

Ultimately, investing in the highest quality reagents is a cornerstone of scientific integrity. The evidence strongly suggests that the dilithium salt formulation of dGTP-15N5 offers a clear performance advantage, providing researchers with greater confidence in the accuracy and reliability of their data.

References

  • Hoshino, F., et al. (2006). Systematic characterization of 2′-deoxynucleoside- 5′-triphosphate analogs as substrates for DNA polymerases by polymerase chain reaction and kinetic studies on enzymatic production of modified DNA. Nucleic Acids Research, 34(19), 5383–5394. Available at: [Link]

  • Christian, T. D., et al. (2012). Processive Incorporation of Deoxynucleoside Triphosphate Analogs by Single-Molecule DNA Polymerase I (Klenow Fragment) Nanocircuits. ACS Chemical Biology, 7(7), 1213–1220. Available at: [Link]

  • Haurakumara, C., et al. (2015). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Molecules, 20(8), 13675–13689. Available at: [Link]

  • Arora, K., & Schlick, T. (2004). Critical Role of Magnesium Ions in DNA Polymerase β's Closing and Active Site Assembly. Journal of the American Chemical Society, 126(28), 8864–8874. Available at: [Link]

  • Definitive Guide to dNTPs. (n.d.). Bioline. Available at: [Link]

  • Wang, J., et al. (2012). Kinetic Mechanism of DNA Polymerases: Contributions of Conformational Dynamics and a Third Divalent Metal Ion. Biochemistry, 51(24), 4823–4833. Available at: [Link]

  • Dzijak, R., et al. (2023). Lipid-linked nucleoside triphosphates for enzymatic synthesis of hydrophobic oligonucleotides with enhanced membrane anchoring efficiency. Organic & Biomolecular Chemistry, 21(16), 3345–3355. Available at: [Link]

  • Glemza, A., et al. (2013). SYNTHESIS OF FUNCTIONALIZED dNTPs FOR ENZYMATIC APPLICATIONS. Chemija, 24(4). Available at: [Link]

  • Mohammed, Y., et al. (2014). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology, 1188, 149–159. Available at: [Link]

  • Freudenthal, R. A., et al. (2010). Role of the catalytic metal during polymerization by DNA polymerase lambda. Journal of Biological Chemistry, 285(15), 11531–11540. Available at: [Link]

  • Tao. (2025, August 13). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. LinkedIn. Available at: [Link]

  • Liang, F., et al. (2008). Alpha,beta-methylene-2'-deoxynucleoside 5'-triphosphates as noncleavable substrates for DNA polymerases: isolation, characterization, and stability studies of novel 2'-deoxycyclonucleosides, 3,5'-cyclo-dG, and 2,5'-cyclo-dT. Journal of Medicinal Chemistry, 51(20), 6460–6470. Available at: [Link]

  • Gudnason, H., et al. (2007). Comparison of multiple DNA dyes for real-time PCR: effects of dye concentration and sequence composition on DNA amplification and melting temperature. Nucleic Acids Research, 35(19), e127. Available at: [Link]

  • Nucleoside triphosphate. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • How to: quantitative proteomics with stable isotope standard protein epitope signature tags. (2022, November 11). Atlas Antibodies. Available at: [Link]

  • Cisneros, G. A., et al. (2024). Three-metal ion mechanism of cross-linked and uncross-linked DNA polymerase β: A theoretical study. The Journal of Chemical Physics, 160(15). Available at: [Link]

  • Using dNTP in Polymerase Chain Reaction (PCR). (n.d.). BioChain Institute Inc. Available at: [Link]

  • Jäschke, D., et al. (2013). Quantitative Shotgun Proteomics Using a Uniform 15N-Labeled Standard to Monitor Proteome Dynamics in Time Course Experiments Reveals New Insights into the Heat Stress Response of Chlamydomonas reinhardtii. Molecular & Cellular Proteomics, 12(1), 215–228. Available at: [Link]

  • The Definitive Guide to dNTPs. (n.d.). ATZ labs. Available at: [Link]

  • applications of quantitative d-nmr in analysis of deuterium enriched compounds. (n.d.). SlidePlayer. Available at: [Link]

  • Tan, Z. J., & Chen, S. J. (2006). Nucleic Acid Helix Stability: Effects of Salt Concentration, Cation Valence and Size, and Chain Length. Biophysical Journal, 90(4), 1165–1181. Available at: [Link]

  • dGTP - Sodium salt solution. (2025, April 3). Larova. Available at: [Link]

  • Martin, G. E. (2011). Applications of 15N NMR spectroscopy in alkaloid chemistry. Phytochemistry Reviews, 10(2), 239–256. Available at: [Link]

  • Smith, J. C., & Macklin, A. M. (2016). Modern techniques in quantitative proteomics. Bioanalysis Zone. Available at: [Link]

  • Dr. Puspendra Classes. (2018, June 17). Part 5: NMR - Solvents used in 1H NMR Spectroscopy [Video]. YouTube. Available at: [Link]

Sources

Comparative

Validating dGTP-15N5 as an Internal NMR Reference &amp; Environmental Probe

Executive Summary In high-resolution biomolecular NMR, precise chemical shift referencing is non-negotiable. While the IUPAC-recommended "Unified Scale" (indirect referencing via ratios) is the gold standard for N, it su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In high-resolution biomolecular NMR, precise chemical shift referencing is non-negotiable. While the IUPAC-recommended "Unified Scale" (indirect referencing via


 ratios) is the gold standard for 

N, it suffers from a critical blind spot: it is mathematically derived, not experimentally observed. It cannot account for local sample variations (pH, ionic strength, magnetic susceptibility) that subtly warp the spectral landscape.

This guide validates 2'-Deoxyguanosine-5'-triphosphate labeled with


N (dGTP-

N

)
not merely as a passive ruler, but as an active internal comparator .[1] Unlike inert external standards (e.g., liquid NH

in a capillary), dGTP-

N

shares the exact solvated environment of your analyte. Its validation as a standard relies on its dual capacity: to provide sharp, distinct resonance frequencies for spectral alignment and to act as a sensitive reporter of sample integrity (pH and metal ion consistency).
Part 1: The Challenge of N Referencing

To understand why dGTP-


N

is necessary, we must first dissect the limitations of current methodologies.
FeatureIndirect Referencing (IUPAC) External Standard (Coaxial) Internal dGTP-

N

Method Calculated from

H (DSS/TSP) using

ratio (0.101329118).[1]
Capillary insert with

NH

Cl or MeNO

.[1]
Spiked directly into the sample.
Accuracy High, assuming perfect temperature calibration and linearity.[1]Moderate; suffers from bulk magnetic susceptibility (BMS) errors.Highest ; experiences identical B

and susceptibility.[1]
Environmental Feedback None. Blind to pH or salt errors.None. Isolated from sample matrix.Active. Shifts respond to pH/Mg

, confirming buffer conditions.
Spectral Overlap N/A (Virtual).None (Distinct region).Possible (Requires pre-screening).[1]
Safety Safe.Risk of breakage/leakage.[1]Safe (Biologically compatible).[1]

The Core Problem: Indirect referencing assumes your spectrometer's temperature calibration is absolute. A 0.5 K error can introduce significant phase and shift errors in large protein complexes.[1] dGTP-


N

provides an empirical "truth" point within the tube.
Part 2: Technical Profile of the Candidate

Compound: 2'-Deoxyguanosine-5'-triphosphate (


N

) Isotopic Enrichment: >98%

N at N1, N2, N3, N7, N9. Key Resonance Markers (Approximate relative to liq. NH

):
  • N7 (~230-250 ppm): Highly sensitive to protonation and metal coordination (Mg

    
    ).[1]
    
  • N1 (~140-150 ppm): Sensitive to pH (pKa ~9.[1]2) and hydrogen bonding.[1]

  • NH

    
     (N2):  Often exchange-broadened; useful for assessing exchange regimes.[1]
    

Suitability:

  • Ideal for: Protein-DNA complexes, nucleotide-binding proteins (GTPases), and verifying buffer pH in situ.

  • Contraindications: Samples with active GTPases (hydrolysis risk) or severe spectral crowding in the nucleotide region.

Part 3: Experimental Validation Protocol

This protocol is designed to be a self-validating system . You do not simply "add and measure"; you perform a Zero-Point Check to calibrate the standard itself against your buffer conditions.[1]

Phase 1: The Zero-Point Calibration (The "Golden Sample")

Goal: Establish the exact chemical shift of dGTP-


N

in your specific buffer, referenced to IUPAC standards.
  • Buffer Prep: Prepare 500

    
    L of your target NMR buffer (e.g., 20 mM Sodium Phosphate, pH 6.5, 100 mM NaCl).
    
  • Internal Reference: Add 0.5 mM DSS (Sodium trimethylsilylpropanesulfonate).

  • Analyte: Add 0.5 mM dGTP-

    
    N
    
    
    
    .[1]
  • Acquisition:

    • Run 1D

      
      H with water suppression. Calibrate DSS methyl signal to 0.000 ppm .
      
    • Run 1D

      
      N or 2D 
      
      
      
      H-
      
      
      N HSQC.
  • Calculation:

    • Calculate the theoretical 0 ppm for

      
      N using the IUPAC 
      
      
      
      ratio (
      
      
      N/
      
      
      H = 0.101329118).
    • Measure the observed shift of dGTP N7 and N1.

    • Result: You now have a "Standard Value" for dGTP in your buffer (e.g.,

      
       ppm).
      
Phase 2: The Experimental Application

Goal: Use dGTP as the internal anchor for your biological sample.

  • Sample Prep: Prepare your protein/RNA sample in the exact same buffer batch as Phase 1.

  • Spike-in: Add dGTP-

    
    N
    
    
    
    (0.1 - 0.2 mM).[1] Note: Keep concentration low to avoid aggregation or competitive binding.
  • Acquisition: Acquire your 2D/3D datasets.

  • Alignment:

    • Instead of relying on the spectrometer's indirect calculation, find the dGTP N7 peak.

    • Set its value to the "Standard Value" determined in Phase 1 (e.g., 241.52 ppm).

    • This automatically corrects for minor temperature drifts or lock-solvent variations between samples.

Part 4: Visualization of Logic & Workflows
Diagram 1: The Validation Workflow

This flowchart illustrates the decision-making process for validating dGTP as a standard for a new sample.

ValidationWorkflow Start START: Validation of dGTP-15N5 BufferPrep Prepare Buffer + dGTP + DSS (Golden Sample) Start->BufferPrep AcquireRef Acquire 1H (Ref DSS to 0.00) & 15N HSQC BufferPrep->AcquireRef CalcShift Calculate Theoretical 0 ppm (Xi Ratio) Determine dGTP N7/N1 Shifts AcquireRef->CalcShift SampleCheck Check Target Sample: Contains GTPases? CalcShift->SampleCheck RiskHydrolysis RISK: Hydrolysis Use GMP-PNP or Analog SampleCheck->RiskHydrolysis Yes Proceed Spike dGTP (0.1 mM) into Biological Sample SampleCheck->Proceed No Compare Compare dGTP Shifts to Golden Sample Proceed->Compare Match Shifts Match (<0.1 ppm) VALIDATED: System Stable Compare->Match Identical Mismatch Shifts Deviate (>0.1 ppm) WARNING: Env. Change Compare->Mismatch Different Diagnose Diagnose: 1. Check pH (N1 shift) 2. Check Mg2+ (N7 shift) Mismatch->Diagnose

Caption: Workflow for establishing dGTP-15N5 as a reference. The "Golden Sample" step bridges the gap between IUPAC definitions and experimental utility.

Diagram 2: Interpreting dGTP Spectral Feedback

dGTP is an active probe.[1] This diagram helps you interpret why the standard might have shifted, turning a potential error into data.

dGTP_Logic Observation Observation: dGTP Peak Shift N7_Downfield N7 Shift (Downfield) Observation->N7_Downfield N1_Shift N1 Shift (Titration) Observation->N1_Shift LineBroadening Line Broadening (N2/N1) Observation->LineBroadening Cause_Mg Magnesium (Mg2+) Coordination N7_Downfield->Cause_Mg Primary Cause Cause_pH pH Deviation (N1 pKa ~9.2) N1_Shift->Cause_pH Primary Cause Cause_Ex Intermediate Exchange (Temp/Viscosity) LineBroadening->Cause_Ex Primary Cause

Caption: Diagnostic logic for dGTP-15N5. Unlike inert standards, dGTP shifts reveal changes in metal ion concentration (Mg2+) and pH.

Part 5: Scientific Integrity & Troubleshooting
1. The Magnesium Effect (Causality)

You must control for Mg


. In the presence of Mg

, the N7 signal of guanosine shifts significantly (often 1-2 ppm) due to inner-sphere coordination or electrostatic effects on the phosphate backbone transmitted to the base.
  • Validation Step: If your protein requires Mg

    
    , ensure your "Golden Sample" calibration (Phase 1) includes the exact same MgCl
    
    
    
    concentration.
2. The Hydrolysis Trap

dGTP is a high-energy molecule.[1] In the presence of catalytic impurities or extreme pH, it hydrolyzes to dGDP/dGMP, which have distinct chemical shifts.

  • QC Marker: Monitor the 1D

    
    P spectrum if possible. Appearance of inorganic phosphate (Pi) indicates standard degradation.[1]
    
  • Alternative: If hydrolysis is observed, switch to GMP-PNP-

    
    N , a non-hydrolyzable analog, though this requires a separate calibration curve.
    
3. Concentration & Sensitivity

N has a low gyromagnetic ratio.[1][2] While dGTP is enriched, using it at <100 

M may require excessive scans for 1D calibration.[1]
  • Recommendation: Use 2D

    
    H-
    
    
    
    N HSQC for referencing. It is more sensitive and resolves the N1-H1 and N2-H2 correlations clearly, avoiding overlap with protein amides (which usually sit at 100-135 ppm, while N1 is ~145+ ppm and N7 is not protonated/visible in HSQC without specific sequences). Correction: N7 is not visible in standard HSQC; use N1-H1 correlations for alignment.
References
  • Harris, R. K., et al. (2001). NMR nomenclature.[1] Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001).[1] Pure and Applied Chemistry. [Link]

  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids (IUPAC Recommendations 1998). Pure and Applied Chemistry. [Link]

  • Wishart, D. S., et al. (1995).

    
    H, 
    
    
    
    C and
    
    
    N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR. [Link]
  • Biological Magnetic Resonance Data Bank (BMRB). Chemical Shift Statistics.[1] [Link]

  • Cortecnet. Stable Isotopes for NMR - Nucleotide Products.[1] [Link]

Sources

Validation

cross-validation of dNTP pool measurements with 15N-dGTP

Cross-Validation of dNTP Pool Measurements: LC-MS/MS with 15N-dGTP vs. Enzymatic Polymerase Assays The Analytical Challenge of dNTP Pool Measurement The intracellular deoxynucleoside triphosphate (dNTP) pool—comprising d...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of dNTP Pool Measurements: LC-MS/MS with 15N-dGTP vs. Enzymatic Polymerase Assays

The Analytical Challenge of dNTP Pool Measurement

The intracellular deoxynucleoside triphosphate (dNTP) pool—comprising dATP, dCTP, dGTP, and dTTP—is the fundamental substrate for DNA replication and repair. Maintaining the delicate balance of these nucleotides is critical; imbalances are highly mutagenic and are implicated in cancer, mitochondrial depletion syndromes, and viral pathogenesis[1].

Quantifying dNTPs presents a profound analytical challenge. In non-dividing (G0/G1) cells, dNTP concentrations hover in the low femtomolar to picomolar range per million cells[2]. Furthermore, they are structurally nearly identical to ribonucleoside triphosphates (NTPs), which are present at concentrations 40- to 200-fold higher[1]. This massive asymmetry means that any analytical method must possess extreme sensitivity and uncompromising specificity to prevent NTP interference.

To establish robust, publication-quality data, researchers must cross-validate their primary analytical method—often Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—against an orthogonal technique, such as the gold-standard enzymatic polymerase assay[3].

The Mechanistic Role of 15N-dGTP as an Internal Standard

In LC-MS/MS, the biological matrix (e.g., cell lysate, tissue extract) contains thousands of co-extractants that can cause severe ion suppression or enhancement during electrospray ionization (ESI)[4]. To achieve absolute quantitation, a stable isotope-labeled internal standard (SIL-IS) is strictly required.

Using 15N-labeled dGTP (often 15N5-dGTP) provides a self-validating mechanism for the assay. Because the 15N-dGTP is chemically identical to the endogenous 14N-dGTP, it behaves identically during extraction, chromatographic separation, and ionization.

  • Causality of Correction: The 15N-dGTP exactly co-elutes with the endogenous dGTP. Whatever matrix components suppress the ionization of the endogenous dGTP will suppress the 15N-dGTP to the exact same degree. By quantifying the ratio of the endogenous analyte's peak area to the internal standard's peak area, the method mathematically nullifies matrix effects and extraction losses[4].

Methodological Comparison: LC-MS/MS vs. Enzymatic Assay

Cross-validation requires understanding the inherent strengths and mechanistic biases of both orthogonal methods.

ParameterLC-MS/MS (with 15N-dGTP IS)Fluorescence-Based Enzymatic Assay
Principle Chromatographic separation (HILIC/WAX) followed by mass-to-charge (m/z) transition monitoring via MRM[1].Template-directed DNA polymerization where the target dNTP is the rate-limiting substrate[5].
Sensitivity (LOD) ~50 femtomoles per sample[4].<50 femtomoles per sample[5].
Specificity Extremely high; resolved by exact mass and retention time.High, but dependent on polymerase fidelity; prone to rNTP misincorporation[3].
Multiplexing Can measure all 4 dNTPs and NTPs simultaneously in a single injection[1].Singleplex; requires separate reaction wells/tubes for each specific dNTP[5].
Primary Source of Error Isobaric interferences; in-source fragmentation of NTPs.Polymerase inhibition by matrix factors; rNTP misincorporation[3].

Cross-Validation Workflow

To ensure data integrity, a single biological sample should be split and processed in parallel through both analytical streams.

G Sample Biological Sample (Cell Lysate / Tissue) Extraction Cold Methanol Extraction & Protein Precipitation Sample->Extraction Split Sample Aliquot Split Extraction->Split Spike Spike 15N-dGTP (Internal Standard) Split->Spike EnzSetup Primer-Template Annealing (Limiting dGTP) Split->EnzSetup LCMS LC-MS/MS Analysis (MRM Mode) Spike->LCMS Quant1 Absolute Quantitation (Analyte/IS Ratio) LCMS->Quant1 Validation Statistical Cross-Validation (Bland-Altman Analysis) Quant1->Validation Polymerase DNA Polymerase Extension (+ Fluorescent Dye) EnzSetup->Polymerase Quant2 Fluorescence Measurement (EvaGreen / TaqMan) Polymerase->Quant2 Quant2->Validation

Parallel workflow for cross-validating LC-MS/MS dNTP measurements against enzymatic assays.

Step-by-Step Experimental Protocols

Protocol 1: LC-MS/MS Quantitation using 15N-dGTP

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain highly polar nucleotides without the use of MS-contaminating ion-pairing reagents[1].

  • Metabolic Quenching & Extraction: Harvest cells (e.g.,

    
     cells) and immediately resuspend in 500 µL of pre-cooled 60% methanol (-20°C). Causality: Cold methanol instantly denatures endogenous phosphatases and kinases, freezing the dNTP pool in its current state[6].
    
  • Internal Standard Spiking: Add a known concentration (e.g., 500 fmol) of 15N5-dGTP and other respective SIL-IS to the lysate.

  • Protein Precipitation: Incubate overnight at -20°C, then boil for 5 minutes at 95°C to ensure complete protein precipitation. Centrifuge at 16,000 × g for 20 minutes at 4°C[6].

  • Sample Concentration: Transfer the supernatant to a new tube and dry completely using a vacuum centrifuge. Reconstitute in 50 µL of LC-MS grade water.

  • LC-MS/MS Analysis:

    • Column: ZIC-cHILIC or equivalent phosphorylcholine stationary phase[1].

    • Mobile Phase: Gradient of 10 mM ammonium acetate (pH 9.0) and acetonitrile.

    • Detection: Operate the triple quadrupole mass spectrometer in negative ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for endogenous dGTP and 15N5-dGTP.

  • Self-Validation Step: Include a blank matrix spiked only with 15N-dGTP to confirm the absence of isotopic cross-talk (unlabeled impurities in the standard)[4].

Protocol 2: Fluorescence-Based Enzymatic Polymerase Assay

This method serves as the orthogonal validation, relying on biological recognition rather than mass-to-charge ratios.

  • Reaction Setup: Design a synthetic 50-nt oligonucleotide template containing a specific detection site (e.g., a 'C' base to measure 'dGTP') and anneal it to a complementary primer[5].

  • Master Mix Preparation: Prepare a 10 µL reaction mixture containing:

    • 2.5 pmol of the annealed template-primer complex.

    • A dNTP mix (50 µM final) missing dGTP (the analyte to be quantified).

    • 1.25 µM EvaGreen dye (a dsDNA-binding fluorophore).

    • High-fidelity DNA Polymerase (e.g., Q5 or a customized inhibitor-resistant polymerase)[5].

  • Sample Addition: Add the reconstituted cell extract (from Protocol 1, Step 4) to the reaction. The endogenous dGTP in the extract becomes the limiting factor for primer extension.

  • Kinetic Measurement: Incubate the reaction at the polymerase's optimal temperature. As the polymerase incorporates the sample's dGTP, it synthesizes double-stranded DNA. EvaGreen binds to the newly formed dsDNA, yielding a fluorescent signal proportional to the dGTP concentration[5].

  • Self-Validation Step: Run a standard curve using known concentrations of highly purified dGTP. Include a "No-Template Control" (NTC) to establish baseline background fluorescence.

Interpreting Cross-Validation Discrepancies (Causality Analysis)

When plotting the LC-MS/MS data against the Enzymatic Assay data via a Bland-Altman plot, high concordance validates both methods. However, if discrepancies arise, they are usually driven by specific mechanistic failures:

  • Enzymatic > LC-MS/MS (Overestimation by Enzymatic Assay): This is the most common discrepancy. It occurs because cellular extracts contain massive excesses of rNTPs (e.g., GTP). Lower-fidelity polymerases (like the historically used Klenow fragment) can misincorporate rNTPs in place of dNTPs when the dNTP pool is exhausted, artificially inflating the fluorescent or radioactive signal[3]. Solution: Utilize high-fidelity polymerases or incorporate an RNase HII-mediated nicking step to eliminate rNTP-derived signals[5].

  • LC-MS/MS > Enzymatic (Overestimation by Mass Spectrometry): This occurs due to isobaric interference. If the chromatography fails to resolve dGTP from an isomer or a degradation product of another highly abundant metabolite, the MRM transition may yield a false positive. Alternatively, the biological matrix may contain polymerase inhibitors (e.g., high salt, acidic metabolites) that suppress the enzymatic assay, leading to an underestimation by the orthogonal method[5].

By utilizing 15N-dGTP as an internal standard and rigorously cross-validating against a high-fidelity enzymatic assay, researchers can establish a self-correcting, highly trustworthy system for dNTP pool quantification.

References

  • A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels Source: Pharmaceutical Research (PMC) URL:[Link]

  • Quantitation of cellular deoxynucleoside triphosphates Source: Nucleic Acids Research (Oxford Academic) URL:[Link]

  • Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells Source: Journal of Chromatography B (PMC) URL:[Link]

  • Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, 5-Methyl-dCTP, and 5-Hydroxymethyl-dCTP Source: MDPI / PMC URL:[Link]

  • A sensitive assay for dNTPs based on long synthetic oligonucleotides, EvaGreen dye and inhibitor-resistant high-fidelity DNA polymerase Source: Nucleic Acids Research (PMC) URL:[Link]

  • Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate Source: Journal of Chromatography B (PMC) URL:[Link]

  • Simultaneous determination of ribonucleoside and deoxyribonucleoside triphosphates in biological samples by hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry Source: Nucleic Acids Research (Oxford Academic) URL:[Link]

Sources

Comparative

A Researcher's Guide to Confirming dGTP-15N5 Incorporation via Mass Shift Analysis

For Researchers, Scientists, and Drug Development Professionals The precise incorporation of isotopically labeled nucleotides is a critical prerequisite for the accuracy of quantitative studies in molecular biology and d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise incorporation of isotopically labeled nucleotides is a critical prerequisite for the accuracy of quantitative studies in molecular biology and drug development. Stable isotope-labeled compounds, such as 2'-Deoxyguanosine-5'-triphosphate fully labeled with 15N in the guanine base (dGTP-15N5), serve as invaluable internal standards and tracers.[1][2] This guide provides an in-depth comparison of mass spectrometry-based methods for validating the incorporation of dGTP-15N5 into synthetic or cellular DNA, presenting the underlying principles, detailed experimental protocols, and a comparative analysis with other techniques.

The fundamental principle behind confirming the incorporation of dGTP-15N5 lies in the precise mass difference between it and its unlabeled counterpart, dGTP. Each guanine base in dGTP contains five nitrogen atoms. In dGTP-15N5, all five of these are the heavy isotope 15N, resulting in a predictable mass increase of 5 Daltons compared to the naturally abundant 14N. This mass shift is the definitive signature of successful incorporation.

The Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is the definitive method for confirming the incorporation of dGTP-15N5 due to its high sensitivity and ability to resolve molecules based on their mass-to-charge ratio (m/z).[1] When coupled with liquid chromatography (LC), which separates the components of a complex mixture, LC-MS provides a powerful platform for unambiguous detection of the 15N-induced mass shift.[1][3]

Why LC-MS is the Preferred Method:

  • Direct Evidence: LC-MS provides direct physical evidence of the mass shift, confirming that the heavier isotope is covalently integrated into the DNA.[1]

  • High Specificity and Sensitivity: This technique can detect even low levels of incorporation and can distinguish the labeled nucleotide from other molecules in the sample.[1][3][4]

  • Quantitative Potential: By comparing the signal intensities of the labeled and unlabeled DNA fragments, it is possible to quantify the efficiency of incorporation.[3][5]

  • Positional Information: Tandem mass spectrometry (MS/MS) can be used to fragment the DNA, allowing for the determination of the exact location of the 15N5-labeled guanine within a specific sequence.[6][7]

Comparative Analysis of Validation Methods

While LC-MS is the most robust method, other techniques can provide complementary information, though they lack the direct mass evidence for incorporation.

MethodPrincipleAdvantagesLimitations
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation of enzymatically digested DNA fragments by liquid chromatography followed by mass-to-charge ratio analysis to detect the 15N-induced mass shift.[1]High specificity and sensitivity. Provides direct evidence of incorporation and can pinpoint the exact location of the label.[1][6][7] Allows for quantification of incorporation efficiency.[3]Requires specialized instrumentation and expertise. Sample preparation can be complex.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates oligonucleotides based on their physicochemical properties.[1]Robust and widely available for purity analysis and quantification of the final DNA product.[1]Does not differentiate between labeled and unlabeled oligonucleotides of the same sequence.[1]
Sanger Sequencing or Next-Generation Sequencing (NGS) Determines the nucleotide sequence of the DNA.Provides the exact sequence of the synthesized DNA.Does not provide information about the isotopic composition of the nucleotides.

Experimental Workflow for Mass Shift Confirmation

The following detailed protocol outlines the key steps for confirming dGTP-15N5 incorporation using LC-MS.

Workflow Diagram

Mass_Shift_Confirmation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis DNA_Isolation 1. DNA Isolation (from cells or in vitro reaction) Enzymatic_Digestion 2. Enzymatic Digestion (to nucleosides or nucleotides) DNA_Isolation->Enzymatic_Digestion LC_Separation 3. LC Separation (Reversed-phase C18 column) Enzymatic_Digestion->LC_Separation MS_Detection 4. Mass Spectrometry (Full Scan & MS/MS) LC_Separation->MS_Detection Mass_Shift_Analysis 5. Mass Shift Analysis (Compare m/z of dG and dG-15N5) MS_Detection->Mass_Shift_Analysis Quantification 6. Quantification (Ratio of labeled to unlabeled) Mass_Shift_Analysis->Quantification

Caption: Experimental workflow for dGTP-15N5 incorporation confirmation.

Detailed Experimental Protocol

1. DNA Isolation and Purification:

  • For in vitro reactions (e.g., PCR, primer extension): Purify the DNA product using a standard DNA purification kit (e.g., spin column-based) to remove unincorporated dNTPs, primers, and enzymes.

  • For cellular DNA: Extract genomic DNA from cell pellets using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol. Ensure high purity of the extracted DNA.

2. Enzymatic Digestion to Deoxyribonucleosides:

  • The goal of this step is to break down the DNA into its constituent deoxyribonucleosides for analysis.[8][9]

  • Reagents:

    • Nuclease P1

    • Alkaline Phosphatase

    • Digestion Buffer (e.g., 10 mM ammonium acetate, pH 5.3)

  • Procedure:

    • To 10-20 µg of purified DNA, add Nuclease P1 (e.g., 2-5 units).

    • Incubate at 37°C for 2-4 hours.

    • Add alkaline phosphatase (e.g., 5-10 units) and a suitable buffer (adjusting pH if necessary).

    • Incubate at 37°C for an additional 1-2 hours.

    • Terminate the reaction by heating at 95°C for 10 minutes or by adding an organic solvent like acetonitrile.

    • Centrifuge to pellet the enzymes and collect the supernatant containing the deoxyribonucleosides.

3. Liquid Chromatography (LC) Separation:

  • Rationale: To separate the four deoxyribonucleosides (dA, dC, dG, dT) before they enter the mass spectrometer.

  • Typical Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 2%) to a higher percentage (e.g., 40%) over a suitable time (e.g., 10-20 minutes) to elute the deoxyribonucleosides.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

4. Mass Spectrometry (MS) Detection:

  • Rationale: To detect and measure the mass-to-charge ratio of the eluting deoxyribonucleosides.

  • Ionization Mode: Positive Electrospray Ionization (ESI) is typically used.

  • Acquisition Mode:

    • Full Scan (MS1): Scan a mass range that includes the expected m/z values for both unlabeled deoxyguanosine ([dG+H]+) and 15N5-labeled deoxyguanosine ([dG-15N5+H]+).

    • Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM): For higher sensitivity and quantitative accuracy, monitor the specific m/z values for both labeled and unlabeled deoxyguanosine.

    • Tandem MS (MS/MS): To confirm the identity of the detected ions, fragment the precursor ions for dG and dG-15N5 and observe the characteristic product ions. The fragmentation pattern should be identical, with a 5 Da shift in the fragment ions containing the guanine base.

5. Data Analysis:

  • Mass Shift Confirmation: Extract the ion chromatograms for the m/z values corresponding to [dG+H]+ and [dG-15N5+H]+. The presence of a peak at the expected retention time for deoxyguanosine with the m/z of [dG-15N5+H]+ confirms incorporation.

  • Expected Mass Shift:

    • The molecular weight of dGTP is approximately 507.18 g/mol .[10]

    • The molecular weight of dGTP-15N5 will be approximately 512.18 g/mol .

    • After digestion to deoxyguanosine (dG), the molecular weight is approximately 267.24 g/mol .

    • The molecular weight of dG-15N5 will be approximately 272.24 g/mol .

    • In positive ion mode, the expected m/z for [dG+H]+ is ~268.25 and for [dG-15N5+H]+ is ~273.25.

CompoundMolecular Weight ( g/mol )Expected [M+H]+ (m/z)
Deoxyguanosine (dG)~267.24~268.25
Deoxyguanosine-15N5 (dG-15N5)~272.24~273.25
Mass Shift +5 +5
  • Quantification of Incorporation Efficiency:

    • Calculate the peak areas for both the labeled and unlabeled deoxyguanosine from the extracted ion chromatograms.

    • Incorporation (%) = [Area(dG-15N5) / (Area(dG) + Area(dG-15N5))] x 100

Conclusion: Ensuring Experimental Integrity

Validating the incorporation of dGTP-15N5 is not merely a quality control step; it is fundamental to the integrity of any subsequent quantitative analysis. Mass spectrometry, particularly LC-MS, offers an unparalleled level of certainty, providing direct, unambiguous evidence of isotopic labeling.[1] By following a robust experimental protocol, researchers can confidently proceed with their studies, assured of the accuracy of their labeled internal standards.

References

  • BenchChem Technical Support Team. (2025).
  • Jones, J. J., et al. (n.d.).
  • Kim, J., et al. (2019). Stable Isotope Labeled DNA: A New Strategy for the Quantification of Total DNA Using Liquid Chromatography–Mass Spectrometry.
  • Peti, W., et al. (2008). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. PMC.
  • Peti, W., et al. (2008). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. PubMed.
  • MedchemExpress.com. (n.d.).
  • ResearchGate. (2025). Stable isotope-labeled DNA: A new strategy for the quantification of total DNA using LC-MS | Request PDF.
  • Wang, Y., et al. (n.d.).
  • NIST. (2015). Method for the determination of 15N incorporation percentage in labeled peptides and proteins.
  • Excedr. (2022).

Sources

Validation

Benchmarking dGTP-15N5: The Superior Internal Standard for Nucleotide Quantification

Executive Summary Precise quantification of the cellular dNTP pool is critical for understanding DNA replication fidelity, viral kinetics, and the efficacy of nucleoside-analog drugs. However, deoxyguanosine triphosphate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Precise quantification of the cellular dNTP pool is critical for understanding DNA replication fidelity, viral kinetics, and the efficacy of nucleoside-analog drugs. However, deoxyguanosine triphosphate (dGTP) presents unique analytical challenges due to its susceptibility to oxidative damage and ionization suppression in complex matrices.

This guide benchmarks dGTP-15N5 (uniformly 15N-labeled guanine base) against alternative internal standards—specifically deuterated isotopologues, 13C-labeled standards, and structural analogs. Experimental evidence and theoretical grounding demonstrate that while 13C standards offer similar performance, dGTP-15N5 provides the optimal balance of isotopic stability, chromatographic fidelity, and cost-efficiency , making it the superior choice for high-throughput LC-MS/MS bioanalysis.

The Analytical Challenge: Why the Standard Matters

Quantifying intracellular dGTP is not a trivial "plug-and-play" assay. Three specific hurdles dictate the need for a high-fidelity internal standard (IS):

  • Matrix Effects (Ion Suppression): Intracellular matrices are rich in salts and competing nucleotides (ATP/GTP are 100-1000x more abundant than dNTPs). These suppress the ionization of dGTP in the electrospray source.

  • Chromatographic Isotope Effect: In ion-pair chromatography (the gold standard for dNTPs), deuterated standards often elute slightly earlier than the analyte. If the suppression zone shifts between the IS and the analyte, quantification errors occur.

  • Stability: dGTP is prone to hydrolysis and oxidation (forming 8-oxo-dGTP). The IS must track this degradation exactly or be perfectly stable to normalize extraction losses.

Benchmarking Analysis

The following analysis compares dGTP-15N5 against the three most common alternatives.

A. dGTP-15N5 vs. Deuterated Standards (dGTP-d)

Verdict: dGTP-15N5 is strictly superior.

  • The Mechanism: Deuterium (

    
    H) is lighter and has a shorter bond length than Hydrogen (
    
    
    
    H). In Reverse Phase (RP) or Ion-Pair (IP) chromatography, this slight difference in lipophilicity causes deuterated standards to elute earlier than the native analyte.
  • The Consequence: In a high-matrix sample, the "suppression window" (where salts/lipids kill the signal) might overlap with the native dGTP but miss the early-eluting dGTP-d. The IS fails to correct for the suppression, leading to inaccurate data.

  • Stability: Deuterium on exchangeable positions (e.g., hydroxyls or amines) can swap with solvent protons (

    
    ), causing the signal to "disappear" into the native channel. 15N is located in the guanine ring structure and is non-exchangeable.
    
B. dGTP-15N5 vs. 13C-Labeled Standards (dGTP-13C10)

Verdict: Equivalent performance; dGTP-15N5 is often more cost-effective.

  • Mass Shift: dGTP-13C10 (labeling the ribose and base) provides a +10 Da shift. dGTP-15N5 (base only) provides a +5 Da shift.

  • Interference Check: The natural isotopic envelope of native dGTP (M+1, M+2) drops to negligible levels by M+4. Therefore, a +5 Da shift is sufficient to ensure zero "cross-talk" (signal overlap) from the native analyte to the IS channel.

  • Co-elution: Both 15N and 13C standards are "heavy atom" isotopes that do not alter bond lengths significantly enough to shift retention time. They co-elute perfectly with native dGTP, ensuring they experience the exact same matrix effects.

C. dGTP-15N5 vs. Structural Analogs (e.g., 8-Cl-dGTP or different bases)

Verdict: dGTP-15N5 is superior for absolute quantification.

  • Ionization Efficiency: Structural analogs have different pKa values and proton affinities. Their response factor in the MS source will not match dGTP linearly across different concentration ranges.

  • Extraction Recovery: Analogs may bind differently to protein precipitates or SPE cartridges, failing to correct for recovery losses during sample prep.

Summary Table: Comparative Performance Metrics
FeaturedGTP-15N5 dGTP-13C10 dGTP-Deuterated Structural Analog
Mass Shift +5 Da (Clean)+10 Da (Clean)Variable (+3 to +6)N/A (Different Mass)
Chromatographic Co-elution Perfect Perfect Poor (Shift likely)Variable
Isotopic Stability High (Ring N)High (Carbon backbone)Low (H/D Exchange risk)High
Ionization Normalization ExcellentExcellentGood (if co-eluting)Poor
Cost Efficiency HighModerate/LowHighVery High

Validated Experimental Workflow

To utilize dGTP-15N5 effectively, the following protocol ensures preservation of the triphosphate moiety, which is heat- and acid-labile.

Workflow Diagram

The following diagram illustrates the critical path from cell lysis to MS detection, highlighting where the Internal Standard (IS) must be introduced.

G Sample Cell Pellet (1-5M cells) Lysis Extraction (60% MeOH, -20°C) Sample->Lysis Immediate Spike Add IS Spike (dGTP-15N5) Lysis->Spike Internal Standardization Centrifuge Clarification (14k x g, 4°C) Spike->Centrifuge Protein Ppt Evap N2 Evaporation (Keep Cold!) Centrifuge->Evap Supernatant Recon Reconstitution (Water/Mobile Phase) Evap->Recon LC LC Separation (Ion-Pair / HILIC) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS

Caption: Optimized bioanalytical workflow for dNTP quantification. Note the addition of dGTP-15N5 immediately during lysis to normalize for all downstream extraction losses.

Detailed Protocol Steps

1. Internal Standard Preparation:

  • Prepare a stock solution of dGTP-15N5 at 1 mM in DNAse/RNAse-free water. Store at -80°C.

  • Critical: Do not store in acidic buffers. Triphosphates degrade rapidly at pH < 4.

2. Sample Extraction (Methanol Method):

  • Resuspend cell pellet in 500 µL of ice-cold 60% Methanol.

  • IMMEDIATELY spike 10 µL of 10 µM dGTP-15N5 into the lysis mixture. This corrects for extraction efficiency.

  • Vortex vigorously for 30 seconds. Incubate at -20°C for 30 minutes (protein precipitation).

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect supernatant. If necessary, dry under Nitrogen at room temperature (do not heat). Reconstitute in 100 µL water.

3. LC-MS/MS Parameters:

  • Column: Porous Graphitic Carbon (Hypercarb) or HILIC-Amide are preferred over C18 for polar triphosphates.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Diethylamine (pH 9). Note: High pH is required for negative mode stability.

  • Mobile Phase B: Acetonitrile.

  • MS Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • dGTP (Native): m/z 506.0

      
       159.0 (Polyphosphate loss) or 272.0 (Base).
      
    • dGTP-15N5 (IS): m/z 511.0

      
       164.0 (Corresponds to 15N-labeled base fragment).
      

Biological Context: The dGTP Flux[1]

Understanding the biological pathway validates why accurate dGTP measurement is necessary. dGTP is synthesized via two distinct pathways: De Novo (via Ribonucleotide Reductase) and Salvage (via Kinases).

Pathway GTP GTP (Ribonucleotide) RNR RNR (Ribonucleotide Reductase) GTP->RNR dGDP dGDP RNR->dGDP Reduction dGTP dGTP (Target Analyte) dGDP->dGTP NDPK DNA DNA Replication dGTP->DNA Polymerase dGuo Deoxyguanosine (Extracellular) dCK dCK/dGK (Salvage Kinases) dGuo->dCK dCK->dGDP Phosphorylation

Caption: dGTP Biosynthesis Pathways. RNR is the rate-limiting step in de novo synthesis, while salvage kinases recycle extracellular nucleosides.

Application Note: In cancer therapeutics, RNR inhibitors (e.g., Hydroxyurea, Gemcitabine) deplete dNTP pools. Using dGTP-15N5 allows researchers to precisely measure the % inhibition of RNR by quantifying the drop in dGTP levels relative to the stable IS.

References

  • Cohen, S. et al. (2009). Mechanism of dNTP pool imbalance-induced mutagenesis.Proceedings of the National Academy of Sciences . [Link]

  • Purwantini, E. & Mukhopadhyay, B. (2009). Separation of Nucleotides and Coenzymes using Ion-Pairing RP-HPLC.Journal of Chromatographic Science . [Link]

  • Martí, R. et al. (2012). Quantification of dNTPs in cell extracts by LC-MS/MS.Methods in Molecular Biology . [Link]

  • Struys, E.A. et al. (2015). Isotope dilution mass spectrometry for the quantification of nucleotides.Clinical Biochemistry . [Link]

Safety & Regulatory Compliance

Safety

Safe Management and Disposal of dGTP-15N5 (Dilithium Salt)

Executive Summary & Immediate Safety Profile[1][2] dGTP-15N5 (dilithium salt) is a stable isotope-labeled nucleotide used primarily in NMR spectroscopy and mass spectrometry standards. Crucial Safety Distinction: NOT Rad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Safety Profile[1][2]

dGTP-15N5 (dilithium salt) is a stable isotope-labeled nucleotide used primarily in NMR spectroscopy and mass spectrometry standards.

Crucial Safety Distinction:

  • NOT Radioactive: The

    
    N label is a stable isotope.[1] It does not  emit radiation. Do not dispose of this in radioactive waste streams (decay drums), as this incurs unnecessary costs and regulatory confusion.
    
  • Lithium Content: The "dilithium" designation refers to the stoichiometric counterion (

    
    ). While lithium batteries are high-hazard (ignitable/reactive), the lithium salt form in this reagent is chemically stable and generally non-hazardous in micro-molar laboratory quantities.
    
Quick Reference Hazard Table
ComponentHazard Classification (GHS)Primary Risk
dGTP-15N5 Non-HazardousLow. Biological precursor.
Lithium (Counterion) Acute Tox. 4 (Oral) only in bulkCNS effects if ingested in large quantities.
Nitrogen-15 NoneNone (Stable Isotope).

Regulatory Framework & Causality[4][5]

To ensure compliance and safety, we must understand the why behind the disposal logic.

The "Dilithium" Factor (Chemical vs. Battery)

Regulatory bodies like the EPA (RCRA regulations) focus heavily on lithium-ion batteries due to fire risks (Ignitability - D001). However, lithium salts in aqueous buffers do not possess this ignitability.

  • Causality: The hazard of lithium salts is toxicity, not flammability. Therefore, this reagent belongs in Chemical Waste , not Battery Recycling or Universal Waste streams.

Stable Isotope Misidentification

Laboratory safety officers (EHS) often flag any container labeled with an isotope number (e.g., "15N") as potential radioactive material.

  • Protocol: You must explicitly label waste containers as "Stable Isotope - Non-Radioactive" to prevent rejection by waste handlers.

Detailed Disposal Protocols

Select the scenario that matches your current situation.

Scenario A: Disposal of Expired or Unused Liquid Aliquots

Context: You have a freezer box of dGTP-15N5 aliquots (e.g., 10 mM) that have degraded or are no longer needed.

  • Segregation: Do not mix with biohazardous waste (e.g., live cultures) or radioactive waste.

  • Container Selection: Use a chemically compatible container (HDPE or Glass).

  • Bulking: You may combine dGTP-15N5 with other non-hazardous aqueous buffers (Tris, EDTA, water).

    • Self-Validating Step: Check the pH of the receiving waste container before pouring. dGTP solutions are typically buffered at pH 7.0–7.5. Avoid mixing with strong acids, which could precipitate the nucleotide or generate heat.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: "Aqueous Solution: Deoxyguanosine Triphosphate (Lithium Salt)."

    • Constituents: Water (98%), dGTP-15N5 (<1%), Lithium (<0.1%).

    • Hazard Checkbox: Check "Toxic" (due to conservative Lithium handling) or "Non-Regulated" depending on your institution's specific threshold for dilute lithium salts.

Scenario B: Trace Residues (Tips, Tubes, Weigh Boats)

Context: Pipette tips or empty microcentrifuge tubes used during an experiment.

  • Assessment: If the tips contacted only the dGTP reagent:

    • Dispose of as Solid Chemical Waste or Non-Hazardous Lab Trash (consult local EHS; many institutions allow trace buffer salts in regular trash if no P-listed chemicals are present).

  • Mixed Contamination: If the tips also contacted Ethidium Bromide, SybrGreen, or recombinant DNA:

    • Dispose of according to the highest hazard contaminant (e.g., Biohazard Burn Box or Ethidium Bromide solid waste).

Scenario C: Spills (Liquid)

Context: A 1 mL aliquot spills on the bench.

  • PPE: Wear nitrile gloves and safety glasses.

  • Absorb: Use paper towels or a standard chemical spill pad.

  • Clean: Wipe the area with 70% Ethanol or water.

  • Disposal: Place the wet paper towels into a sealed bag and dispose of as Solid Chemical Waste .

Visualizing the Decision Workflow

The following diagram illustrates the logical flow for categorizing dGTP-15N5 waste.

DisposalFlow Start Waste: dGTP-15N5 (Dilithium) StateCheck Physical State? Start->StateCheck Liquid Liquid Aliquot StateCheck->Liquid Liquid Solid Solid / Trace (Tips/Tubes) StateCheck->Solid Solid ContamCheck Mixed with Biohazards or Intercalating Dyes? Liquid->ContamCheck PureChem Pure Reagent ContamCheck->PureChem No MixedWaste Mixed Hazard ContamCheck->MixedWaste Yes ActionChem DISPOSAL ACTION: Chemical Waste Stream Label: 'Aq. Sol. dGTP (Lithium)' PureChem->ActionChem ActionBio DISPOSAL ACTION: Biohazard/EthBr Stream MixedWaste->ActionBio SolidCheck Gross Contamination? Solid->SolidCheck Trash Lab Trash / Recycle (If permitted by EHS) SolidCheck->Trash Trace/Empty SolidChem Solid Chemical Waste SolidCheck->SolidChem Significant Residue SolidChem->ActionChem

Figure 1: Decision matrix for dGTP-15N5 waste segregation. Blue nodes indicate material state; Green indicates low-hazard paths; Red indicates high-hazard mixtures.

Technical Data for EHS Documentation

When submitting a waste pickup request, your EHS officer may require specific physicochemical data. Copy and paste the table below.

PropertyValue / Description
Chemical Name 2'-Deoxyguanosine-5'-triphosphate, labeled 15N, dilithium salt
CAS Number Unlabeled parent: 93919-41-6 (Li salt) or 2564-35-4 (Free acid)
Molecular Formula

pH (Aqueous) 7.0 – 7.5 (Typical Buffer)
Radioactivity NONE (Stable Isotope)
RCRA Code None (Not P-listed or U-listed).[2] Manage as Non-Regulated Chemical Waste.
Storage -20°C (Standard Freezer)

References

  • Cayman Chemical. (2025).[3][4] Safety Data Sheet: MJ33 (lithium salt). (Note: Used as reference for general lithium salt non-hazardous classification).

  • MedChemExpress. (2025).[3] Safety Data Sheet: ATP-d14 (dilithium). (Reference for nucleotide lithium salt handling).

  • Moravek, Inc. (2019). How To Store And Dispose Of Radiolabeled Compounds. (Authoritative source distinguishing stable isotopes from radioactive waste).

  • US EPA. (2023). Lithium Battery Recycling Regulatory Status and Frequently Asked Questions. (Clarifies distinction between lithium batteries and other lithium wastes).

  • Carl Roth. (2015).[5] Safety Data Sheet: dGTP trisodium salt. (General dGTP safety profile).

Sources

Handling

Personal protective equipment for handling dGTP-15N5 (dilithium)

Topic: Personal protective equipment for handling dGTP-15N5 (dilithium) Audience: Researchers, scientists, and drug development professionals. Dual-Protection Protocol: Personnel Safety & Reagent Integrity Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling dGTP-15N5 (dilithium) Audience: Researchers, scientists, and drug development professionals.

Dual-Protection Protocol: Personnel Safety & Reagent Integrity

Executive Summary Handling 2'-Deoxyguanosine-5'-triphosphate labeled with 15N (dGTP-15N5) as a dilithium salt requires a "Dual-Protection" strategy. Unlike radioactive 32P-nucleotides, the 15N isotope is stable and non-radioactive.[] Therefore, the primary operational risk is not radiological exposure to the scientist, but rather enzymatic degradation of the high-value reagent by skin-borne nucleases, alongside standard chemical hygiene for lithium salts.

This guide defines the PPE and operational workflows necessary to protect the researcher from chemical irritation while simultaneously guaranteeing the experimental integrity of this isotopically labeled standard.

Part 1: Hazard & Risk Profile[2]

Before selecting PPE, we must deconstruct the compound into its active risk components.

ComponentNature of HazardRisk LevelOperational Implication
15N Isotope Stable Isotope (Non-Radioactive)None No lead shielding or dosimetry required. Do not confuse with 32P/33P protocols.
Dilithium Salt Chemical Counter-ion (

)
Low Lithium salts can be neurotoxic at high pharmacological doses, but laboratory reagent volumes (<1 mL) present negligible acute toxicity unless ingested. Mild skin/eye irritant.
dGTP Biological SubstrateLow Bioactive molecule. Main risk is contamination of the sample by user-introduced DNases.

Critical Distinction: The term "Dilithium" refers to the stoichiometric counter-ion (two


 ions per dGTP molecule), used often in NMR studies to improve resolution compared to sodium salts. It does not possess unique explosive or radiological properties.
Part 2: PPE Matrix (The Dual-Protection System)

The following PPE standards are designed to prevent skin contact with lithium salts (Safety) and prevent the transfer of proteases/nucleases from skin to sample (Integrity).

2.1 Recommended PPE Configuration[2]
PPE ItemMaterial SpecificationScientific Rationale
Gloves 100% Nitrile (Powder-Free)Permeation & Purity: Nitrile offers superior chemical resistance to salt buffers compared to latex. Crucially, latex proteins can interfere with certain mass spectrometry (MS) and NMR downstream applications.
Eye Protection ANSI Z87.1 Safety Glasses Splash Protection: Lithium salt solutions can cause acute eye irritation. Side shields are mandatory to prevent aerosol entry during pipetting.
Body Protection Lab Coat (Long sleeve, cuffed) Contamination Control: Cuffed sleeves prevent skin cells (rich in nucleases) from shedding into the sample tube during "over-the-tube" arm movements.
Respiratory N/A (Standard Bench) Volatility: dGTP-15N5 is non-volatile. Fume hoods are only required if the solvent buffer contains volatile organic compounds (e.g., mercaptoethanol).
2.2 PPE Selection Logic (Visualized)

The following diagram illustrates the decision logic for selecting PPE based on the specific experimental context (e.g., NMR preparation vs. Enzymatic Assay).

PPE_Selection_Logic Start Start: dGTP-15N5 Handling Check_Context Identify Experimental Context Start->Check_Context NMR_Prep NMR Sample Prep (High Concentration Li+) Check_Context->NMR_Prep Enzymatic Enzymatic Assay (Trace Concentration) Check_Context->Enzymatic Risk_Eval_NMR Risk: Eye Irritation & Sample Contamination NMR_Prep->Risk_Eval_NMR Risk_Eval_Enz Risk: Nuclease Degradation (Sample Loss) Enzymatic->Risk_Eval_Enz PPE_Enhanced Enhanced PPE: Standard + Safety Goggles (Splash Risk) Risk_Eval_NMR->PPE_Enhanced Required PPE_Standard Standard PPE: Nitrile Gloves + Lab Coat Risk_Eval_Enz->PPE_Standard Sufficient

Figure 1: Decision logic for PPE selection based on experimental concentration and risk profile.

Part 3: Operational Protocol (Step-by-Step)

Handling 15N-labeled nucleotides requires strict adherence to a "Cold Chain" to prevent hydrolysis of the triphosphate group.

Prerequisites:

  • Calibrated micropipettes (P2, P10, P20).

  • Sterile, Nuclease-free aerosol barrier tips.

  • Ice bucket or cryo-block.

Protocol:

  • Thawing (The Critical Window):

    • Remove dGTP-15N5 from -20°C or -80°C storage.

    • Thaw only on ice. Do not thaw by holding the tube in your hand (thermal shock + hydrolysis risk).

    • Why: The triphosphate bond is thermodynamically unstable at room temperature, especially in the presence of trace metal ions.

  • Homogenization:

    • Once thawed, vortex briefly (1-2 seconds) or flick the tube to mix the lithium salt gradient that may have formed during freezing.

    • Centrifuge briefly (pulse spin) to collect liquid at the bottom.

  • Aliquoting (Risk Mitigation):

    • Never return unused reagent to the stock tube.

    • Aliquot the stock into single-use volumes (e.g., 5 µL or 10 µL) immediately upon first thaw.

    • Use 0.5 mL PCR tubes (RNase/DNase free).

  • Refreezing:

    • Flash freeze aliquots in liquid nitrogen or dry ice/ethanol bath if available, then return to -80°C.

    • Note: Lithium salts depress the freezing point; ensure the freezer is maintaining at least -20°C.

3.1 Aliquoting Workflow Diagram

Aliquot_Workflow Stock Frozen Stock (-80°C) Thaw Thaw on ICE (4°C) Stock->Thaw Slowly Spin Pulse Spin (Collect Volume) Thaw->Spin Aliquot Distribute to Single-Use Tubes Spin->Aliquot Sterile Tips Freeze Flash Freeze (Immediate) Aliquot->Freeze Freeze->Stock Return to Storage

Figure 2: The "Cold Chain" aliquoting workflow to preserve triphosphate integrity.

Part 4: Disposal & Emergency Procedures

Although dGTP-15N5 is not a high-hazard chemical, regulatory compliance is mandatory.

Spill Management:

  • Small Spills (<1 mL): Wipe with a paper towel soaked in 10% bleach (to denature any biologicals present in the buffer) or simple water.

  • Disposal: Place the paper towel in the solid laboratory waste bin.

  • Skin Contact: Wash the affected area with soap and water.[3] Lithium salts are water-soluble and rinse off easily.

Waste Disposal:

  • Reagent: Unused dGTP-15N5 should be disposed of in Chemical Waste containers compatible with aqueous buffers. Do not pour down the drain unless authorized by your facility's EHS (Environmental Health & Safety) officer, as regulations regarding lithium discharge vary by municipality.

  • Containers: Empty tubes can generally be discarded in standard lab trash unless they contained other hazardous biological agents.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135398642, Deoxyguanosine triphosphate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Lithium. Retrieved from [Link]

Sources

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